Biotin-PEG8-Alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C29H51N3O10S |
|---|---|
Molecular Weight |
633.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H51N3O10S/c1-2-8-35-10-12-37-14-16-39-18-20-41-22-23-42-21-19-40-17-15-38-13-11-36-9-7-30-27(33)6-4-3-5-26-28-25(24-43-26)31-29(34)32-28/h1,25-26,28H,3-24H2,(H,30,33)(H2,31,32,34)/t25-,26-,28-/m0/s1 |
InChI Key |
LUODKPCCPPQSDH-NSVAZKTRSA-N |
Isomeric SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Biotin-PEG8-Alkyne: A Technical Guide for Researchers
Authored for: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of Biotin-PEG8-Alkyne, a versatile heterobifunctional linker. It details its core functions, physicochemical properties, and its applications in bioconjugation, proteomics, and drug development. This guide also furnishes detailed experimental protocols and visual representations of key processes to facilitate its effective use in a laboratory setting.
Core Concepts: Structure and Function
This compound is a chemical biology tool that integrates three key components into a single molecule:
-
Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for affinity-based applications such as pull-down assays and purification.[1]
-
PEG8 (Octaethylene Glycol Spacer): A flexible, hydrophilic polyethylene glycol (PEG) linker. The eight repeating ethylene glycol units increase the overall water solubility of the molecule and any conjugate it is attached to.[1] This PEG spacer also provides spatial separation between the biotin and the alkyne group, minimizing steric hindrance and ensuring that both ends of the linker can function efficiently.
-
Terminal Alkyne: A functional group that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is highly specific and efficient, allowing for the covalent linkage of the biotin tag to any molecule that has been modified to contain an azide group.
The primary function of this compound is to serve as a bridge, enabling the selective attachment of a biotin tag to a target molecule of interest (e.g., a protein, nucleic acid, or small molecule) that has been pre-functionalized with an azide. This biotinylation then allows for the detection, isolation, and purification of the target molecule from complex mixtures.
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₉H₅₁N₃O₁₀S | [1] |
| Molecular Weight | 633.8 g/mol | [1] |
| CAS Number | 2143968-80-1 | |
| Appearance | Yellowish wax | - |
| Purity | >97% or 98% (typically by HPLC) | |
| Solubility | Soluble in Methanol, Water, DMSO | - |
| Storage Conditions | -20°C, protected from light and moisture |
Key Applications and Signaling Pathways
This compound is a key reagent in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to study enzyme function in complex biological systems. In a typical ABPP workflow, an enzyme of interest is first labeled with a probe that contains a reactive group and an azide handle. This compound is then "clicked" onto the azide-modified enzyme, attaching the biotin tag. This allows for the enrichment of the active enzyme population using streptavidin beads, followed by identification and quantification via mass spectrometry.
The core chemical transformation enabled by this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne on the biotin linker and an azide on the target molecule.
Figure 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Experimental Protocols
This section provides a detailed methodology for a common application: the biotinylation of an azide-modified protein from a cell lysate, followed by enrichment for proteomic analysis.
Reagent Preparation
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% SDS, pH 7.8. Supplement with protease inhibitors just before use.
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
Reducing Agent (Ascorbic Acid) Stock Solution: Prepare a fresh 500 mM stock solution in deionized water immediately before use.
-
Streptavidin Bead Slurry: Use commercially available streptavidin-agarose or magnetic beads. Wash the required amount of beads three times with Lysis Buffer and resuspend in the original volume to create a 50% slurry.
Experimental Workflow: Protein Enrichment
The overall workflow involves cell lysis, the click chemistry reaction to attach the biotin tag, and subsequent affinity purification of the biotinylated proteins.
Figure 2. Experimental workflow for protein enrichment.
Detailed Protocol
-
Protein Lysate Preparation: Lyse cells containing azide-modified proteins in ice-cold Lysis Buffer. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
Click Chemistry Reaction:
-
In a microfuge tube, combine 1-5 mg of the protein lysate with this compound to a final concentration of 100-200 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared ascorbic acid to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation.
-
-
Binding to Streptavidin Beads:
-
Add 50-100 µL of the washed 50% streptavidin bead slurry to the reaction mixture.
-
Incubate for at least 2 hours (or overnight) at 4°C with end-over-end rotation to allow for efficient capture of the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 2000 x g for 2 minutes) and discard the supernatant.
-
Wash the beads sequentially with the following buffers (1 mL each, with rotation for 5-10 minutes per wash):
-
Lysis Buffer (2 washes)
-
High salt buffer (e.g., 1 M NaCl in PBS) (2 washes)
-
PBS (2 washes)
-
-
These stringent washes are critical for removing non-specifically bound proteins.
-
-
Elution and Analysis:
-
For Mass Spectrometry (On-Bead Digestion): Resuspend the washed beads in a digestion buffer (e.g., 8 M urea in 100 mM Tris, pH 8.0). Reduce, alkylate, and digest the proteins with trypsin while they are still bound to the beads. The resulting peptides can then be collected for LC-MS/MS analysis.
-
For Western Blot Analysis: Resuspend the beads in 2X SDS-PAGE loading buffer containing excess free biotin (e.g., 10-20 mM) and boil for 5-10 minutes to elute the captured proteins. Analyze the eluate by SDS-PAGE and Western blotting.
-
Conclusion
This compound is a powerful and versatile tool for chemical biology and proteomics research. Its trifunctional design, combining a high-affinity biotin tag, a solubility-enhancing PEG spacer, and a bioorthogonal alkyne handle, enables the efficient and specific labeling and isolation of target biomolecules. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the knowledge needed to successfully integrate this reagent into their experimental workflows, thereby advancing their research in drug discovery and the broader life sciences.
References
An In-Depth Technical Guide to Biotin-PEG8-Alkyne: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Alkyne is a versatile chemical probe that integrates three key functional components: a biotin moiety for high-affinity purification, a terminal alkyne group for covalent ligation via "click chemistry," and an eight-unit polyethylene glycol (PEG) spacer. This trifunctional architecture makes it an invaluable tool in chemical biology, proteomics, and drug discovery for the selective labeling, identification, and isolation of biomolecules.
The biotin group exhibits an exceptionally strong and specific interaction with avidin and streptavidin, forming the basis for robust affinity-based purification techniques such as pull-down assays. The terminal alkyne is a bioorthogonal handle that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction, enabling the covalent attachment of this probe to azide-modified biomolecules. The hydrophilic PEG8 linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm, minimizing steric hindrance and preserving the biological activity of the labeled molecule.
This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.
Chemical Structure and Properties
This compound is characterized by a biotin headgroup linked through an amide bond to a discrete PEG8 chain, which is terminated with an alkyne functional group.
Chemical Structure:
-
IUPAC Name: 1-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, N-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl)amide
-
Molecular Formula: C₂₉H₅₁N₃O₁₀S[1]
-
Molecular Weight: 633.8 g/mol [1]
-
CAS Number: 2143968-80-1[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various supplier specifications.
| Property | Value | Reference(s) |
| Molecular Weight | 633.8 g/mol | [1][2] |
| Appearance | Yellowish wax or white to off-white powder/solid | |
| Purity | >97% or ≥98% (typically determined by HPLC) | |
| Solubility | Soluble in water, Methanol (MeOH), and Dimethyl Sulfoxide (DMSO) | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | |
| Shipping Conditions | Typically shipped at ambient temperature. |
Note: For a related compound without the PEG8 linker ("Biotin alkyne"), a solubility of ≥ 2.08 mg/mL has been reported, providing a baseline for solubility expectations.
Key Applications
The unique structure of this compound lends itself to a variety of applications in molecular and cellular biology, primarily centered around the identification and characterization of biomolecular interactions.
-
Chemical Proteomics: Used as a reporter molecule in activity-based protein profiling (ABPP) and other chemical proteomics workflows to identify the targets of small molecule probes.
-
Protein-Protein Interaction Studies: Facilitates the identification of binding partners in pull-down assays. A protein of interest can be metabolically or enzymatically labeled with an azide, which is then reacted with this compound. The resulting biotinylated protein complex can be isolated using streptavidin-coated beads.
-
Bioconjugation and Labeling: Enables the biotinylation of azide-modified proteins, nucleic acids, and other biomolecules for subsequent detection or purification.
-
Drug Target Identification: In conjunction with azide-modified bioactive small molecules, it can be used to isolate and identify their cellular protein targets.
Experimental Protocols
The following are detailed protocols for the two primary applications of this compound: copper-catalyzed click chemistry for labeling and biotin-streptavidin pull-down assays for enrichment.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein
This protocol describes a general procedure for the "click" reaction between an azide-containing protein and this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS or Tris, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 100 mM in DMSO/water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add this compound to a final concentration that is in 10-50 fold molar excess to the protein.
-
Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1-2 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction can also be performed overnight at 4°C. Protect the reaction from light if using fluorescently tagged molecules.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography, dialysis against a suitable buffer, or by using a spin filtration column with an appropriate molecular weight cutoff.
-
-
Verification of Labeling:
-
Confirm successful biotinylation by Western blot using a streptavidin-HRP conjugate or by mass spectrometry.
-
Protocol for Biotin-Streptavidin Pull-Down Assay to Identify Protein Interactions
This protocol outlines the enrichment of a biotinylated protein complex using streptavidin-coated magnetic beads.
Materials:
-
Cell or tissue lysate containing the biotinylated protein of interest
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., High Salt Buffer: 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 1% Triton X-100)
-
Wash Buffer 2 (e.g., Low Salt Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing free biotin)
-
Protease inhibitors
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads twice with Wash Buffer 2.
-
-
Binding of Biotinylated Protein:
-
Add the cell lysate containing the biotinylated protein complex to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer 1 to remove non-specific binders.
-
Wash the beads two times with ice-cold Wash Buffer 2.
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate at 95°C for 5-10 minutes to release the bound proteins.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
For protein identification, the eluted sample can be subjected to in-gel or in-solution trypsin digestion followed by mass spectrometry analysis.
-
Mandatory Visualizations
The following diagrams illustrate the application of this compound in common experimental workflows.
Caption: Chemical Proteomics Workflow using this compound.
Caption: Identifying Protein Interactions in a Signaling Pathway.
References
Biotin-PEG8-Alkyne: A Technical Guide for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Alkyne is a versatile chemical probe that integrates the high-affinity biotin-streptavidin interaction with the efficiency and specificity of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reagent is particularly valuable for the selective labeling, detection, and isolation of azide-modified biomolecules within complex biological samples.
The structure of this compound comprises three key functional components:
-
A biotin moiety, which provides a robust handle for affinity purification and detection using streptavidin-based reagents.
-
A terminal alkyne group, enabling covalent ligation to azide-functionalized molecules through the bioorthogonal click reaction.
-
An eight-unit polyethylene glycol (PEG8) spacer , which enhances the water solubility of the molecule and extends the reach of the biotin group, minimizing steric hindrance and improving its accessibility for binding to streptavidin.[1]
This technical guide provides a comprehensive overview of the properties of this compound, a detailed experimental protocol for its application in labeling and isolating proteins from a cell lysate, and a visual representation of the experimental workflow.
Core Data Presentation
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C29H51N3O10S | [1] |
| Molecular Weight | 633.8 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, DMSO, and methanol | |
| Storage Conditions | -20°C, desiccated, and protected from light | [1] |
Experimental Protocol: Labeling and Isolation of an Azide-Modified Protein from Cell Lysate
This protocol outlines a general workflow for the use of this compound to label and subsequently enrich an azide-containing protein from a cellular lysate. This procedure is a synthesis of established methods for copper-catalyzed click chemistry in lysates and streptavidin-based affinity purification.
Part 1: Copper-Catalyzed Click Chemistry Labeling
This part of the protocol describes the covalent attachment of this compound to an azide-modified target protein within a cell lysate.
Materials:
-
Cell lysate containing the azide-modified protein of interest (1-5 mg/mL total protein)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
DMSO or water for stock solutions
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Copper(II) sulfate (CuSO4): Prepare a 20 mM stock solution in water.
-
THPTA: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in water. Note: This solution is prone to oxidation and should be prepared fresh before each experiment.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
50 µL of cell lysate (containing the azide-modified protein)
-
90 µL of PBS, pH 7.4
-
A volume of the 10 mM this compound stock solution to achieve the desired final concentration (typically 50-100 µM).
-
10 µL of 100 mM THPTA solution. Vortex briefly to mix.
-
10 µL of 20 mM CuSO4 solution. Vortex briefly to mix.
-
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Vortex the tube gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction should be protected from light.
-
-
Optional: Stop the Reaction:
-
The reaction can be stopped by adding a chelating agent such as EDTA to a final concentration of 10 mM.
-
Part 2: Streptavidin Pull-Down of Biotinylated Protein
This section details the enrichment of the biotin-labeled protein using streptavidin-conjugated magnetic beads.
Materials:
-
Click-labeled cell lysate from Part 1
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing free biotin)
-
Magnetic rack for microcentrifuge tubes
Procedure:
-
Prepare the Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads, and carefully remove the supernatant.
-
Wash the beads by resuspending them in Binding/Wash Buffer, pelleting them on the magnetic rack, and removing the supernatant. Repeat this wash step two more times.
-
-
Bind the Biotinylated Protein:
-
Add the click-labeled cell lysate to the washed streptavidin beads.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin beads.
-
-
Wash the Beads:
-
Pellet the beads on the magnetic rack and remove the supernatant (this is the unbound fraction).
-
Wash the beads three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads in the buffer, incubate for a few minutes, pellet the beads, and discard the supernatant.
-
-
Elute the Protein:
-
Add the Elution Buffer to the washed beads.
-
Incubate at room temperature or an elevated temperature (e.g., 95°C for 5 minutes for SDS elution) to release the bound protein from the beads.
-
Pellet the beads on the magnetic rack and carefully collect the supernatant, which contains the enriched biotinylated protein.
-
-
Downstream Analysis:
-
The eluted protein sample is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the labeling and isolation of an azide-modified protein using this compound.
References
Navigating the Properties of Biotin-PEG8-Alkyne: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the behavior of bioconjugation reagents is paramount to experimental success. This in-depth technical guide explores the critical aspects of solubility and stability for Biotin-PEG8-Alkyne, a versatile tool in click chemistry applications.
This compound is a key reagent in bioconjugation, enabling the attachment of a biotin moiety to target molecules through a polyethylene glycol (PEG) spacer and a terminal alkyne group. This modification is instrumental in a variety of applications, including affinity purification, immunoassays, and drug delivery systems. The eight-unit PEG linker is specifically incorporated to enhance the aqueous solubility of the molecule it is attached to and to provide a flexible spacer arm, minimizing steric hindrance.
Solubility Profile
The solubility of this compound is a crucial factor for its effective use in various experimental settings. The presence of the hydrophilic PEG8 chain significantly contributes to its solubility in aqueous solutions and a range of organic solvents.[1][2]
For practical applications, especially in biological buffers, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice, followed by dilution into the desired aqueous medium.
Table 1: Solubility of Biotin-PEG-Alkyne Analogs
| Solvent | Solubility of Biotin-PEG4-Alkyne | Recommended Practice for this compound |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | Prepare concentrated stock solutions (e.g., 10-50 mg/mL). |
| Water | Soluble | Direct dissolution may be limited; dilution from a stock solution is recommended. |
| Dichloromethane (DCM) | Soluble | Useful for organic synthesis applications. |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation. |
| Methanol | Soluble | Can be used for dissolution, though less common for biological applications. |
For achieving specific concentrations in complex aqueous buffers, co-solvents and excipients can be employed. For instance, a protocol for a similar compound suggests that a concentration of at least 2.5 mg/mL can be achieved in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another formulation to achieve a similar concentration involves 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.
Stability Considerations
The stability of this compound is critical for ensuring its reactivity and the reproducibility of experiments. Key factors influencing its stability include temperature, light, and moisture.
Storage: For long-term storage, it is recommended to keep this compound at -20°C, protected from light and moisture. When stored as a powder under these conditions, the compound is expected to be stable for years. Stock solutions, typically prepared in anhydrous DMSO, should also be stored at -20°C or -80°C and are generally stable for at least one to six months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Chemical Stability: The terminal alkyne group is generally stable under standard physiological conditions. However, strong oxidizing or reducing agents should be avoided as they can potentially react with the alkyne functionality. The biotin moiety is robust, but prolonged exposure to extreme pH values may affect its integrity.
Experimental Protocols
A. Protocol for Determining Solubility
A common method to determine the solubility of a compound like this compound is the shake-flask method followed by quantification.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. The concentration of the dissolved this compound can then be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).
B. Protocol for Stability Assessment
A typical stability study for this compound would involve assessing its degradation over time under different conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired solvents or buffers at a known concentration.
-
Storage Conditions: Aliquot the solutions and store them under various conditions, such as:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Elevated temperature (e.g., 40°C)
-
Protected from light vs. exposed to light
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: Analyze the samples using a stability-indicating method, typically HPLC. The percentage of the remaining intact this compound is determined by comparing the peak area at each time point to the initial peak area (time 0). The appearance of new peaks may indicate degradation products.
Visualizing Key Processes
To further aid in the understanding of this compound's application and properties, the following diagrams illustrate a typical experimental workflow and the factors influencing its solubility and stability.
Caption: Experimental workflow for a typical copper-catalyzed click chemistry reaction.
Caption: Key factors influencing the solubility and stability of this compound.
References
An In-Depth Technical Guide to Biotin-PEG8-Alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Biotin-PEG8-Alkyne in click chemistry. This versatile reagent has become an invaluable tool for the biotinylation of various molecules in biological and pharmaceutical research, enabling advancements in areas such as proteomics, drug targeting, and diagnostics.
Core Concepts: Understanding this compound and Click Chemistry
This compound is a chemical probe consisting of three key components: a biotin moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a terminal alkyne group.[1]
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
-
PEG8 Spacer: A hydrophilic and flexible linker that enhances the solubility of the entire molecule in aqueous environments.[1][2] The PEG spacer also minimizes steric hindrance between the biotin and the target molecule, facilitating efficient binding to streptavidin.[3] In the context of drug delivery, PEG linkers can improve the pharmacokinetic properties of a conjugate by increasing its stability and circulation time.[4]
-
Terminal Alkyne: A functional group that serves as a reactive handle for "click chemistry" reactions.
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, biocompatible conditions. The most prominent examples involving alkynes are the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). These reactions form a stable triazole ring, covalently linking the alkyne-containing molecule (like this compound) to an azide-modified target.
Mechanism of Action in Click Chemistry
This compound serves as a biotinylation reagent that reacts with azide-functionalized molecules through two primary click chemistry pathways:
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.
Mechanism: The reaction proceeds through a proposed mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne instead of a terminal alkyne. The inherent ring strain of the cyclooctyne significantly accelerates the reaction with an azide, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living cells and organisms.
Mechanism: The reaction is a [3+2] cycloaddition where the high energy of the strained alkyne lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures. While this compound itself contains a terminal alkyne and is primarily used in CuAAC, it is important to understand SPAAC as a key alternative. For SPAAC, a biotinylated reagent containing a strained cyclooctyne (e.g., Biotin-PEG-DBCO) would be used.
Quantitative Data
The efficiency of click chemistry reactions is a critical factor for researchers. The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions. It is important to note that specific reaction rates and yields for this compound can vary depending on the reaction conditions, the nature of the azide-modified molecule, and the solvent used.
| Parameter | CuAAC with Terminal Alkynes | SPAAC with Cyclooctynes | References |
| Second-Order Rate Constant (k) | Typically 104 - 105 M-1s-1 | Varies with cyclooctyne: - DIBO: ~0.1 M-1s-1 - BCN: ~0.1 M-1s-1 | |
| Reaction Time | Generally minutes to a few hours | Can range from minutes to hours depending on the cyclooctyne | |
| Typical Yield | High to quantitative (>90%) | High to quantitative (>90%) | |
| Biocompatibility | Limited in live cells due to copper cytotoxicity | High, suitable for in vivo applications |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound and similar biotin-alkyne reagents.
Protocol for Biotinylating Azide-Modified Proteins using CuAAC
This protocol describes the general steps for labeling a protein that has been modified to contain an azide group with this compound.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to achieve a final concentration that is in 5-20 fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to initiate the click reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. Protect from light if the azide-modified protein is light-sensitive.
-
-
Purification:
-
Remove the excess unreacted this compound and copper catalyst using a desalting column equilibrated with the desired buffer (e.g., PBS).
-
-
Confirmation of Biotinylation:
-
The extent of biotinylation can be confirmed by methods such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).
-
Protocol for Labeling Live Cell Surface Glycans via Metabolic Labeling and SPAAC
This protocol outlines the metabolic incorporation of an azide-containing sugar into cell surface glycans, followed by labeling with a biotinylated cyclooctyne reagent. While this protocol uses a cyclooctyne, it demonstrates a common workflow where a biotin-alkyne reagent could be used in a subsequent CuAAC step on cell lysates.
Materials:
-
Mammalian cells (e.g., HeLa)
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Biotin-PEG-DBCO (or other strained cyclooctyne)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled streptavidin
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing 25-50 µM Ac₄ManNAz.
-
Incubate the cells for 48 hours to allow for the metabolic incorporation of the azide-modified sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS.
-
Prepare a solution of Biotin-PEG-DBCO in culture medium at a concentration of 10-50 µM.
-
Add the Biotin-PEG-DBCO solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted biotin reagent.
-
Incubate the cells with a solution of fluorescently labeled streptavidin in PBS for 30 minutes at room temperature.
-
Wash the cells three times with PBS to remove unbound streptavidin.
-
-
Analysis:
-
The labeled cells can be analyzed by fluorescence microscopy or flow cytometry.
-
Applications and Workflows
This compound is a versatile tool with numerous applications in research and drug development.
Proteomic Analysis using Pull-Down Assays
A common application of this compound is in proteomic studies to identify and quantify proteins that have been metabolically labeled with an azide-containing precursor. The biotin tag allows for the selective enrichment of these proteins from complex cell lysates using streptavidin-coated beads.
Targeted Drug Delivery
The biotin moiety of this compound can be utilized as a targeting ligand for drug delivery systems. Many cancer cells overexpress biotin receptors, providing a mechanism for the targeted delivery of therapeutic agents. The PEG8 linker in this context offers several advantages, including increased solubility and stability of the drug conjugate, and a reduced immune response.
In a typical scenario, a therapeutic drug is encapsulated within or conjugated to a nanoparticle. The nanoparticle surface is then functionalized with this compound. The biotin component of the linker then binds to the overexpressed biotin receptors on cancer cells, leading to the targeted uptake of the drug-loaded nanoparticle and subsequent therapeutic effect.
Conclusion
This compound is a powerful and versatile reagent for the biotinylation of azide-modified molecules through click chemistry. Its high reactivity in CuAAC, coupled with the beneficial properties of the PEG8 spacer, makes it an indispensable tool for researchers in proteomics, cell biology, and drug development. The ability to specifically and efficiently introduce a biotin label enables a wide range of applications, from the identification of protein-protein interactions to the targeted delivery of therapeutics. As click chemistry continues to evolve, the utility of well-designed reagents like this compound will undoubtedly continue to expand, driving further innovation in the life sciences.
References
An In-depth Technical Guide to Biotin-PEG8-Alkyne in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG8-Alkyne is a versatile chemical probe that has become an indispensable tool in modern biological research. This bifunctional molecule features a biotin moiety for highly specific affinity purification and detection, a terminal alkyne group for covalent ligation via "click chemistry," and a hydrophilic polyethylene glycol (PEG8) spacer. The PEG linker enhances aqueous solubility and minimizes steric hindrance, making it a superior reagent for a wide range of applications.[1][2][3] This guide provides an in-depth overview of the core principles, experimental protocols, and key applications of this compound, with a focus on proteomics, drug delivery, and molecular imaging.
Core Concepts and Molecular Structure
This compound is a bioorthogonal chemical reporter, meaning it can participate in a specific chemical reaction within a living system without interfering with native biochemical processes.[4] Its utility is derived from its three key components:
-
Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature and is exploited for the selective enrichment and detection of biotinylated molecules.[2]
-
Terminal Alkyne: A functional group that readily undergoes a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with azide-modified molecules.
-
PEG8 Spacer: An eight-unit polyethylene glycol linker that increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments. The extended spacer arm also reduces steric hindrance, allowing for more efficient binding of the biotin group to streptavidin.
The combination of these features in a single molecule allows for the covalent labeling of azide-modified biomolecules and their subsequent purification and/or detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H51N3O10S | |
| Molecular Weight | 633.8 g/mol | |
| CAS Number | 2143968-80-1 | |
| Purity | Typically ≥98% | |
| Storage Conditions | -20°C | |
| Solubility | Water, DMSO, DMF |
Key Applications in Biological Research
Proteomics: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
This compound is extensively used in BONCAT, a powerful technique for identifying newly synthesized proteins. In this method, cells are cultured with an azide-modified amino acid analog, such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins in place of methionine. Following cell lysis, the azide-modified proteins are "clicked" with this compound. The resulting biotinylated proteins can then be enriched using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry (MS).
A study comparing an uncleavable biotin-alkyne (like Biotin-PEG-alkyne) with an acid-cleavable biotin-alkyne (DADPS) in a BONCAT workflow demonstrated the utility of this approach. While the cleavable tag showed superior performance in identifying a higher number of proteins, the data for the uncleavable biotin-alkyne still highlights the robustness of the labeling and enrichment strategy.
Table 2: Comparison of an Uncleavable Biotin-Alkyne (UnC) and a Cleavable Biotin-Alkyne (DADPS) in BONCAT Proteomics
| Starting Brain Tissue Amount | Biotin-Alkyne Type | Number of Unique AHA Peptides Identified | Number of Protein Groups Identified | Reference |
| 4 mg | UnC | ~1400 | ~600 | |
| 4 mg | DADPS | ~2000 | ~850 | |
| 2 mg | UnC | ~1200 | ~500 | |
| 2 mg | DADPS | ~1800 | ~750 | |
| 1 mg | UnC | ~800 | ~350 | |
| 1 mg | DADPS | ~1500 | ~650 |
Note: Data is approximated from graphical representations in the source material.
Drug Delivery and Conjugate Synthesis
The alkyne handle on this compound makes it a valuable tool for the synthesis of biotinylated drug conjugates and drug delivery systems. For instance, an azide-modified therapeutic agent can be covalently linked to this compound. The biotin moiety can then be used to target the drug to cells or tissues that have been pre-targeted with streptavidin or to facilitate the purification of the drug conjugate. It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a component of the linker connecting the target protein binder and the E3 ligase ligand.
Labeling and Imaging of Biomolecules
This compound can be used to label a variety of azide-modified biomolecules, including proteins, nucleic acids, and glycans, for subsequent detection and imaging. Once biotinylated, these molecules can be visualized using streptavidin conjugated to fluorophores for fluorescence microscopy or to enzymes like horseradish peroxidase (HRP) for western blotting and ELISA.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for the "click" reaction between an azide-containing biomolecule and this compound. Optimization may be required depending on the specific application.
Materials:
-
Azide-modified protein sample in a suitable buffer (e.g., PBS, Tris)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
DMSO
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein sample with the other reagents. A common approach is to add the reagents in the following order, vortexing gently after each addition:
-
Azide-modified protein
-
This compound (e.g., final concentration of 100-200 µM)
-
TCEP (e.g., final concentration of 1-2 mM)
-
TBTA (e.g., final concentration of 100-200 µM)
-
-
Initiate the Reaction: Add CuSO4 to a final concentration of 1-2 mM. The TCEP will reduce the Cu(II) to the catalytic Cu(I) species in situ.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins or to improve efficiency, the reaction can be performed at 4°C overnight with gentle rotation.
-
Stop the Reaction (Optional): The reaction can be stopped by adding a chelating agent like EDTA.
-
Downstream Processing: The biotinylated sample is now ready for downstream applications such as enrichment, western blotting, or mass spectrometry analysis.
Protocol for Enrichment of Biotinylated Proteins for Proteomics
Materials:
-
Biotinylated protein lysate from the CuAAC reaction
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M urea in PBS)
-
Wash Buffer 3 (e.g., PBS with 0.1% NP-40)
-
Elution Buffer (e.g., 80% acetonitrile, 0.2% trifluoroacetic acid, 0.1% formic acid for non-cleavable tags)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Bead Incubation: Add streptavidin-coated magnetic beads to the biotinylated protein lysate and incubate for 1-2 hours at 4°C with rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.
-
Elution or On-Bead Digestion:
-
Elution: Resuspend the beads in Elution Buffer and incubate to release the biotinylated proteins.
-
On-Bead Digestion: Alternatively, for mass spectrometry, perform protein reduction, alkylation, and trypsin digestion directly on the beads.
-
-
Sample Preparation for MS: The eluted proteins or digested peptides are then desalted and prepared for LC-MS/MS analysis according to standard protocols.
Protocol for Western Blot Detection of Biotinylated Proteins
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the biotinylated proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.
-
Detection: Incubate the membrane with ECL substrate and visualize the biotinylated proteins using an appropriate imaging system.
Conclusion
This compound is a powerful and versatile reagent that facilitates the specific and efficient labeling of biomolecules for a multitude of applications in biological research. Its enhanced solubility and the bioorthogonal nature of the click reaction enable robust and reliable results in complex biological samples. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate this compound into their experimental workflows, thereby advancing our understanding of complex biological systems.
References
The Pivotal Role of the PEG8 Spacer in Modern Biotinylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and molecular biology, the precision and efficacy of labeling and detection techniques are paramount. Biotinylation, the process of attaching biotin to a molecule of interest, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. However, the performance of biotinylation reagents is not solely dependent on the reactive group that facilitates conjugation. The spacer arm, a seemingly simple linker between biotin and the reactive moiety, plays a critical role in the success of downstream applications. This technical guide delves into the core advantages and functionalities of the Polyethylene Glycol 8 (PEG8) spacer, a key component in advanced biotinylation reagents that significantly enhances experimental outcomes.
Understanding the PEG8 Spacer: Structure and Physicochemical Properties
A PEG8 spacer consists of eight repeating ethylene glycol units. Unlike traditional alkyl chain spacers, the PEG8 spacer is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight. This monodispersity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1]
The defining characteristic of the PEG8 spacer is its inherent hydrophilicity, stemming from the repeating ether linkages. This property imparts several key advantages to biotinylation reagents.
| Property | Value | Source |
| Chemical Formula (backbone) | C₁₆H₃₄O | [1] |
| Molecular Weight (backbone) | ~370.4 g/mol | [1] |
| Spacer Arm Length | ~29.8 Å | [1] |
| Number of PEG Units | 8 | [1] |
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).
Core Advantages of Employing a PEG8 Spacer
The integration of a PEG8 spacer into biotinylation reagents offers a multitude of benefits over traditional, more hydrophobic linkers like alkyl chains. These advantages directly translate to improved performance in a wide array of applications, from immunoassays to drug delivery.
Enhanced Solubility and Reduced Aggregation
A primary challenge in bioconjugation is maintaining the solubility of the labeled molecule, especially when working with hydrophobic proteins or peptides. The hydrophilic nature of the PEG8 spacer significantly increases the aqueous solubility of the resulting biotinylated conjugate. This prevents aggregation, which can lead to loss of biological activity and inaccurate experimental results.
Minimized Steric Hindrance and Improved Binding Affinity
The flexible and extended structure of the PEG8 spacer arm physically distances the biotin moiety from the surface of the labeled molecule. This spatial separation is critical for overcoming steric hindrance, allowing for more efficient binding of the bulky streptavidin or avidin tetramer to the biotin. Improved accessibility to the biotin binding site translates to a stronger binding interaction, as demonstrated by a lower dissociation constant (Kd).
A study comparing the binding affinity of an aptamer-amphiphile with different spacer arms provides a clear quantitative comparison.
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.
As the data indicates, the inclusion of a PEG spacer, particularly the longer PEG8 and PEG24, resulted in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers. The hydrophobic nature of the alkyl spacers led to the greatest loss of affinity.
Reduced Immunogenicity and Enhanced Biocompatibility
Polyethylene glycol is known for its biocompatibility and low immunogenicity. By incorporating a PEG8 spacer, the resulting bioconjugate is less likely to elicit an immune response, which is a critical consideration for in vivo applications such as targeted drug delivery.
Logical Workflow for Biotinylation and Application
The following diagram illustrates the logical steps involved in a typical biotinylation experiment using a PEG8-containing reagent, followed by a downstream application such as affinity purification.
Caption: General workflow for protein biotinylation using a PEG8 spacer reagent.
Experimental Protocols
This section provides detailed methodologies for key experiments involving biotinylation reagents with a PEG8 spacer.
General Protocol for Protein Biotinylation using an Amine-Reactive PEG8-NHS Ester
This protocol is a general guideline for the biotinylation of proteins with primary amines (e.g., lysine residues) using a Biotin-PEG8-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotin-PEG8-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0, or 1M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, allow the vial of Biotin-PEG8-NHS ester to equilibrate to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.
-
Reaction Setup: Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess. A 20-fold molar excess of the biotin reagent over the protein is a common starting point.
-
Biotinylation Reaction: Add the calculated volume of the Biotin-PEG8-NHS ester stock solution to the protein solution. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Determination of Biotin Incorporation (Optional): The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Experimental Workflow for Affinity Purification of a Biotinylated Protein
This workflow outlines the steps for capturing a biotinylated protein using streptavidin-coated magnetic beads.
Caption: Workflow for affinity purification using streptavidin beads.
Signaling Pathway Visualization: Biotin in Targeted Drug Delivery
The high affinity of biotin for its receptor, which is often overexpressed on the surface of cancer cells, can be exploited for targeted drug delivery. A therapeutic agent conjugated to biotin via a PEG8 spacer can be selectively delivered to these cells.
Caption: Biotin-mediated targeted drug delivery pathway.
Conclusion
The PEG8 spacer is a powerful and versatile tool in the field of biotinylation and bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, minimizing steric hindrance, improving binding affinity, and increasing biocompatibility, the PEG8 linker helps to overcome significant hurdles in a wide range of applications, from basic research to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The strategic choice of a biotinylation reagent incorporating a PEG8 spacer can significantly improve the reliability, reproducibility, and overall success of an experiment.
References
An In-depth Technical Guide to the Hydrophilicity of Biotin-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Alkyne is a heterobifunctional linker molecule widely employed in biomedical research and drug development. Its unique structure, incorporating a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal alkyne group, makes it a versatile tool for bioconjugation, targeted drug delivery, and diagnostic applications. A thorough understanding of its physicochemical properties, particularly its hydrophilicity, is crucial for the successful design and execution of experiments and for the formulation of novel therapeutics. This guide provides a comprehensive overview of the hydrophilicity of this compound, including quantitative data, experimental protocols for its determination, and a visualization of its application in a typical experimental workflow.
Core Concepts: The Role of PEGylation in Enhancing Hydrophilicity
The enhanced water solubility of this compound is primarily attributed to its polyethylene glycol (PEG) linker.[1][2] PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to increase the hydrophilicity and biocompatibility of peptides, proteins, and small molecules. The repeating ether units of the PEG chain form hydrogen bonds with water molecules, leading to increased aqueous solubility and a reduction in non-specific interactions with biological components. In the case of this compound, the eight repeating ethylene glycol units provide a significant hydrophilic character to the molecule.
Quantitative Data on the Physicochemical Properties of this compound
Summarizing the key quantitative parameters of this compound allows for a clear comparison and aids in experimental design.
| Property | Value | Source |
| Molecular Formula | C29H51N3O10S | [1][2] |
| Molecular Weight | 633.8 g/mol | [1] |
| Solubility | Soluble in Water, Methanol (MeOH), Dimethyl sulfoxide (DMSO) | |
| Calculated logP | -0.8 | This value was calculated using online prediction tools with the SMILES structure. |
| SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCCC[C@H]1[C@]2([H])--INVALID-LINK--([H])CS1)=O |
Note on logP: The partition coefficient (logP) is a measure of the lipophilicity of a compound. A negative logP value, as calculated for this compound, indicates a higher affinity for the aqueous phase, confirming its hydrophilic nature.
Experimental Protocols for Determining Hydrophilicity
The hydrophilicity of a compound like this compound can be experimentally determined using several established methods. Below are detailed protocols for two common approaches.
Determination of the Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method
This is the traditional and most reliable method for determining the logP of a compound.
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare n-octanol-saturated water and water-saturated n-octanol by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate overnight.
-
-
Partitioning:
-
Add a known volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Let the funnel stand until the two phases have completely separated.
-
-
Quantification:
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in water]
-
The logP is then calculated as the base-10 logarithm of P: logP = log10(P)
-
Determination of Aqueous Solubility
This protocol outlines a common method for measuring the thermodynamic solubility of a compound in an aqueous buffer.
Principle: An excess of the solid compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound in the resulting saturated solution is determined.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Separation of Undissolved Solid:
-
Filter the suspension through a low-protein-binding filter (e.g., a 0.22 µm syringe filter) or centrifuge at high speed to remove any undissolved solid.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent if necessary.
-
Determine the concentration of this compound in the filtrate using a calibrated analytical method, such as HPLC-UV or LC-MS.
-
-
Result:
-
The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.
-
Visualization of Experimental Workflow: Protein Labeling via Click Chemistry
This compound is frequently used to label and subsequently detect or purify proteins of interest using a bioorthogonal reaction known as "click chemistry." The following diagram illustrates a typical experimental workflow for labeling an azide-modified protein.
Caption: Workflow for labeling an azide-modified protein with this compound.
Conclusion
The hydrophilicity of this compound, conferred by its PEG8 linker, is a critical feature that underpins its utility in a wide range of biological applications. This property ensures its solubility in aqueous environments, minimizing non-specific interactions and facilitating its use in bioconjugation reactions such as click chemistry. The provided quantitative data and detailed experimental protocols offer a practical guide for researchers to effectively utilize this versatile molecule in their studies. The visualized workflow further clarifies its application in protein labeling, a cornerstone technique in modern proteomics and drug discovery. A thorough understanding of these principles is essential for harnessing the full potential of this compound in advancing scientific research.
References
An In-Depth Technical Guide to the Synthesis and Purification of Biotin-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG8-Alkyne, a heterobifunctional linker critical in bioconjugation, drug delivery, and diagnostic applications. The methodologies outlined herein are based on established chemical principles and publicly available data, offering a framework for the successful production and purification of this versatile molecule.
Introduction
This compound is a valuable chemical tool that incorporates three key functional components: a biotin moiety for strong and specific binding to avidin and streptavidin, an eight-unit polyethylene glycol (PEG) spacer to enhance aqueous solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation via "click chemistry."[1][2][3] This unique combination of properties makes it an ideal reagent for the targeted labeling, detection, and isolation of biomolecules.
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an amino-terminated PEG8-alkyne. This intermediate is then reacted with an activated biotin derivative, most commonly a Biotin-N-hydroxysuccinimide (NHS) ester, to form a stable amide bond, yielding the final product. Purification is paramount to remove unreacted starting materials and byproducts, and is typically accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of this compound
The synthesis of this compound is presented here as a two-stage process: the synthesis of the intermediate Alkyne-PEG8-Amine, followed by its conjugation to biotin.
Stage 1: Synthesis of Alkyne-PEG8-Amine
While Alkyne-PEG8-Amine is commercially available, this guide outlines a potential synthetic route for its preparation for research and development purposes.[4][5] A common strategy involves the modification of a commercially available PEG diol.
Experimental Protocol: Synthesis of Alkyne-PEG8-Amine
-
Monoprotection of PEG8-diol: React octaethylene glycol with a suitable protecting group (e.g., trityl chloride or tert-butyldimethylsilyl chloride) in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to yield the mono-protected PEG8.
-
Activation of the free hydroxyl group: The remaining free hydroxyl group of the mono-protected PEG8 is then activated, for example, by conversion to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.
-
Introduction of the azide: The activated PEG8 is then reacted with sodium azide in a polar aprotic solvent (e.g., dimethylformamide) to introduce the azide functionality via nucleophilic substitution.
-
Introduction of the alkyne: The protecting group on the other end of the PEG chain is removed under appropriate conditions (e.g., mild acid for trityl or fluoride source for silyl ethers). The resulting free hydroxyl group is then converted to an alkyne. This can be achieved by reaction with propargyl bromide in the presence of a strong base like sodium hydride.
-
Reduction of the azide: The azide group is finally reduced to a primary amine using a reducing agent such as triphenylphosphine followed by water (Staudinger reaction) or catalytic hydrogenation to yield Alkyne-PEG8-Amine.
-
Purification: The crude product is purified by column chromatography on silica gel.
Stage 2: Coupling of Biotin-NHS to Alkyne-PEG8-Amine
The final step in the synthesis is the formation of a stable amide bond between the primary amine of Alkyne-PEG8-Amine and the activated carboxyl group of a biotin derivative.
Experimental Protocol: Synthesis of this compound
-
Dissolution of Reactants:
-
Dissolve Alkyne-PEG8-Amine (1 equivalent) in a suitable anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
In a separate vial, dissolve Biotin-NHS ester (1.1 to 1.5 equivalents) in the same solvent.
-
-
Reaction:
-
To the solution of Alkyne-PEG8-Amine, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Slowly add the Biotin-NHS ester solution to the reaction mixture with continuous stirring.
-
Allow the reaction to proceed at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be redissolved in a suitable solvent for purification.
-
Purification of this compound
Purification of the final product is crucial to ensure high purity for subsequent applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying biotinylated PEG compounds.
Experimental Protocol: Purification by RP-HPLC
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Gradient: A typical gradient might start with a low percentage of ACN, which is gradually increased to elute the product. For example:
-
0-5 min: 5% ACN
-
5-30 min: 5% to 95% ACN (linear gradient)
-
30-35 min: 95% ACN
-
35-40 min: 95% to 5% ACN (linear gradient)
-
40-45 min: 5% ACN
-
-
Detection: The elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the product peak are collected.
-
Solvent Removal: The solvent from the collected fractions is removed by lyophilization (freeze-drying) to yield the purified this compound as a white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Typical Value/Method |
| Molecular Formula | C₂₉H₅₁N₃O₁₀S |
| Molecular Weight | 633.8 g/mol |
| Purity (by HPLC) | ≥95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | -20°C, desiccated |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound.
Visualization of Workflows
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Purification Workflow
Caption: Purification workflow for this compound using RP-HPLC.
Conclusion
The synthesis and purification of this compound require careful execution of multi-step organic synthesis and rigorous purification techniques. This guide provides a detailed framework for researchers to produce high-purity this compound for a wide range of applications in chemical biology and drug development. The successful implementation of these protocols will enable the reliable production of this important bifunctional linker, facilitating advancements in targeted therapies and diagnostics.
References
An In-Depth Technical Guide to Biotin-PEG8-Alkyne: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG8-Alkyne, a versatile chemical tool, detailing its properties, suppliers, and, most importantly, its application in advanced proteomics and drug discovery workflows.
Core Properties and Supplier Information
This compound is a chemical reagent that incorporates a biotin moiety for affinity purification, a terminal alkyne group for bioorthogonal ligation via "click chemistry," and a hydrophilic polyethylene glycol (PEG8) spacer. This unique combination of features makes it an invaluable tool for the selective labeling and enrichment of biomolecules.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2143968-80-1 | [1] |
| Molecular Formula | C29H51N3O10S | [1] |
| Molecular Weight | 633.8 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water, DMSO, DMF | Various Supplier Catalogs |
| Storage Conditions | -20°C for long-term storage | [1] |
Key Suppliers
A number of reputable chemical suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider purity, availability, and the availability of detailed technical support.
| Supplier | Website |
| BroadPharm | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
| SiChem GmbH | --INVALID-LINK-- |
| Nebula Biotechnology | --INVALID-LINK-- |
Principles of Application: Click Chemistry
This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne group on the biotin reagent and an azide-modified biomolecule. The high specificity and biocompatibility of this reaction allow for the precise labeling of target molecules within complex biological mixtures, such as cell lysates.
The general principle involves two main stages:
-
Metabolic or Chemical Incorporation of an Azide: Target biomolecules, such as newly synthesized proteins, are metabolically labeled with an azide-containing precursor (e.g., L-azidohomoalanine, an analog of methionine). Alternatively, specific classes of proteins can be chemically modified to introduce an azide group.
-
Click Chemistry Reaction: The azide-labeled biomolecules are then reacted with this compound in the presence of a copper(I) catalyst. This covalently attaches the biotin tag to the target molecules.
Experimental Protocols: A Workflow for Proteomic Analysis
The following outlines a general workflow for the application of this compound in a "bottom-up" proteomics experiment aimed at identifying newly synthesized proteins. This protocol is a composite of established methods and should be optimized for specific experimental systems.
Metabolic Labeling of Cells
-
Objective: To incorporate an azide-containing amino acid into newly synthesized proteins.
-
Procedure:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium.
-
Incubate the cells for 1-2 hours to deplete endogenous methionine.
-
Add L-azidohomoalanine (AHA) to the medium at a final concentration of 25-50 µM.
-
Incubate for the desired labeling period (e.g., 4-24 hours).
-
Cell Lysis and Protein Extraction
-
Objective: To lyse the cells and solubilize the proteins.
-
Procedure:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction
-
Objective: To attach the biotin tag to the azide-labeled proteins.
-
Reagent Preparation:
-
This compound stock: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) sulfate stock: Prepare a 50 mM stock solution in water.
-
Reducing agent stock: Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Copper ligand stock: Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.
-
-
Procedure:
-
To 1 mg of protein lysate, add the click chemistry reagents in the following order:
-
This compound (final concentration: 100 µM)
-
Copper(II) sulfate (final concentration: 1 mM)
-
Copper ligand (final concentration: 1 mM)
-
Sodium ascorbate (final concentration: 5 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins
-
Objective: To isolate the biotin-tagged proteins using streptavidin affinity chromatography.
-
Procedure:
-
Equilibrate streptavidin-agarose or magnetic beads with the lysis buffer.
-
Add the bead slurry to the reaction mixture from the previous step.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the streptavidin.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes:
-
High-salt buffer (e.g., lysis buffer with 1 M NaCl)
-
Urea buffer (e.g., 2 M urea in lysis buffer)
-
Detergent-free buffer
-
-
On-Bead Digestion and Mass Spectrometry Analysis
-
Objective: To digest the enriched proteins into peptides for mass spectrometry analysis.
-
Procedure:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Signaling Pathways and Logical Relationships
The application of this compound is not limited to the global analysis of newly synthesized proteins. It can be adapted to study specific signaling pathways and protein-protein interactions. For instance, by using a small molecule inhibitor that has been modified with an azide group, researchers can identify the protein targets of that inhibitor.
This technical guide provides a foundational understanding of this compound and its applications. For successful implementation, it is imperative that researchers consult the primary literature for detailed protocols and optimize conditions for their specific biological systems.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Biotin-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to conjugate Biotin-PEG8-Alkyne to an azide-modified molecule. This highly efficient and specific bioconjugation method is a cornerstone for various applications, including the labeling and purification of biomolecules.[1][2]
The "click" reaction forms a stable triazole linkage between an alkyne and an azide, a transformation that is bio-orthogonal, meaning it does not interfere with native biological functional groups.[1][2] This protocol is designed to be a starting point and can be optimized for specific applications.
I. Overview of the Click Chemistry Reaction
The copper-catalyzed click chemistry reaction involves the [Cu(I)]-mediated cycloaddition of a terminal alkyne, in this case, this compound, with an azide-functionalized molecule of interest (e.g., a protein, nucleic acid, or small molecule). The reaction is typically carried out in aqueous solutions and is known for its high yield and specificity.[1] A reducing agent, such as sodium ascorbate, is used to generate the active Cu(I) catalyst in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄). Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the Cu(I) oxidation state and enhance reaction efficiency.
II. Materials and Reagents
This table provides a summary of the necessary reagents and recommended stock solution concentrations.
| Reagent | Recommended Stock Concentration | Storage |
| Azide-Modified Molecule | Dependent on substrate | Substrate-dependent |
| This compound | 10 mM in DMSO | -20°C |
| Copper(II) Sulfate (CuSO₄) | 100 mM in water | Room Temperature |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | Use immediately |
| Ligand (TBTA or THPTA) | 200 mM in water (THPTA) or DMSO/tBuOH (TBTA) | -20°C |
| Buffer (e.g., PBS, TEAA) | 10X or as required | 4°C |
| Solvents (DMSO, tBuOH) | As required | Room Temperature |
III. Experimental Protocol
This protocol provides a general procedure for the biotinylation of an azide-modified molecule using this compound. The final concentrations of reactants should be optimized for each specific application.
A. Reagent Preparation
-
Azide-Modified Molecule Solution: Prepare a solution of your azide-containing molecule in a suitable buffer (e.g., PBS).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be used immediately.
-
Ligand Stock Solution: Prepare a 200 mM stock solution of the chosen ligand. THPTA can be dissolved in water, while TBTA may require a mixture of DMSO and t-butanol.
-
Catalyst Premix (Optional but Recommended): To ensure proper complex formation, it is advisable to premix the CuSO₄ and the ligand before adding them to the reaction mixture. A common ratio is 1:2 to 1:5 of copper to ligand.
B. Reaction Setup
The following table outlines a typical reaction setup. The volumes and concentrations may need to be adjusted based on the specific requirements of your experiment.
| Component | Stock Concentration | Volume (µL) for 100 µL Reaction | Final Concentration |
| Azide-Modified Molecule | 1 mM | 10 | 100 µM |
| This compound | 10 mM | 2 | 200 µM (2 equivalents) |
| Buffer (e.g., 10X PBS) | 10X | 10 | 1X |
| CuSO₄/Ligand Premix (1:2) | 10 mM CuSO₄, 20 mM Ligand | 1 | 100 µM CuSO₄, 200 µM Ligand |
| Sodium Ascorbate | 100 mM | 5 | 5 mM |
| Deionized Water | - | 72 | - |
| Total Volume | 100 |
C. Reaction Procedure
-
In a microcentrifuge tube, combine the azide-modified molecule, this compound, and buffer.
-
Add the premixed CuSO₄/ligand solution to the reaction mixture and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature for 1-4 hours. In some cases, overnight incubation may be beneficial. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Once the reaction is complete, proceed to the purification step.
IV. Purification of the Biotinylated Product
The purification method will depend on the nature of the biotinylated product. Common purification techniques include:
-
Precipitation: For oligonucleotides and DNA, the product can be precipitated using acetone or ethanol.
-
Size Exclusion Chromatography (SEC): This is useful for separating the labeled biomolecule from excess small molecule reagents.
-
Affinity Chromatography: Streptavidin-based affinity chromatography can be used to specifically capture the biotinylated product. This is a highly effective method for enriching the desired product.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for the purification of a wide range of molecules.
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure proper degassing of the solution if sensitive to oxygen. |
| Insufficient reagents | Optimize the ratio of alkyne to azide and the concentration of the copper catalyst. | |
| Steric hindrance | Increase reaction time or temperature (with caution for sensitive biomolecules). | |
| Product Degradation | Oxidation of biomolecule | Use a protective ligand like THPTA and consider adding a radical scavenger like aminoguanidine. |
| Precipitation during reaction | Low solubility of reagents | Add co-solvents like DMSO or t-butanol. If precipitation persists, gentle heating may be applied. |
VI. Conclusion
This protocol provides a robust framework for the copper-catalyzed click chemistry conjugation of this compound to azide-modified molecules. The high efficiency, specificity, and bio-orthogonality of this reaction make it an invaluable tool for researchers in various fields, including chemical biology, drug discovery, and materials science. For optimal results, it is recommended to empirically determine the ideal reaction conditions for each specific substrate.
References
Application Notes and Protocols for Labeling Proteins with Biotin-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the specific and efficient labeling of azide-modified proteins with Biotin-PEG8-Alkyne using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[1][2] This bioorthogonal ligation reaction enables the covalent attachment of a biotin moiety to a target protein for subsequent detection, purification, and analysis.[3][4]
The this compound reagent features three key components:
-
Biotin: A high-affinity ligand for streptavidin and its analogues, enabling robust affinity-based purification and detection.[5]
-
PEG8 Spacer: A hydrophilic polyethylene glycol spacer that enhances the solubility of the reagent and the resulting labeled protein. It also provides a flexible linker to minimize steric hindrance during binding to streptavidin.
-
Terminal Alkyne: A reactive group that specifically and efficiently reacts with an azide group on the target protein in the presence of a copper(I) catalyst to form a stable triazole linkage.
This protocol is designed for proteins that have been metabolically labeled or enzymatically modified to incorporate an azide-containing non-canonical amino acid or substrate.
Chemical Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of this labeling method is the CuAAC reaction, a highly specific and efficient click chemistry reaction. An azide-modified protein is reacted with the terminal alkyne of the this compound reagent. In the presence of a Cu(I) catalyst, a stable 1,4-disubstituted 1,2,3-triazole ring is formed, covalently linking the biotin tag to the protein.
Experimental Workflow
The overall process for labeling proteins with this compound and subsequent purification involves several key steps, as illustrated in the workflow diagram below. This begins with an azide-modified protein and culminates in the isolation of the purified biotinylated protein.
Materials and Reagents
Reagents for Click Chemistry
| Reagent | Recommended Stock Concentration | Solvent | Storage |
| Azide-Modified Protein | 1-5 mg/mL | PBS or HEPES buffer (pH 7.4) | -80°C |
| This compound | 10 mM | DMSO | -20°C |
| Copper(II) Sulfate (CuSO₄) | 50 mM | Deionized Water | Room Temperature |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 100 mM (prepare fresh) | Deionized Water | 4°C (short-term) |
Reagents for Protein Purification
| Reagent | Purpose |
| Streptavidin Agarose Resin or Magnetic Beads | Affinity matrix for capturing biotinylated proteins |
| Phosphate-Buffered Saline (PBS), pH 7.4 | General wash buffer |
| PBS with 0.1% Tween-20 | Wash buffer with detergent |
| High Salt Wash Buffer (e.g., 1 M KCl in PBS) | Stringent wash to remove non-specific binders |
| Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or SDS-PAGE sample buffer with 2 mM biotin) | For eluting the bound protein |
Experimental Protocols
Protocol 1: Biotinylation of Azide-Modified Protein via CuAAC
This protocol details the steps for the click chemistry reaction to label your azide-containing protein with this compound.
1. Preparation of Reagents: a. Thaw the azide-modified protein, this compound, CuSO₄, and THPTA solutions on ice. b. Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
2. Click Reaction Assembly: a. In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed.
| Reagent | Final Concentration | Volume for 100 µL Reaction |
| Azide-Modified Protein (1 mg/mL) | 0.5 mg/mL | 50 µL |
| This compound (10 mM) | 100 µM | 1 µL |
| CuSO₄:THPTA (1:5 molar ratio, pre-mixed) | 1 mM CuSO₄, 5 mM THPTA | 2 µL of 50 mM CuSO₄, 10 µL of 50 mM THPTA |
| Sodium Ascorbate (100 mM, freshly prepared) | 5 mM | 5 µL |
| PBS or HEPES Buffer (pH 7.4) | - | To a final volume of 100 µL |
b. Gently vortex the reaction mixture.
3. Incubation: a. Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
4. Removal of Excess Reagents: a. To remove unreacted this compound and copper catalyst, perform buffer exchange using a spin desalting column with an appropriate molecular weight cutoff (MWCO) for your protein. Alternatively, dialysis can be used.
Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography
This protocol describes the enrichment of the biotinylated protein from the reaction mixture.
1. Equilibration of Streptavidin Resin: a. Resuspend the streptavidin agarose resin and transfer the desired amount to a new tube. b. Wash the resin three times with 10 bed volumes of PBS. Centrifuge at a low speed between washes to pellet the resin.
2. Binding of Biotinylated Protein: a. Add the desalted biotinylated protein solution from Protocol 1 to the equilibrated streptavidin resin. b. Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.
3. Washing: a. Pellet the resin by centrifugation and discard the supernatant. b. Perform a series of washes to remove non-specifically bound proteins. A recommended wash sequence is: i. Two washes with 10 bed volumes of PBS with 0.1% Tween-20. ii. Two washes with 10 bed volumes of high salt wash buffer (e.g., 1 M KCl in PBS). iii. Two washes with 10 bed volumes of PBS to remove residual salt.
4. Elution: a. Due to the high affinity of the biotin-streptavidin interaction, elution often requires denaturing conditions. Choose one of the following methods: i. On-bead analysis: Resuspend the beads directly in SDS-PAGE loading buffer and boil for 5-10 minutes. The protein can then be analyzed by Western blot. ii. Denaturing Elution: Elute the protein by incubating the beads with a low pH buffer (e.g., 0.1 M glycine, pH 2.8) or a chaotropic agent (e.g., 8 M guanidine-HCl, pH 1.5). Neutralize the eluate immediately with a suitable buffer. iii. Competitive Elution: For some applications, elution can be achieved by incubating the beads with a high concentration of free biotin (e.g., 2-10 mM) in PBS. This method is generally less efficient.
Quantitative Analysis
The efficiency of the biotinylation reaction can be assessed using several methods. The results can be summarized for comparison.
Table 1: Methods for Quantifying Biotinylation Efficiency
| Method | Principle | Expected Outcome |
| Mass Spectrometry | The covalent addition of this compound results in a predictable mass shift in the protein. | An increase in the protein's molecular weight corresponding to the mass of the this compound moiety. |
| Western Blot | The biotinylated protein can be detected using a streptavidin-HRP conjugate. | A band corresponding to the molecular weight of the target protein. The intensity can be compared to a known standard. |
| Gel-Shift Assay | The increased mass of the biotinylated protein may result in a slight shift in its migration on an SDS-PAGE gel compared to the unlabeled protein. | A band that migrates slightly slower than the unlabeled control. |
Example Quantitative Data:
The following table presents hypothetical mass spectrometry data demonstrating successful biotinylation.
Table 2: Example Mass Spectrometry Data for a 50 kDa Protein
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Unlabeled Protein | 50,000 | 50,003 | - |
| Biotinylated Protein | 50,633.8 | 50,637.2 | +633.4 |
The theoretical mass of this compound is approximately 633.8 Da.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction. | Ensure the sodium ascorbate solution is freshly prepared. Optimize the concentration of copper and ligand. Increase incubation time or temperature. |
| Degraded this compound. | Store the reagent desiccated at -20°C. | |
| High Background in Western Blot | Non-specific binding to the streptavidin resin. | Increase the stringency of the wash steps (e.g., use higher salt concentration or detergents). |
| Aggregation of the labeled protein. | Perform all steps at 4°C. Include a non-ionic detergent in the buffers. | |
| No Elution of Protein | The biotin-streptavidin interaction is too strong for the chosen elution method. | Use a harsher elution buffer (e.g., 8 M Guanidine-HCl). For analysis, on-bead digestion or direct boiling in SDS-PAGE buffer is recommended. |
Conclusion
The use of this compound in conjunction with click chemistry provides a powerful and specific method for labeling azide-modified proteins. The detailed protocols and guidelines presented here will enable researchers to successfully biotinylate their proteins of interest for a wide range of downstream applications in proteomics and drug development. Careful optimization of reaction and purification conditions will ensure high-quality results.
References
- 1. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Cell Surface Glycan Analysis using Biotin-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface glycosylation is crucial for understanding a wide array of biological processes, including cell-cell recognition, signaling, and immune responses. Alterations in glycan structures are often associated with disease states, such as cancer, making them attractive targets for diagnostics and therapeutics.[1][2][3] This document provides a detailed guide to a powerful two-step method for the analysis of cell surface glycans: metabolic glycoengineering (MGE) followed by bioorthogonal click chemistry.[4][5]
This method involves the metabolic incorporation of an unnatural monosaccharide analog containing an azide group into cellular glycans. These azide-modified glycans are then specifically labeled with Biotin-PEG8-Alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. The incorporated biotin tag enables sensitive detection and enrichment of the labeled glycoproteins for various downstream applications. The polyethylene glycol (PEG8) linker enhances the water solubility of the probe and minimizes steric hindrance.
This document offers detailed protocols for cell culture and metabolic labeling, the click chemistry reaction, and subsequent analysis using flow cytometry, Western blotting, and mass spectrometry-based proteomics.
Logical Workflow of Cell Surface Glycan Analysis
The overall workflow consists of three main stages: metabolic labeling of cell surface glycans with an azide-modified sugar, bioorthogonal ligation with this compound, and downstream analysis.
Caption: Experimental workflow for labeling and analyzing cell surface glycans.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans
This protocol describes the metabolic incorporation of an azide-modified sialic acid precursor, N-azidoacetylmannosamine (peracetylated), Ac₄ManNAz, into cell surface sialoglycans.
Materials:
-
Mammalian cells of interest (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
N-azidoacetylmannosamine (peracetylated), Ac₄ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or non-enzymatic cell dissociation solution (for adherent cells)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to prepare a 10 mM stock solution.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to achieve a final concentration of 10-100 µM. Culture the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the culture medium, wash twice with PBS, and detach the cells using a cell scraper or a non-enzymatic cell dissociation solution. Transfer the cells to a conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any unincorporated Ac₄ManNAz. Proceed immediately to Protocol 2.
Table 1: Recommended Concentrations for Metabolic Labeling
| Cell Line | Ac₄ManNAz Concentration | Incubation Time |
|---|---|---|
| Jurkat | 25-50 µM | 48 hours |
| HeLa | 50-100 µM | 72 hours |
| CHO | 20-40 µM | 48 hours |
Protocol 2: Click Chemistry Reaction on Live Cells
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label the azide-modified cell surface glycans with this compound.
Materials:
-
Metabolically labeled cells from Protocol 1
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., sodium ascorbate)
-
PBS
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in deionized water.
-
Ligand (e.g., THPTA): 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix by adding the components in the following order. This is critical for an efficient reaction.
-
PBS
-
This compound (final concentration 50-100 µM)
-
CuSO₄ (final concentration 1 mM)
-
Ligand (final concentration 2 mM)
-
Sodium Ascorbate (final concentration 1-5 mM)
-
-
Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in the click reaction mix at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Wash the cells three times with cold PBS containing 1% Bovine Serum Albumin (BSA) to remove unreacted reagents. Centrifuge at 300 x g for 5 minutes for each wash.
-
Downstream Analysis: The biotin-labeled cells are now ready for analysis by flow cytometry (Protocol 3), Western blotting, or proteomics (Protocol 4).
Table 2: Click Chemistry Reaction Components
| Reagent | Stock Concentration | Final Concentration |
|---|---|---|
| This compound | 10 mM | 50-100 µM |
| CuSO₄ | 50 mM | 1 mM |
| Ligand (THPTA) | 50 mM | 2 mM |
| Sodium Ascorbate | 100 mM | 1-5 mM |
Downstream Applications
Protocol 3: Flow Cytometry Analysis
This protocol describes the detection of biotinylated cell surface glycans using a fluorescently labeled streptavidin conjugate.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Super-resolution proximity labeling with enhanced direct identification of biotinylation sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification Using Biotin-PEG8-Alkyne in Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical proteomics is a powerful discipline for the identification of protein targets of small molecules, which is a critical step in drug discovery and understanding cellular signaling. A key technology in this field is the use of bio-orthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This approach allows for the specific labeling and enrichment of proteins that interact with a small molecule probe in a complex biological system.[1][4]
This document provides detailed application notes and protocols for the use of Biotin-PEG8-Alkyne as a versatile tool for target identification. This reagent consists of a biotin moiety for affinity purification, a terminal alkyne group for click chemistry, and a hydrophilic polyethylene glycol (PEG8) spacer to enhance solubility and minimize steric hindrance. The general principle involves treating cells or cell lysates with a small molecule probe that has been functionalized with an azide group. The azide-modified proteins that have interacted with the probe are then "clicked" to this compound. The resulting biotinylated proteins can be efficiently captured using streptavidin-based affinity purification and subsequently identified by mass spectrometry.
Principle of the Method
The workflow for target identification using an azide-functionalized probe and this compound is a multi-step process that relies on the principles of bio-orthogonal labeling and affinity purification.
-
Probe Treatment: Live cells, tissues, or cell lysates are incubated with a small molecule of interest that has been chemically modified to include an azide (-N3) functional group. This "probe" retains its ability to bind to its protein target(s).
-
Bio-orthogonal Ligation (Click Chemistry): Following probe treatment and cell lysis (if applicable), this compound is added to the proteome along with a copper(I) catalyst. The alkyne group of the biotin reagent reacts specifically and efficiently with the azide group on the probe-labeled proteins, forming a stable triazole linkage.
-
Affinity Purification: The resulting biotinylated protein complexes are captured from the complex mixture using an affinity matrix, typically streptavidin-coated beads. The high affinity between biotin and streptavidin ensures efficient enrichment of the target proteins.
-
Elution and Identification: After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are eluted from the beads. The eluted proteins are then digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Competition experiments, where cells are co-incubated with the azide-probe and an excess of the unmodified parent molecule, are crucial for validating specific targets. A reduced signal for a protein in the competition sample indicates specific binding.
Diagrams
Caption: Experimental workflow for target identification.
Caption: Copper-catalyzed azide-alkyne cycloaddition.
Experimental Protocols
Protocol 1: Cell Culture and Probe Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes and grow to 70-80% confluency. For quantitative proteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells should be cultured for at least six passages in media containing either "heavy" or "light" amino acids.
-
Probe Preparation: Prepare a stock solution of the azide-functionalized small molecule probe in a suitable solvent (e.g., DMSO).
-
Cell Treatment:
-
For the experimental sample, treat cells with the azide-probe at a predetermined optimal concentration.
-
For the competition control, pre-incubate cells with a 50- to 100-fold excess of the unlabeled parent compound for 1-2 hours before adding the azide-probe.
-
Include a vehicle-only control (e.g., DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe. Harvest the cells by scraping in ice-cold PBS and centrifuge to pellet.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer suitable for preserving protein interactions and compatible with the click reaction (e.g., 20 mM HEPES, pH 7.5, 1% (v/v) NP-40, 0.2% (w/v) SDS). Include protease and phosphatase inhibitors.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant (proteome) and determine the protein concentration using a standard method such as the BCA assay. Normalize all samples to the same protein concentration.
Protocol 3: Click Chemistry Reaction
-
Reaction Setup: In a microcentrifuge tube, aliquot a normalized amount of protein lysate (e.g., 100-400 µg).
-
Reagent Preparation: Prepare fresh stock solutions of the click chemistry reagents.
-
Click Reaction Mix: Add the following reagents to the protein lysate in the specified order.
-
This compound
-
Reducing Agent (e.g., TCEP or sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., TBTA)
-
Copper(II) Sulfate (CuSO4)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
| Reagent | Stock Concentration | Final Concentration (Example) | Volume for 200 µL Reaction |
| Protein Lysate | 2 mg/mL | 2 mg/mL | 100 µL |
| Lysis Buffer | - | - | to 200 µL |
| This compound | 10 mM in DMSO | 100 µM | 2 µL |
| TCEP | 100 mM in water | 1 mM | 2 µL |
| TBTA | 16.7 mM in DMSO | 100 µM | 1.2 µL |
| CuSO4 | 50 mM in water | 1 mM | 4 µL |
Table 1: Example Reagent Concentrations for Click Chemistry Reaction.
Protocol 4: Affinity Purification of Biotinylated Proteins
-
Bead Preparation: Use streptavidin-coated magnetic or agarose beads. Wash the beads three times with lysis buffer to equilibrate them.
-
Protein Binding: Add the washed streptavidin beads to the click-reacted lysate and incubate for 1-2 hours at room temperature or overnight at 4°C on a rotator to allow for binding of biotinylated proteins.
-
Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins.
-
Wash 1: 1% SDS in PBS
-
Wash 2: 6 M urea in 250 mM ammonium bicarbonate
-
Wash 3: 1 M NaCl in PBS
-
Wash 4: PBS
-
-
Elution: Elute the bound proteins from the beads. The method of elution depends on whether a cleavable linker is used.
-
Non-cleavable linker: Boil the beads in SDS-PAGE sample buffer containing 2% SDS.
-
Acid-cleavable linker: Incubate the beads in a low pH solution, such as 5% formic acid.
-
| Wash Solution | Number of Washes | Incubation Time per Wash |
| 1% SDS in PBS | 2 | 10 minutes |
| 6 M Urea in 250 mM Ammonium Bicarbonate | 2 | 10 minutes |
| 1 M NaCl in PBS | 2 | 10 minutes |
| PBS | 3 | 5 minutes |
Table 2: Stringent Wash Protocol for Affinity Purification.
Protocol 5: Sample Preparation for Mass Spectrometry
-
In-solution or In-gel Digestion:
-
For eluted proteins, perform an in-solution tryptic digest. This involves reduction with DTT or TCEP, alkylation with iodoacetamide, and overnight digestion with sequencing-grade trypsin.
-
For proteins eluted by boiling in sample buffer, run a short SDS-PAGE gel, excise the entire protein band, and perform an in-gel tryptic digest.
-
-
Peptide Desalting: Desalt the digested peptides using C18 ZipTips or a similar method to remove contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database for protein identification and quantification. Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered potential targets.
Conclusion
The use of this compound in conjunction with azide-functionalized probes provides a robust and versatile platform for the identification of small molecule protein targets directly in complex biological systems. The specificity of the click reaction, coupled with the high affinity of the biotin-streptavidin interaction, enables the efficient enrichment of low-abundance protein targets. The detailed protocols provided herein offer a comprehensive guide for researchers to successfully implement this powerful chemical proteomics strategy in their drug discovery and chemical biology research.
References
Application Notes and Protocols for Pull-Down Assays with Biotin-PEG8-Alkyne Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a pull-down assay to identify and characterize interacting partners of a protein of interest (POI) that has been labeled with Biotin-PEG8-Alkyne. This method leverages the high specificity of "click chemistry" for protein labeling and the robust, high-affinity interaction between biotin and streptavidin for the isolation of protein complexes.
Introduction
Pull-down assays are an in vitro technique used to detect physical interactions between two or more proteins.[1] This method is a valuable tool for confirming suspected protein-protein interactions or for identifying novel interaction partners from a complex biological sample like a cell lysate.[1][2] The core principle involves using a "bait" protein to capture and "pull down" its interacting partners, referred to as "prey" proteins.[1]
This protocol specifically details a pull-down assay using a protein of interest that has been modified with an alkyne group and subsequently labeled with biotin through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[3] The this compound linker contains a biotin moiety for affinity purification, a terminal alkyne for covalent attachment to an azide-modified protein, and a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
Principle of the Assay
The experimental workflow is a two-stage process. First, the protein of interest is functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog or by chemical modification of the purified protein. The azide-modified protein is then covalently linked to this compound via a CuAAC click reaction.
In the second stage, the now biotinylated "bait" protein is immobilized on streptavidin-coated beads. These beads are then incubated with a cell lysate or a purified protein sample containing the putative "prey" proteins. If an interaction occurs, the prey protein will bind to the bait protein, and the entire complex will be captured on the beads. After a series of washes to remove non-specifically bound proteins, the bait-prey complexes are eluted from the beads and can be analyzed by various methods, such as Western blotting or mass spectrometry, to identify the interacting partners.
Experimental Workflow Diagram
References
Application Notes and Protocols for Biotin-PEG8-Alkyne in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Alkyne is a versatile chemical tool that has gained significant traction in the field of super-resolution microscopy. This reagent combines the high-affinity binding of biotin to streptavidin with the bioorthogonal reactivity of an alkyne group, all connected by a flexible polyethylene glycol (PEG) linker. This unique structure enables a two-step labeling strategy that offers high specificity and labeling density, crucial for advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT). These methods bypass the diffraction limit of light, allowing for the visualization of cellular structures with unprecedented detail.
The core of this approach lies in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the alkyne group of this compound reacts with an azide-modified target molecule to form a stable triazole linkage.[1][2] The PEG8 linker enhances the solubility and bioavailability of the molecule while providing a flexible spacer that minimizes steric hindrance.[3] This application note provides an overview of the applications of this compound in super-resolution microscopy, along with detailed protocols for its use in STORM and DNA-PAINT.
Principle of the Technology
The use of this compound in super-resolution microscopy follows a pre-targeting or two-step labeling strategy. First, a biomolecule of interest within a cell is metabolically, genetically, or immunochemically labeled with an azide group. This is achieved by introducing azide-containing precursors (e.g., unnatural amino acids or sugars) that are incorporated into newly synthesized proteins or glycans.[4] Subsequently, the cells are treated with this compound. The alkyne group on this reagent then "clicks" with the azide-modified biomolecule.[2] The biotin tag serves as a high-affinity handle for the subsequent binding of a streptavidin-fluorophore conjugate for STORM or a streptavidin-oligonucleotide conjugate for DNA-PAINT. This modular approach allows for flexible and robust labeling of subcellular structures for nanoscale imaging.
Key Advantages of this compound in Super-Resolution Microscopy
-
High Labeling Density: Click chemistry enables the efficient and covalent labeling of target molecules, leading to a high density of fluorophores, which is a critical requirement for high-quality super-resolution imaging.
-
Specificity and Bioorthogonality: The azide-alkyne reaction is highly specific and does not interfere with native biological processes, minimizing off-target labeling and background signal.
-
Versatility: The biotin-streptavidin interaction allows for the use of a wide range of streptavidin-conjugated probes, including various organic fluorophores for STORM and DNA docking strands for DNA-PAINT.
-
Improved Solubility and Reduced Steric Hindrance: The hydrophilic PEG8 linker improves the water solubility of the reagent and provides a flexible spacer, which can minimize steric hindrance during the binding of streptavidin conjugates.
Quantitative Data Summary
| Parameter | Labeling Method | Achieved Resolution/Efficiency | Super-Resolution Technique | Reference |
| Resolution | Click Chemistry with L-azidohomoalanine (L-AHA) and Alexa Fluor 647 alkyne | ~20-30 nm lateral resolution | dSTORM | |
| Labeling Density | Metabolic labeling with azido sugars and click chemistry | Sufficient for resolving individual membrane proteins | dSTORM | |
| Signal-to-Noise Ratio | Fluorogenic DNA-PAINT probes | Up to 57-fold fluorescence increase upon binding | DNA-PAINT | |
| Imaging Speed | Protein-assisted DNA-PAINT | ~10-fold faster than conventional DNA-PAINT | DNA-PAINT | |
| Labeling Efficiency Comparison | Click Chemistry vs. Carbodiimide Coupling | Higher extent and efficiency of labeling with click chemistry | Not specified |
Experimental Protocols
Protocol 1: Labeling of Cellular Proteins with this compound for dSTORM Imaging
This protocol describes the metabolic labeling of newly synthesized proteins with an azide-containing amino acid followed by click chemistry with this compound and subsequent dSTORM imaging.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-Alexa Fluor 647 (or other STORM-compatible fluorophore)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
dSTORM imaging buffer
Procedure:
-
Metabolic Labeling:
-
Replace the regular culture medium with methionine-free medium and incubate the cells for 1 hour to deplete endogenous methionine.
-
Add L-azidohomoalanine (AHA) to the methionine-free medium at a final concentration of 50 µM.
-
Incubate the cells for 4-8 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:
-
10 µL of 10 mM this compound in DMSO
-
20 µL of 50 mM CuSO4 in water
-
20 µL of 50 mM THPTA in water
-
50 µL of 100 mM sodium ascorbate in water (freshly prepared)
-
900 µL of PBS
-
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Streptavidin Labeling:
-
Block the cells with 3% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with streptavidin-Alexa Fluor 647 (or another suitable fluorophore) diluted in blocking buffer (typically 1-2 µg/mL) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
dSTORM Imaging:
-
Replace the PBS with dSTORM imaging buffer.
-
Proceed with dSTORM imaging on a super-resolution microscope.
-
Protocol 2: Labeling of Cellular Structures for DNA-PAINT Imaging using this compound
This protocol outlines the labeling of azide-modified cellular targets with this compound for subsequent DNA-PAINT imaging.
Materials:
-
Cells with azide-labeled target structures (prepared as in Protocol 1, steps 1 & 2)
-
This compound
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin
-
Biotinylated DNA docking strand
-
Fluorescently labeled DNA imager strand
-
PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
DNA-PAINT imaging buffer
Procedure:
-
Click Chemistry Reaction:
-
Perform the click chemistry reaction with this compound as described in Protocol 1, step 3.
-
-
Formation of Streptavidin-Docking Strand Complex:
-
Incubate streptavidin with a 4-fold molar excess of the biotinylated DNA docking strand in PBS for 30 minutes at room temperature to form a complex.
-
-
Labeling with Streptavidin-Docking Strand Complex:
-
Block the cells with 3% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with the pre-formed streptavidin-docking strand complex (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells extensively with PBS to remove unbound complexes.
-
-
DNA-PAINT Imaging:
-
Prepare the DNA-PAINT imaging buffer containing the fluorescently labeled DNA imager strand at an appropriate concentration (typically 0.1-10 nM).
-
Replace the PBS with the DNA-PAINT imaging buffer.
-
Proceed with imaging on a super-resolution microscope capable of DNA-PAINT.
-
Visualizations
References
- 1. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This powerful ligation tool facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2][3] Its applications are extensive, spanning drug discovery, bioconjugation, materials science, and diagnostics.
This document provides detailed application notes and standardized protocols for performing the CuAAC reaction, with a focus on optimizing reaction conditions for various applications.
Core Concepts and Reaction Mechanism
Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction is significantly accelerated (by a factor of 10⁷ to 10⁸) and proceeds exclusively to afford the 1,4-disubstituted product. The reaction is typically conducted under mild conditions, often at room temperature and in aqueous or organic solvents.
The currently accepted mechanism involves a dinuclear copper intermediate. Key steps in the catalytic cycle include:
-
Formation of a copper(I) acetylide.
-
Coordination of the azide to the copper center(s).
-
Cycloaddition to form a six-membered metallacycle.
-
Rearrangement and protonolysis to release the triazole product and regenerate the active catalyst.
A simplified representation of the CuAAC catalytic cycle is depicted below.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Optimizing Reaction Conditions: A Comparative Overview
The success of a CuAAC reaction is highly dependent on the choice of catalyst, ligand, solvent, and temperature. The following tables summarize key quantitative data for various catalytic systems to facilitate comparison and selection.
Table 1: Comparison of Common Copper Sources and Ligands
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 30 min | >99 | |
| CuSO₄·5H₂O / Sodium Ascorbate | 1-5 | t-BuOH/H₂O | 1-12 h | >95 | |
| CuI / DIPEA / HOAc | 1-5 | Various | 0.5-2 h | High | |
| CuO nanowires | 1 | H₂O | 24 h | >90 |
Note: "Neat" indicates the reaction was carried out without a solvent.
Table 2: Typical Reaction Parameters for CuAAC
| Parameter | Typical Range/Value | Notes | Reference |
| Copper Source | CuSO₄·5H₂O, CuI, CuBr | CuSO₄ with a reducing agent is common for aqueous reactions. Cu(I) salts are often used in organic solvents. | |
| Reducing Agent | Sodium Ascorbate | Used in situ to generate Cu(I) from Cu(II) salts. An excess is often used to prevent oxidative homocoupling. | |
| Ligand | THPTA, BTTAA, TBTA | Accelerate the reaction and stabilize the Cu(I) oxidation state. Essential for bioconjugation to protect biomolecules. | |
| Catalyst Loading | 0.005 - 20 mol% | Can be significantly reduced with highly active catalysts or under optimized conditions. | |
| Solvent | H₂O, t-BuOH/H₂O, DMSO, DMF, CH₃CN, Glycerol | Aqueous systems are preferred for bioconjugation. Sustainable solvents like glycerol are gaining traction. | |
| Temperature | Room Temperature to 100 °C | Most reactions proceed efficiently at ambient temperatures. Elevated temperatures may be required for less reactive substrates. | |
| pH Range | 4 - 12 | The reaction is tolerant of a wide pH range, making it suitable for biological applications. | |
| Reaction Time | Minutes to 24 hours | Highly dependent on substrates, catalyst system, and concentration. |
Experimental Protocols
The following protocols provide detailed methodologies for common CuAAC applications.
General Experimental Workflow
The general workflow for a CuAAC reaction is straightforward and involves the preparation of stock solutions, the reaction setup, and subsequent workup or analysis.
Caption: General experimental workflow for a CuAAC reaction.
Protocol 1: CuAAC for Bioconjugation in Aqueous Buffer
This protocol is adapted for labeling biomolecules such as proteins or nucleic acids.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing cargo (e.g., fluorescent dye, biotin)
-
Reaction Buffer (e.g., phosphate, carbonate, or HEPES, pH 6.5–8.0)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine stock solution (optional, to scavenge reactive byproducts)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing cargo in the reaction buffer. The final volume should be adjusted to accommodate the addition of other reagents.
-
In a separate tube, prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of Cu:ligand is often recommended. For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA. Let this mixture stand for a few minutes.
-
Add the premixed copper/ligand solution to the tube containing the biomolecule and azide.
-
Optionally, add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of 100 mM sodium ascorbate.
-
Close the tube to minimize oxygen diffusion and mix gently by inverting or placing on a slow rotator.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for the specific system.
-
The workup procedure will depend on the application and may include purification by size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.
Protocol 2: CuAAC in Organic Solvents
This protocol is suitable for the synthesis of small molecules.
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper(I) source (e.g., CuI or CuBr) or a Cu(II) source with a reducing agent
-
Anhydrous organic solvent (e.g., DMF, DMSO, toluene)
-
Base (optional, e.g., DIPEA)
Procedure (using a Cu(I) source):
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the Cu(I) salt (e.g., CuI, 1-5 mol%).
-
Add the anhydrous solvent (e.g., 5 mL for a 1 mmol scale reaction).
-
Add the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low or no product formation | Inactive catalyst (Cu(II) formation) | Ensure fresh reducing agent is used; perform the reaction under an inert atmosphere. | |
| Incompatible buffer or additives (e.g., thiols) | Use compatible buffers like phosphate or HEPES. For thiol-containing biomolecules, use excess copper or a sacrificial metal like Zn(II). | ||
| Low reactivity of substrates | Increase temperature, reaction time, or catalyst loading. Consider a more active ligand. | ||
| Biomolecule degradation | Reactive oxygen species (ROS) generation | Use a ligand-to-copper ratio of at least 5:1. Add aminoguanidine as a scavenger. | |
| Side product formation (e.g., alkyne homocoupling) | Presence of oxygen | Degas solvents and perform the reaction under an inert atmosphere. Ensure a slight excess of reducing agent is present. |
By carefully selecting the reaction components and conditions, the CuAAC reaction can be a highly effective and reliable tool for a wide range of applications in research and development.
References
Application Notes and Protocols for Metabolic Labeling of Nascent Proteins using Biotin-PEG8-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic landscape of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in numerous diseases. The ability to specifically isolate and identify newly synthesized proteins provides a powerful tool for understanding cellular responses to various stimuli, disease progression, and the mechanism of action of therapeutic agents. Metabolic labeling using non-canonical amino acids coupled with bioorthogonal click chemistry has emerged as a robust method for capturing the nascent proteome.
Biotin-PEG8-Alkyne is a key reagent in this workflow, serving as a versatile capture tag. It comprises three essential components: a biotin moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation to azide-modified nascent proteins via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, and an eight-unit polyethylene glycol (PEG8) linker. The PEG linker enhances the water solubility of the molecule and extends the biotin group away from the labeled protein, minimizing steric hindrance and improving its accessibility for capture by streptavidin.
These application notes provide detailed protocols for the metabolic labeling of nascent proteins in mammalian cells using an azide-containing amino acid analog and subsequent capture with this compound.
Principle of the Method
The metabolic labeling and enrichment process involves a multi-step workflow:
-
Metabolic Labeling: Cells are cultured in a medium containing an azide-modified amino acid analog (e.g., L-azidohomoalanine (AHA), a surrogate for methionine). During active protein synthesis, this analog is incorporated into the elongating polypeptide chains by the cell's translational machinery.
-
Cell Lysis: After the labeling period, cells are harvested and lysed to release the total proteome, including the azide-labeled nascent proteins.
-
Click Chemistry Reaction: The alkyne group of this compound is covalently attached to the azide group of the labeled proteins through a highly specific and efficient CuAAC reaction.
-
Protein Enrichment: The biotinylated nascent proteins are then selectively captured from the total proteome using streptavidin-conjugated beads.
-
Downstream Analysis: The enriched nascent proteins can be eluted from the beads or digested directly on the beads for subsequent analysis by techniques such as mass spectrometry (for identification and quantification) or Western blotting (for detection of specific proteins).
Data Presentation
Table 1: Recommended Reagent Concentrations for Metabolic Labeling
| Parameter | Cell Type | Recommended Concentration | Incubation Time | Notes |
| L-Azidohomoalanine (AHA) | Adherent Mammalian Cells (e.g., HEK293T, HeLa) | 25 - 50 µM | 1 - 4 hours | Optimal concentration and time should be determined empirically for each cell line and experimental condition. Longer incubation times may be necessary for cells with lower protein turnover rates. |
| Suspension Cells (e.g., Jurkat) | 50 - 100 µM | 2 - 6 hours | Suspension cells may require slightly higher concentrations and longer incubation times. |
Table 2: Recommended Reagent Concentrations for Click Chemistry Reaction
| Reagent | Stock Concentration | Final Concentration | Volume (for 1 mg protein in 1 mL) |
| This compound | 10 mM in DMSO | 100 µM | 10 µL |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | 20 µL |
| Tris(2-carboxyethyl)phosphine (TCEP) | 100 mM in H₂O (freshly prepared) | 1 mM | 10 µL |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 10 mM in DMSO | 100 µM | 10 µL |
Note: The final protein concentration in the lysate for the click reaction should ideally be between 1-5 mg/mL.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins in Adherent Mammalian Cells
-
Cell Seeding: Plate adherent cells on a culture dish to achieve 70-80% confluency on the day of the experiment.
-
Amino Acid Starvation (Optional but Recommended): To increase the incorporation efficiency of the azide-amino acid, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Then, incubate the cells in methionine-free DMEM for 30-60 minutes at 37°C and 5% CO₂.
-
Metabolic Labeling: Remove the starvation medium and replace it with fresh methionine-free medium supplemented with L-azidohomoalanine (AHA) to the desired final concentration (e.g., 50 µM). Incubate the cells for 1-4 hours at 37°C and 5% CO₂.
-
Cell Harvest: After the labeling period, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed to Protocol 2: Cell Lysis.
Protocol 2: Cell Lysis
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, but its compatibility with the subsequent click reaction should be considered. For enhanced protein solubilization, a buffer containing 1% SDS can be used, but the SDS concentration must be diluted to ≤0.1% before the click reaction.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
1% SDS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% SDS, and protease inhibitors.
-
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer (e.g., 500 µL for a 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. To shear genomic DNA and reduce viscosity, sonicate the lysate on ice. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Proceed to Protocol 3: Click Chemistry Reaction.
Protocol 3: Click Chemistry Reaction
-
Reaction Setup: In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 1 mg). If using a high SDS concentration lysis buffer, dilute the lysate with a non-SDS buffer to bring the final SDS concentration to 0.1% or less. Adjust the final volume with PBS or 50 mM Tris-HCl (pH 7.4).
-
Addition of Click Reagents: Add the click chemistry reagents sequentially to the lysate. It is crucial to add the reagents in the following order, vortexing gently after each addition: a. This compound (to a final concentration of 100 µM). b. TBTA (to a final concentration of 100 µM). c. TCEP (to a final concentration of 1 mM). d. Copper(II) Sulfate (to a final concentration of 1 mM).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation, protected from light.
-
Proceed to Protocol 4: Enrichment of Biotinylated Proteins.
Protocol 4: Enrichment of Biotinylated Proteins using Streptavidin Beads
-
Bead Preparation: Resuspend the streptavidin-agarose or magnetic beads by gentle vortexing. Transfer the required amount of bead slurry to a new tube. Wash the beads three times with lysis buffer (without protease inhibitors) to remove storage buffer and equilibrate them.
-
Binding of Biotinylated Proteins: Add the click-reacted lysate to the washed streptavidin beads. Incubate the mixture overnight at 4°C with gentle end-over-end rotation.
-
Washing: Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads). Carefully remove the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of stringent washes is recommended:
-
Wash 1: Lysis buffer (e.g., RIPA).
-
Wash 2: 1 M KCl.
-
Wash 3: 0.1 M Na₂CO₃.
-
Wash 4: 2 M Urea in 10 mM Tris-HCl, pH 8.0.
-
Wash 5: Lysis buffer.
-
Wash 6: 50 mM Ammonium Bicarbonate (if proceeding with on-bead digestion for mass spectrometry). Perform each wash step by resuspending the beads in 1 mL of the wash buffer, incubating for 5-10 minutes with rotation, and then pelleting the beads.
-
-
Proceed to Downstream Analysis (Elution or On-Bead Digestion).
-
For Western Blot Analysis (Elution): After the final wash, add 2X SDS-PAGE loading buffer to the beads and boil for 10 minutes at 95°C to elute the captured proteins. The supernatant can then be loaded onto an SDS-PAGE gel.
-
For Mass Spectrometry Analysis (On-Bead Digestion): After the final wash with ammonium bicarbonate, resuspend the beads in a digestion buffer containing a suitable protease (e.g., trypsin). Incubate overnight at 37°C. The resulting peptides in the supernatant can then be collected for LC-MS/MS analysis.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for metabolic labeling and enrichment of nascent proteins.
Application Notes and Protocols for Conjugating Biotin-PEG8-Alkyne to Antibodies for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biotin to antibodies is a cornerstone technique in a vast array of immunoassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile and robust method for signal amplification and detection. This document provides detailed protocols for the site-specific conjugation of Biotin-PEG8-Alkyne to azide-modified antibodies via click chemistry.
Click chemistry offers a highly efficient and bioorthogonal approach to antibody labeling, forming a stable triazole linkage under mild conditions. This method allows for precise control over the site of biotinylation, minimizing the risk of impacting the antigen-binding site of the antibody. The inclusion of an 8-unit polyethylene glycol (PEG) spacer reduces steric hindrance and enhances the accessibility of the biotin moiety to streptavidin, further improving detection sensitivity.
This application note details two primary click chemistry approaches: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It also provides protocols for the characterization of the resulting conjugates and their application in standard immunoassays.
Data Presentation
Table 1: Representative Comparison of CuAAC and SPAAC for this compound Conjugation
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Typical Molar Ratio (Alkyne:Azide) | 5:1 to 10:1 | 2:1 to 5:1 |
| Catalyst Required | Copper (I) | None |
| Potential for Protein Damage | Moderate (due to copper catalyst) | Low |
| Relative Conjugation Efficiency | High | Very High |
| Suitability for In Vivo Applications | Limited (due to copper toxicity) | High |
Note: The data presented are representative and can vary based on the specific antibody, buffer conditions, and reagents used.
Table 2: Effect of Biotin-to-Antibody Molar Ratio on Immunoassay Signal
| Biotin:Antibody Molar Ratio | Degree of Labeling (Biotin/Ab) | Relative ELISA Signal Intensity (%) | Relative Western Blot Signal Intensity (%) |
| 5:1 | 2.1 | 65 | 70 |
| 10:1 | 4.3 | 100 | 100 |
| 20:1 | 7.8 | 95 | 90 |
| 40:1 | 12.5 | 70 | 65 |
Note: Optimal ratios should be determined empirically for each antibody and application. Excessive biotinylation can lead to decreased antibody affinity and increased background.
Experimental Protocols
Protocol 1: Azide Modification of Antibodies
This protocol describes the introduction of azide functional groups onto an antibody, a prerequisite for click chemistry conjugation with this compound.
Materials:
-
Purified antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)
-
Azide-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Azide-PEG4-NHS Ester Stock Solution:
-
Immediately before use, dissolve the Azide-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Characterization (Optional but Recommended):
-
The degree of azide incorporation can be determined using mass spectrometry.[5]
-
Protocol 2: Conjugation of this compound via CuAAC
This protocol utilizes a copper catalyst to ligate the this compound to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with a 5-10 fold molar excess of the this compound stock solution.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody-alkyne solution to a final copper concentration of 0.1-0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of Biotinylated Antibody:
-
Purify the biotinylated antibody from excess reagents and catalyst using a desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.
-
Protocol 3: Conjugation of this compound via SPAAC (Copper-Free)
This protocol utilizes a strained alkyne (e.g., DBCO) on the antibody to react with an azide-biotin reagent in the absence of a copper catalyst. For this protocol, the antibody would be modified with a DBCO-NHS ester, and the biotin would have an azide functionality (Biotin-PEG8-Azide).
Materials:
-
Antibody modified with a strained alkyne (e.g., DBCO)
-
Biotin-PEG8-Azide
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG8-Azide in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Combine the DBCO-modified antibody with a 2-5 fold molar excess of the Biotin-PEG8-Azide stock solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of Biotinylated Antibody:
-
Purify the biotinylated antibody using a desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.
-
Protocol 4: Quantification of Biotinylation
Determining the degree of labeling (DOL) is crucial for ensuring batch-to-batch consistency.
Materials:
-
Biotinylated antibody
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit or a fluorescence-based biotin quantification kit
-
Spectrophotometer or fluorometer
Procedure:
-
Follow the manufacturer's instructions for the chosen biotin quantification assay kit.
-
Briefly, for a HABA assay, the absorbance of the HABA-avidin complex is measured at 500 nm. Upon addition of the biotinylated antibody, the biotin displaces the HABA, leading to a decrease in absorbance.
-
The change in absorbance is proportional to the amount of biotin in the sample, from which the DOL can be calculated.
Protocol 5: Application in Sandwich ELISA
Materials:
-
Capture antibody
-
Biotinylated detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating buffer, wash buffer, blocking buffer, and sample diluent
-
96-well ELISA plate
Procedure:
-
Coating: Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add standards and samples. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
Development: Wash the plate and add TMB substrate. Incubate in the dark until color develops.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.
Protocol 6: Application in Western Blot
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Biotinylated primary antibody
-
Streptavidin-HRP
-
Blocking buffer (e.g., 5% BSA in TBST to avoid endogenous biotin in milk)
-
Wash buffer (TBST)
-
ECL substrate
Procedure:
-
Electrophoresis and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody overnight at 4°C.
-
Streptavidin-HRP Incubation: Wash the membrane with TBST and then incubate with Streptavidin-HRP for 1 hour at room temperature.
-
Detection: Wash the membrane extensively with TBST and then add ECL substrate. Visualize the signal using a chemiluminescence imaging system.
Visualizations
Caption: Experimental workflow for biotinylating antibodies using click chemistry.
References
Application Notes: Biotin-PEG8-Alkyne for Labeling of Viruses and Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Alkyne is a versatile reagent that enables the covalent attachment of biotin to viruses and nanoparticles that have been functionalized with an azide group. This process, known as biotinylation, is achieved through a highly efficient and specific bioorthogonal reaction called copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The polyethylene glycol (PEG) spacer of eight units enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, facilitating high-efficiency labeling of complex biological structures.
The resulting biotin-labeled viruses and nanoparticles can be utilized in a wide array of applications, including:
-
Purification and Enrichment: Biotinylated particles can be readily isolated from complex mixtures using streptavidin- or avidin-functionalized affinity matrices (e.g., beads, columns).
-
Detection and Imaging: The strong and specific interaction between biotin and streptavidin (or avidin) allows for the sensitive detection and visualization of labeled particles using streptavidin conjugates of fluorophores, enzymes (e.g., HRP), or quantum dots.
-
Targeting and Drug Delivery: Biotinylated nanoparticles can be targeted to cells or tissues expressing avidin or streptavidin fusion proteins.
-
Immunoassays: The biotin handle serves as a universal tag for the development of various assay formats, such as ELISA and Western blotting.
These application notes provide detailed protocols for the labeling of azide-modified viruses and nanoparticles with this compound, along with supporting data and visualizations to guide researchers in their experimental design.
Principle of Labeling
The labeling strategy is a two-step process. First, the virus or nanoparticle of interest must be modified to present azide (-N3) functional groups on its surface. This can be achieved through various methods, such as metabolic labeling with azide-containing precursors (e.g., azido sugars or amino acids) during virus production or by chemical modification of the nanoparticle surface.[1][2]
Once the azide-functionalized virus or nanoparticle is obtained, it is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes the [3+2] cycloaddition between the terminal alkyne of the biotin reagent and the azide on the particle surface, forming a stable triazole linkage.
Data Presentation
The following tables summarize key quantitative data related to the labeling of viruses and nanoparticles using click chemistry.
Table 1: Quantitative Data for Labeling of Azide-Modified Viruses
| Parameter | Virus Type | Labeling Method | Reported Efficiency/Observation | Reference |
| Incorporation of Azide Precursor | Adenovirus | Metabolic Labeling (Azido Sugar) | Successful ligation of alkyne probe demonstrated by SDS-PAGE | [2] |
| Incorporation of Azide Precursor | Virus-Like Particles (MS2, Qβ) | Metabolic Labeling (Azidohomoalanine) | ~85% incorporation of methionine analogues | [3] |
| Labeling Reaction Efficiency | Adenovirus | CuAAC | Successful ligation demonstrated, but quantitative efficiency not stated | [2] |
| Comparison to Other Methods | Pseudovirus (SARS-CoV-2 spike) | Click Labeling vs. Immunolabeling | Click-labeling detected roughly twice the number of surface proteins |
Table 2: Quantitative Data for Labeling of Azide-Modified Nanoparticles
| Parameter | Nanoparticle Type | Labeling Method | Reported Efficiency/Observation | Reference |
| Peptide Conjugation | Polymeric Nanoparticles | CuAAC | Successful conjugation of alkyne-peptide to azide-nanoparticles | |
| Protein Capture | Gold Nanoparticles | CuAAC | Successful capture of alkyne-labeled proteins from nanomolar concentrations | |
| Purification | Gold Nanoparticles | N/A | Purification via size-exclusion chromatography or centrifugation is effective |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Viruses with this compound
This protocol is a general guideline for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on azide-functionalized viruses. Optimal conditions may vary depending on the specific virus and the method used for azide incorporation.
Materials:
-
Azide-modified virus stock
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Virus storage buffer
-
Purification method (e.g., size-exclusion chromatography, dialysis, or ultracentrifugation)
Procedure:
-
Prepare Reagent Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) sulfate: Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium ascorbate: Prepare a 50 mM stock solution in nuclease-free water. This solution should be made fresh for each experiment.
-
TBTA (optional): Prepare a 10 mM stock solution in DMSO.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume will depend on the amount of virus to be labeled. The following is an example for a 50 µL reaction:
-
Azide-modified virus in virus storage buffer (e.g., 40 µL)
-
This compound (10 mM stock): 2.5 µL (final concentration: 0.5 mM)
-
TBTA (10 mM stock, optional): 0.5 µL (final concentration: 0.1 mM)
-
Copper(II) sulfate (50 mM stock): 1 µL (final concentration: 1 mM)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 1 µL of freshly prepared 50 mM sodium ascorbate to the reaction mixture (final concentration: 1 mM).
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The optimal incubation time may need to be determined empirically. For light-sensitive applications, protect the reaction from light.
-
-
Purification of Labeled Virus:
-
Remove unreacted this compound and copper catalyst using a suitable purification method.
-
Size-Exclusion Chromatography: Use a resin with an appropriate molecular weight cutoff for your virus.
-
Dialysis: Dialyze against a suitable buffer (e.g., PBS) overnight at 4°C with multiple buffer changes.
-
Ultracentrifugation: Pellet the virus and resuspend in fresh buffer. This may need to be repeated.
-
-
-
Storage:
-
Store the purified, biotinylated virus at the recommended temperature (e.g., -80°C) in an appropriate storage buffer.
-
Protocol 2: Labeling of Azide-Modified Nanoparticles with this compound
This protocol provides a general method for biotinylating azide-functionalized nanoparticles. The concentrations and reaction times may need to be optimized based on the nanoparticle type, size, and surface chemistry.
Materials:
-
Azide-modified nanoparticle suspension
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (optional)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Purification method (e.g., centrifugation, dialysis, or size-exclusion chromatography)
Procedure:
-
Prepare Reagent Stock Solutions:
-
Prepare stock solutions of this compound, CuSO4, sodium ascorbate, and TBTA as described in Protocol 1.
-
-
Click Reaction Setup:
-
In a suitable reaction vessel, dilute the azide-modified nanoparticles to the desired concentration in the reaction buffer.
-
Add this compound from the stock solution to achieve the desired final concentration (e.g., 10-100 molar excess relative to the estimated number of azide groups on the nanoparticles).
-
If using TBTA, add it to the reaction mixture.
-
Add CuSO4 to the mixture.
-
-
Initiate the Reaction:
-
Add freshly prepared sodium ascorbate to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature with gentle stirring or shaking for 2-24 hours. The reaction time will depend on the reactivity of the azide groups and the desired degree of labeling.
-
-
Purification of Labeled Nanoparticles:
-
Separate the biotinylated nanoparticles from excess reagents.
-
Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.
-
Dialysis: Dialyze the nanoparticle suspension against a large volume of buffer to remove small molecule impurities.
-
Size-Exclusion Chromatography: Pass the reaction mixture through a size-exclusion column to separate the nanoparticles from unreacted reagents.
-
-
-
Characterization and Storage:
-
Characterize the biotinylated nanoparticles to confirm successful labeling (e.g., via a streptavidin-HRP dot blot or by incorporating a fluorescent azide in a parallel reaction for quantification).
-
Store the purified nanoparticles under appropriate conditions to maintain their stability.
-
Mandatory Visualizations
Caption: Workflow for labeling azide-modified viruses with this compound.
Caption: Step-by-step protocol for biotinylating azide-functionalized nanoparticles.
Caption: The catalyzed reaction between an azide and an alkyne to form a stable triazole.
References
Troubleshooting & Optimization
Troubleshooting low yield in Biotin-PEG8-Alkyne conjugation reactions.
Technical Support Center: Biotin-PEG8-Alkyne Conjugation
Welcome to the technical support center for this compound conjugation reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no yield in my this compound conjugation reaction. What are the most common causes?
Low conjugation efficiency in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the "click chemistry" used for this conjugation, can stem from several factors. The most common culprits are related to the reaction conditions and the integrity of the reagents.
Potential Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst in the CuAAC reaction is Copper(I) (Cu(I)).[1] If you are starting with a Copper(II) (Cu(II)) salt, such as copper sulfate (CuSO₄), it must be reduced to Cu(I) in situ. This is typically achieved by adding a reducing agent like sodium ascorbate.[2][3]
-
Solution: Ensure you are adding a fresh solution of sodium ascorbate to your reaction mixture. Sodium ascorbate solutions are prone to oxidation and should be prepared immediately before use.
-
-
Oxygen Contamination: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, effectively halting the reaction.[4][5]
-
Solution: Deoxygenate your reaction buffer and other solutions by bubbling with an inert gas like argon or nitrogen. It is also good practice to cap the reaction vessel to minimize exposure to air.
-
-
Suboptimal pH: The pH of the reaction buffer can influence the efficiency of the conjugation. While the CuAAC reaction is robust over a wide pH range (4-12), the optimal pH is generally between 7 and 8.5 for bioconjugation.
-
Degraded Reagents: The this compound reagent itself can degrade if not stored properly.
-
Solution: Store the this compound desiccated at -20°C. It is also advisable to test the integrity of your azide-containing molecule if you suspect it may have degraded.
-
Q2: My reaction starts but then seems to stop, resulting in a low yield. What could be happening?
This issue often points to the deactivation of the copper catalyst during the reaction.
Potential Causes and Solutions:
-
Ligand Deficiency: In aqueous buffers, the Cu(I) catalyst can be unstable. A ligand is crucial to protect the Cu(I) from oxidation and disproportionation, as well as to accelerate the reaction.
-
Solution: Incorporate a copper-chelating ligand into your reaction. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice for aqueous reactions due to its water solubility and ability to stabilize Cu(I). A 5:1 ligand-to-copper molar ratio is often recommended to protect biomolecules from reactive oxygen species.
-
-
Copper Sequestration: If your azide-containing molecule (e.g., a protein) has functional groups that can chelate copper, such as thiols, the catalyst may be sequestered and rendered inactive.
-
Solution: You can try increasing the copper concentration. Alternatively, adding a sacrificial metal like Zn(II) or Ni(II) can sometimes bind to the interfering groups, leaving the copper free to catalyze the reaction.
-
Q3: I see a precipitate forming in my reaction mixture. What is it and how can I prevent it?
Precipitate formation can be due to several factors, including reagent insolubility or catalyst decomposition.
Potential Causes and Solutions:
-
Reagent Insolubility: Your this compound or your azide-containing molecule may have limited solubility in the reaction buffer.
-
Solution: this compound is soluble in organic solvents like DMSO and DMF. You can dissolve it in a small amount of a compatible organic solvent before adding it to your aqueous reaction buffer. The PEG linker on the biotin reagent is designed to improve water solubility, but co-solvents can still be beneficial.
-
-
Catalyst Decomposition: Without a stabilizing ligand, the copper catalyst can precipitate out of solution.
-
Solution: Ensure an appropriate ligand, such as THPTA, is present in the reaction mixture.
-
-
Product Insolubility: The final biotinylated product may be less soluble than the starting materials.
-
Solution: Consider adjusting the solvent system. The addition of a co-solvent like DMSO can help to keep all components in solution.
-
Q4: The reaction seems to work, but purification of the final product is difficult and the yield is low. What can I do?
Purification of biotinylated molecules often relies on their high affinity for streptavidin.
Potential Causes and Solutions:
-
Inefficient Binding to Streptavidin Resin: If your biotinylated molecule is not binding efficiently to the streptavidin resin, you will lose it during the wash steps.
-
Solution: Ensure that the binding buffer conditions are optimal. The binding of biotin to streptavidin is very strong and generally robust. Check the manufacturer's protocol for your specific streptavidin resin.
-
-
Harsh Elution Conditions: Eluting the biotinylated molecule from a standard streptavidin resin requires harsh, denaturing conditions (e.g., 8 M Guanidine•HCl at pH 1.5) due to the extremely high affinity of the biotin-streptavidin interaction. This can lead to denaturation and loss of your target molecule.
-
Solution: Consider using a modified avidin resin, such as monomeric avidin, which allows for elution under milder, non-denaturing conditions with a solution of free biotin. Alternatively, anti-biotin antibody-conjugated beads can be used, allowing for competitive elution with free biotin at a near-neutral pH.
-
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Copper Catalyst (Cu(II) instead of Cu(I)) | Use a fresh solution of a reducing agent like sodium ascorbate. |
| Oxygen Contamination | Deoxygenate buffers and protect the reaction from air. | |
| Improper Reagent Storage | Store this compound at -20°C, desiccated. | |
| Reaction Stalls | Ligand Deficiency | Add a stabilizing ligand like THPTA. |
| Copper Sequestration by Biomolecule | Increase copper concentration or add a sacrificial metal (Zn(II), Ni(II)). | |
| Precipitate Forms | Reagent/Product Insolubility | Add a co-solvent like DMSO. |
| Catalyst Decomposition | Use a stabilizing ligand. | |
| Low Purification Yield | Harsh Elution Conditions | Use a monomeric avidin or anti-biotin antibody resin for mild elution. |
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Modified Protein
This protocol is a starting point and may require optimization for your specific protein and application.
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-Modified Protein: Prepare a solution of your protein in a deoxygenated, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1 mg/mL).
-
Add the this compound stock solution to a final concentration that is in 10-20 fold molar excess over the protein.
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 volume ratio will result in a 5:1 ligand-to-copper molar ratio.
-
Add the catalyst premix to the reaction tube to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the components and cap the tube.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove excess unreacted this compound and copper catalyst using a desalting column or dialysis.
-
For affinity purification, use streptavidin-agarose beads. A general procedure is outlined below.
-
Protocol for Affinity Purification of Biotinylated Protein
-
Equilibrate Streptavidin Resin:
-
Wash the required amount of streptavidin-agarose resin with a binding/wash buffer (e.g., PBS).
-
-
Bind Biotinylated Protein:
-
Add the desalted reaction mixture to the equilibrated resin.
-
Incubate for 1 hour at room temperature with gentle end-over-end mixing.
-
-
Wash:
-
Centrifuge the resin and remove the supernatant.
-
Wash the resin several times with the binding/wash buffer to remove non-biotinylated proteins and other contaminants.
-
-
Elute (using a mild, competitive elution method):
-
If using a monomeric avidin or anti-biotin antibody resin, add an elution buffer containing free biotin (e.g., 5 mM biotin in PBS).
-
Incubate for a specified time according to the manufacturer's instructions.
-
Collect the eluate containing your purified biotinylated protein.
-
Visual Guides
Troubleshooting Workflow for Low Conjugation Yield
References
Technical Support Center: Enhancing the Solubility of Biotin-PEG8-Alkyne Protein Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the conjugation of proteins with Biotin-PEG8-Alkyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a chemical linker used in bioconjugation. It comprises three key components:
-
Biotin: A vitamin that exhibits a strong and specific interaction with avidin and streptavidin, making it invaluable for affinity-based applications like pull-down assays.[1][2]
-
PEG8 (Polyethylene Glycol, 8 units): A hydrophilic spacer that enhances the water solubility of the conjugate, reduces steric hindrance, and can minimize aggregation.[1][3][4] The PEG linker helps to create a hydration shell around the protein.
-
Alkyne: A functional group that participates in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules.
Q2: What are the primary causes of poor solubility and aggregation of this compound protein conjugates?
A2: Protein aggregation during and after conjugation can be influenced by several factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and specific ions in the buffer can destabilize the protein, leading to aggregation. Proteins are generally least soluble at their isoelectric point (pI).
-
High Protein Concentration: Increased proximity between protein molecules can encourage self-association and aggregation.
-
Organic Solvents: The use of organic solvents like DMSO or DMF to dissolve the this compound linker can denature the protein if the final concentration of the organic solvent is too high.
-
Chemical Modification: The conjugation process itself can alter the surface properties of the protein, potentially exposing hydrophobic regions that can lead to aggregation.
-
Temperature: Elevated temperatures can induce protein unfolding and subsequent aggregation.
-
Physical Stress: Agitation or shear stress during mixing can also cause proteins to denature and aggregate.
Troubleshooting Guide
Issue 1: Protein precipitates immediately upon adding the this compound solution.
| Possible Cause | Recommended Solution |
| High local concentration of the linker. | Add the this compound solution dropwise to the protein solution while gently stirring to ensure rapid and even distribution. |
| Organic solvent shock. | Minimize the volume of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker. Ideally, the final concentration of the organic solvent should be ≤5% of the total reaction volume. Consider screening for co-solvents that are less denaturing to your specific protein. |
| Suboptimal buffer conditions. | Ensure the reaction buffer pH is at least one unit away from the protein's isoelectric point (pI). Optimize the ionic strength of the buffer by screening a range of salt concentrations (e.g., 50-500 mM NaCl or KCl). |
Issue 2: The solution becomes turbid or shows signs of aggregation during the conjugation reaction.
| Possible Cause | Recommended Solution |
| Suboptimal reaction conditions. | Perform the conjugation reaction at a lower temperature (e.g., 4°C instead of room temperature) to enhance protein stability. |
| Protein sensitivity to modification. | Reduce the molar excess of the this compound linker to the protein. |
| Disulfide bond scrambling. | For proteins with cysteine residues, consider adding a reducing agent like DTT or TCEP to the buffer to prevent intermolecular disulfide bond formation. |
Issue 3: The purified this compound protein conjugate is unstable and aggregates over time.
| Possible Cause | Recommended Solution |
| Inappropriate storage buffer. | Screen for an optimal storage buffer with varying pH and ionic strength. |
| Aggregation at high concentrations. | Store the conjugate at the lowest practical concentration. |
| Freeze-thaw instability. | Aliquot the conjugate into single-use volumes to avoid multiple freeze-thaw cycles. Add cryoprotectants like glycerol (10-50%) or sucrose (5-10%) to the storage buffer before freezing. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Azide-Modified Protein
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Prepare the this compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution dropwise while gently vortexing. Aim for a final DMSO/DMF concentration below 5%.
-
-
Initiate the Click Reaction:
-
Add copper(II) sulfate to the reaction mixture.
-
Add sodium ascorbate to reduce Cu(II) to Cu(I) in situ, which catalyzes the reaction.
-
-
Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time and temperature may need to be determined empirically for your specific protein.
-
Purification: Remove excess unreacted this compound and other reagents by size-exclusion chromatography or another suitable purification method.
-
Characterization: Confirm the conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Protocol 2: Small-Scale Solubility Screen for Optimal Buffer Conditions
This protocol is designed to rapidly screen various buffer conditions to identify the optimal formulation for your this compound protein conjugate.
Materials:
-
Purified this compound protein conjugate
-
A panel of test buffers with varying pH, ionic strengths, and additives (see table below)
-
Microcentrifuge tubes
-
Centrifugal filter units
Methodology:
-
Dilution: Dilute a small amount of your protein conjugate into each of the test buffers.
-
Incubation: Incubate the samples under conditions that may induce stress, such as a specific temperature or agitation, for a defined period (e.g., 30 minutes).
-
Separation of Aggregates: Centrifuge the tubes to pellet any insoluble aggregates.
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze both the supernatant and the resuspended pellet by SDS-PAGE or another quantitative protein assay.
-
-
Interpretation: The buffer condition that yields the highest concentration of the protein in the supernatant is considered optimal for solubility.
Table of Common Solubility-Enhancing Additives
| Additive Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose, Sorbitol | 10-50% (v/v) for Glycerol, 5-10% (w/v) for sugars | Stabilize protein structure through preferential hydration and increase solution viscosity. |
| Amino Acids | L-Arginine, L-Glutamate, Proline | 50 mM - 2 M | Suppress aggregation by interacting with charged and hydrophobic patches on the protein surface. |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent the formation of intermolecular disulfide bonds. |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01-1% (v/v) | Solubilize aggregates by interacting with hydrophobic regions of the protein. |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions between protein molecules. |
Visual Guides
Caption: Experimental workflow for this compound protein conjugation.
References
Methods for removing unreacted Biotin-PEG8-Alkyne from a sample.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Biotin-PEG8-Alkyne from their experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Residual this compound can lead to several experimental issues. The unreacted alkyne group can participate in non-specific "click" chemistry reactions in subsequent steps, leading to false positives and high background signals. Furthermore, the free biotin can bind to streptavidin or avidin surfaces, competing with your biotinylated molecule of interest and reducing the efficiency of detection or purification assays.[1]
Q2: What is the molecular weight of this compound, and why is it important?
A2: The molecular weight of this compound is approximately 633.8 g/mol .[2][3][4] Knowing this is critical for selecting the appropriate purification method. For techniques like size exclusion chromatography and dialysis, the significant size difference between the small this compound and a much larger biotinylated protein or antibody is the basis for their separation.
Q3: What are the primary methods for removing unreacted this compound?
A3: The most common and effective methods for removing small molecules like unreacted this compound from larger, biotinylated biomolecules are size-based separation techniques. These include size exclusion chromatography (also known as gel filtration or desalting) and dialysis.[5] Affinity purification using streptavidin or avidin can also be employed, primarily to isolate the biotinylated product.
Troubleshooting Guides
Method 1: Size Exclusion Chromatography (SEC) / Desalting
Size exclusion chromatography separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as your biotinylated protein, cannot enter the pores and elute first. Smaller molecules, like the unreacted this compound, enter the pores and have a longer path, thus eluting later.
Experimental Protocol:
-
Column Selection: Choose a desalting column with an appropriate exclusion limit for your biotinylated molecule. For example, a column with a 5 kDa exclusion limit is suitable for removing this compound (633.8 Da) from a protein larger than 5 kDa.
-
Equilibration: Equilibrate the desalting column with your buffer of choice. This buffer will also be the final buffer for your purified sample.
-
Sample Loading: Apply your sample, containing the biotinylated molecule and unreacted this compound, to the column. The sample volume should not exceed the manufacturer's recommendation, typically up to 30% of the total column volume for desalting applications.
-
Elution: Elute the sample with the equilibration buffer. Your purified, biotinylated molecule will be in the initial fractions, while the unreacted this compound will elute in later fractions.
-
Fraction Collection: Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified product.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Poor separation of biotinylated molecule and unreacted reagent | Incorrect column choice. | Ensure the exclusion limit of the column is appropriate for the size of your biotinylated molecule. |
| Sample volume too large. | Reduce the sample volume to be within the recommended range for the column. | |
| Low recovery of the biotinylated molecule | Non-specific binding to the column matrix. | Add salt (e.g., 150 mM NaCl) to the running buffer to minimize ionic interactions. |
| Protein precipitation. | Ensure the buffer composition is optimal for your protein's stability. |
Workflow for Size Exclusion Chromatography:
Method 2: Dialysis
Dialysis is a technique that uses a semi-permeable membrane to separate molecules based on size. The sample is placed inside a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO). This is then placed in a large volume of buffer. Smaller molecules, like the unreacted this compound, will diffuse through the pores of the membrane into the buffer, while the larger biotinylated molecules remain inside.
Experimental Protocol:
-
Membrane Selection: Choose a dialysis membrane with a MWCO that is significantly smaller than your biotinylated molecule but large enough to allow the unreacted this compound (633.8 Da) to pass through. A MWCO of 2-3 kDa is typically a good starting point for most proteins.
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Sample Loading: Load your sample into the dialysis bag or cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Place the sealed bag/cassette in a large volume of dialysis buffer (at least 50 times the sample volume) at 4°C with gentle stirring.
-
Buffer Changes: For efficient removal, perform multiple buffer changes. A typical procedure involves dialyzing for at least 3 hours, changing the buffer, and repeating this process 2-3 times. For complete removal of unreacted biotin, an overnight dialysis with multiple buffer changes may be necessary.
-
Sample Recovery: After the final dialysis step, carefully remove the sample from the bag/cassette.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Inefficient removal of unreacted reagent | Insufficient dialysis time or too few buffer changes. | Increase the duration of dialysis and the number of buffer changes. Ensure the buffer volume is significantly larger than the sample volume. |
| Inappropriate MWCO. | Confirm that the MWCO of the dialysis membrane is suitable. | |
| Loss of sample | Leakage from the dialysis bag/cassette. | Ensure the bag/cassette is properly sealed. |
| Protein precipitation. | Use a dialysis buffer that maintains the stability of your protein. |
Workflow for Dialysis:
Method 3: Affinity Purification
Affinity purification can be used to isolate the biotinylated molecule of interest, thereby removing the unreacted this compound. This method utilizes the high-affinity interaction between biotin and streptavidin or avidin, which are immobilized on a solid support such as agarose beads or magnetic beads.
Experimental Protocol:
-
Resin/Bead Selection: Choose a streptavidin or avidin-conjugated resin or magnetic beads.
-
Equilibration: Wash and equilibrate the resin/beads with a suitable binding buffer.
-
Sample Incubation: Incubate your sample with the equilibrated resin/beads to allow the biotinylated molecule to bind.
-
Washing: Wash the resin/beads several times with the binding buffer to remove unbound components, including the unreacted this compound.
-
Elution: Elute the bound biotinylated molecule. Due to the strong biotin-streptavidin interaction, this often requires harsh conditions such as low pH, high concentrations of free biotin, or denaturing agents.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low yield of eluted product | Inefficient binding to the resin. | Ensure the binding buffer conditions are optimal. Check the binding capacity of the resin. |
| Incomplete elution. | The strong biotin-streptavidin interaction can make elution difficult. Consider harsher elution conditions, but be mindful of their impact on your protein's activity. | |
| Contamination with unreacted biotin | Insufficient washing. | Increase the number and volume of wash steps. |
Workflow for Affinity Purification:
Quantitative Data Summary
| Method | Key Parameters | Typical Values |
| Size Exclusion Chromatography | Column Exclusion Limit | > 5 kDa for protein purification |
| Sample Volume | Up to 30% of total column volume | |
| Dialysis | Membrane MWCO | 2 - 3 kDa for most proteins |
| Buffer Volume | > 50x the sample volume | |
| Dialysis Time | 3 hours to overnight with multiple buffer changes | |
| Affinity Purification | Elution with Free Biotin | 25 mM Biotin at 95°C for 5 minutes |
References
- 1. Cat# 0148 One-Step Free Biotin Removal Kit | Hygia Reagents, Inc. [hygiareagents.com]
- 2. This compound, 2143968-80-1 | BroadPharm [broadpharm.com]
- 3. This compound [nebulabio.com]
- 4. This compound | SiChem GmbH [shop.sichem.de]
- 5. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.cn]
Strategies to minimize non-specific binding of Biotin-PEG8-Alkyne.
Welcome to the technical support center for Biotin-PEG8-Alkyne. This guide provides troubleshooting strategies and answers to frequently asked questions to help you minimize non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a molecule that contains three key components: a biotin group for high-affinity binding to streptavidin or avidin, a terminal alkyne group for covalent reaction with azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and an 8-unit polyethylene glycol (PEG) spacer. The PEG linker enhances water solubility and reduces steric hindrance, making the biotin and alkyne moieties more accessible for their respective binding partners. Its primary applications are in affinity-based assays such as pull-down experiments to isolate and identify proteins or other biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide group.
Q2: What are the main causes of non-specific binding when using this compound?
A2: Non-specific binding can arise from several sources:
-
Endogenous Biotin: Many cells and tissues contain naturally biotinylated proteins, which will be captured by streptavidin beads.
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the streptavidin beads, the biotin tag, or the linker through weak hydrophobic or ionic interactions.
-
Inefficient Click Chemistry: Incomplete reaction or excess this compound can lead to its non-specific association with cellular components or the affinity matrix.
-
Contamination: Insoluble protein aggregates in the cell lysate can be carried over and cause high background.
Q3: How does the PEG8 linker help in reducing non-specific binding?
A3: The hydrophilic PEG8 linker has two main functions in minimizing non-specific interactions. Firstly, it increases the overall water solubility of the this compound molecule. Secondly, it acts as a spacer, physically separating the biotin from the conjugated biomolecule, which can reduce steric hindrance and allow for more efficient and specific binding of the biotin to streptavidin's deep binding pocket.
Troubleshooting Guide
High background and the presence of non-specific proteins are common challenges in pull-down assays. Use the following guide to diagnose and resolve these issues.
Diagram: Troubleshooting Decision Tree for Non-Specific Binding
Identifying and characterizing side products of Biotin-PEG8-Alkyne reactions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG8-Alkyne and related click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a molecule that incorporates a biotin group, a polyethylene glycol (PEG) spacer with eight ethylene glycol units, and a terminal alkyne functional group. Its primary application is in bioconjugation, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the stable and specific attachment of the biotin-PEG8 moiety to molecules containing an azide group. The PEG linker enhances water solubility and reduces steric hindrance.
Q2: What are the most common side products in a this compound click reaction?
A2: The most common side products are the result of alkyne homodimerization (also known as Glaser-Hay coupling), oxidation of the biotin moiety, and, to a lesser extent, hydrolysis of the linker.
Q3: How can I confirm that my this compound has successfully conjugated to my azide-containing molecule?
A3: Successful conjugation can be confirmed using techniques such as mass spectrometry (MS), which will show an increase in mass corresponding to the addition of the this compound group. For larger biomolecules, SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate can be used to detect the incorporated biotin.
Q4: Can the PEG linker be cleaved?
A4: The ether linkages in the PEG8 chain are generally stable under typical click chemistry conditions. However, if your specific reagent contains ester linkages, these can be susceptible to hydrolysis under acidic or basic conditions.[1][2][3] The amide bond connecting the biotin to the PEG linker is more stable but can be hydrolyzed under harsh acidic or basic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions and provides systematic steps for identification and resolution.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Identification | Solution |
| Alkyne Homodimerization | The primary side product observed is a molecule with approximately double the mass of the starting this compound. This can be detected by HPLC-MS analysis. | Increase the concentration of the reducing agent (e.g., sodium ascorbate) to maintain copper in the Cu(I) state and minimize oxidative coupling.[4] Degas solutions to remove oxygen, which promotes dimerization.[5] |
| Oxidation of Biotin | A mass increase of 16 Da (for sulfoxide) or 32 Da (for sulfone) on your biotinylated product, detectable by high-resolution mass spectrometry. | Use fresh, high-purity reagents and deoxygenated solvents. Store this compound under inert gas and protected from light. |
| Inactive Copper Catalyst | The reaction does not proceed, or proceeds very slowly, with starting materials remaining unconsumed. | Prepare the sodium ascorbate solution fresh for each experiment. Ensure the correct ligand-to-copper ratio is used to protect the Cu(I) state. |
| Poor Reagent Quality | Inconsistent results or presence of unexpected impurities in control reactions. | Use high-purity this compound and other reagents. Verify the purity of the starting material by HPLC-MS or NMR. |
Issue 2: Non-Specific Binding in Pull-Down Assays
| Potential Cause | Identification | Solution |
| Excess Unreacted this compound | High background signal in all lanes of a Western blot, including negative controls. | Purify the biotinylated molecule after the click reaction to remove excess unreacted biotin reagent. Size exclusion chromatography or dialysis are common methods. |
| Hydrophobic Interactions | Non-specific binding of proteins to streptavidin beads. | Increase the stringency of wash buffers by adding detergents (e.g., Tween-20, Triton X-100) or increasing the salt concentration. Pre-clear the lysate with unconjugated beads. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
-
In a microcentrifuge tube, dissolve the azide-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Add this compound from a stock solution (e.g., in DMSO) to the desired final concentration.
-
Add a copper(II) sulfate solution to a final concentration of 1 mM.
-
Add a copper-coordinating ligand (e.g., THPTA) to a final concentration of 5 mM.
-
Prepare a fresh solution of sodium ascorbate and add it to the reaction mixture to a final concentration of 10 mM to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
The reaction progress can be monitored by HPLC-MS.
-
Upon completion, the biotinylated product can be purified by size exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: HPLC-MS Method for alysis of Reaction Mixture
-
Column: A C18 reversed-phase column is suitable for separating the relatively nonpolar biotinylated products.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95-5% B (linear gradient)
-
31-35 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Detection:
-
UV/Vis at 220 nm
-
Mass Spectrometry (ESI+)
-
-
Expected Elution Order:
-
Biotin sulfoxide/sulfone derivatives (most polar)
-
This compound
-
Desired click product
-
This compound homodimer (least polar)
-
Protocol 3: Characterization of Alkyne Homodimer by NMR
-
Sample Preparation: Purify the suspected homodimer peak from the HPLC separation. Evaporate the solvent and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR: The disappearance of the terminal alkyne proton signal (typically around 2.0-3.0 ppm) is a key indicator. New signals corresponding to the protons adjacent to the newly formed diyne bond may appear.
-
¹³C NMR: The signals for the sp-hybridized carbons of the terminal alkyne (around 65-90 ppm) will shift upon dimerization.
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and storage of Biotin-PEG8-Alkyne solutions.
Welcome to the technical support center for Biotin-PEG8-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and storage of this reagent in your experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues related to the long-term stability and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
For maximal long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1][2] When handled correctly, the solid reagent is stable for extended periods. Before use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in various organic solvents and water due to the hydrophilic PEG linker.[1][3] Commonly used solvents for creating stock solutions include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and water. The choice of solvent will depend on the specific requirements of your experiment and the compatibility with your biological system. For most applications, high-purity, anhydrous DMSO is recommended for long-term storage of stock solutions.
Q3: What are the recommended storage conditions and shelf-life for this compound stock solutions?
The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light and air. For stock solutions prepared in anhydrous DMSO, the following storage conditions are recommended:
-
Long-term storage (up to 6 months): Aliquot and store at -80°C.[4]
-
Short-term storage (up to 1 month): Store at -20°C.
Repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation. It is best practice to prepare single-use aliquots.
Q4: What are the potential degradation pathways for this compound in solution?
While this compound is a relatively stable molecule, degradation can occur over time, particularly in solution. The two primary sites for potential degradation are the PEG linker and the terminal alkyne group.
-
PEG Linker: The PEG linker in this specific molecule is attached via an amide bond, which is generally stable. However, PEG linkers containing ester bonds are susceptible to hydrolysis under acidic or basic conditions. It is crucial to maintain a neutral pH for solutions to minimize the risk of linker cleavage.
-
Terminal Alkyne Group: The terminal alkyne is a high-energy functional group and, while relatively stable, can undergo slow degradation or side reactions over extended periods, especially if exposed to contaminants, oxygen, or light.
Q5: How can I assess the quality and integrity of my this compound solution after prolonged storage?
To ensure the reliability of your experiments, it is advisable to periodically check the integrity of your stock solutions, especially if they have been stored for an extended period. This can be done through:
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) can be used to assess the purity of the solution and detect any degradation products.
-
Functional Assays: A small-scale click reaction with a known azide-containing partner (e.g., a fluorescent azide) can be performed. The efficiency of the reaction can be compared to that of a freshly prepared this compound solution to assess the reactivity of the alkyne group.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | > 2 years | Protect from light and moisture. |
| Solution | DMSO | -20°C | Up to 1 month | Use anhydrous DMSO; prepare single-use aliquots. |
| Solution | DMSO | -80°C | Up to 6 months | Use anhydrous DMSO; prepare single-use aliquots. |
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.
Issue 1: Low or No Product Yield in Click Reaction
| Potential Cause | Recommended Action |
| Degraded this compound Solution | Use a fresh aliquot or a newly prepared solution. If possible, verify the integrity of the old stock solution using HPLC-MS. |
| Inactivated Copper Catalyst | Prepare fresh sodium ascorbate solution for each experiment, as it is prone to oxidation. Ensure the correct ligand-to-copper ratio (typically 5:1) is used to maintain the Cu(I) oxidation state. |
| Presence of Interfering Substances | If your sample contains reducing agents like DTT or TCEP, remove them prior to the click reaction using methods such as dialysis or buffer exchange, as they can interfere with the catalyst. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of this compound and the azide partner to find the optimal ratio. A molar excess of the biotin-alkyne is often used. |
| Steric Hindrance | If the azide group on your target molecule is sterically hindered, this can reduce reaction efficiency. Consider increasing the reaction time or temperature, or using a Biotin-PEG-Alkyne with a longer PEG linker to overcome steric hindrance. |
Issue 2: Non-Specific Labeling or High Background
| Potential Cause | Recommended Action |
| Excess Reagent Concentration | Reduce the concentration of this compound to minimize non-specific binding. |
| Contamination of Reagents | Ensure all buffers and reagents are freshly prepared and of high purity. |
| Inadequate Washing Steps | Increase the number and stringency of wash steps after the click reaction to remove unbound biotinylated reagent. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC-MS
-
Sample Preparation: Dilute a small amount of the this compound stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Expected Mass: Look for the [M+H]⁺ ion corresponding to the molecular weight of this compound.
-
-
Data Analysis: Integrate the peak area of the main compound and any impurity peaks to determine the purity. The presence of significant new peaks compared to a fresh sample indicates degradation.
Protocol 2: Functional Assessment of this compound via a Test Click Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488): 1-2 µL of a 10 mM stock.
-
This compound solution (test sample and a fresh control): 1-2 µL of a 10 mM stock.
-
Copper(II) sulfate: 1 µL of a 50 mM stock in water.
-
Sodium Ascorbate: 1 µL of a 1 M stock in water (prepare fresh).
-
Buffer (e.g., PBS): to a final volume of 20 µL.
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light.
-
Analysis: Analyze the reaction mixture by Thin Layer Chromatography (TLC) or HPLC with fluorescence detection.
-
Interpretation: Compare the amount of fluorescent product formed using the test sample versus the fresh control. A significant decrease in product formation with the test sample indicates reduced reactivity of the alkyne group.
Visualizations
Caption: Workflow for the preparation, storage, and quality control of this compound solutions.
Caption: Troubleshooting logic for low-yield click chemistry reactions using this compound.
References
- 1. Formation of an alkyne during degradation of metal–alkylidyne complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
Optimizing copper and ligand concentrations for Biotin-PEG8-Alkyne click chemistry.
For researchers, scientists, and drug development professionals leveraging Biotin-PEG8-Alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, achieving high efficiency and specificity is paramount. This technical support center provides detailed troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the role of copper and the ligand in the this compound click chemistry reaction?
A1: In the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, copper(I) is the active catalyst that facilitates the formation of a triazole linkage between an alkyne (this compound) and an azide-modified molecule.[1][2] Copper(II) sulfate (CuSO₄) is commonly used as the copper source, which is then reduced to the active copper(I) state by a reducing agent, typically sodium ascorbate.[3][4][5]
The ligand, a crucial component, serves multiple functions:
-
Stabilizes Copper(I): Ligands chelate the copper(I) ion, protecting it from oxidation to the inactive copper(II) state and from disproportionation.
-
Accelerates the Reaction: By forming a complex with copper(I), the ligand can increase the reaction rate.
-
Protects Biomolecules: In biological experiments, ligands can sequester copper ions, mitigating cellular toxicity and protecting sensitive biomolecules from damage caused by reactive oxygen species (ROS) that can be generated in the presence of copper and a reducing agent. Common water-soluble ligands used in bioconjugation include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).
Q2: What are the recommended starting concentrations for copper, ligand, and sodium ascorbate?
A2: The optimal concentrations can vary depending on the specific application (e.g., labeling purified proteins vs. live cells). However, a general starting point for bioconjugation reactions is a copper concentration between 50 µM and 100 µM. The ligand is typically used in excess, with a recommended ratio of at least five equivalents of ligand to one equivalent of copper. Sodium ascorbate is also used in excess to ensure the complete reduction of copper(II) to copper(I). The ideal ratio of ascorbate to copper is significantly high, with some protocols suggesting a much greater concentration of ascorbate than copper.
Q3: Can I perform the click reaction without a ligand?
A3: While the reaction can proceed without a ligand, it is generally not recommended, especially in biological systems. The absence of a ligand can lead to slower reaction rates and increased copper-mediated cytotoxicity or damage to biomolecules. However, for some applications with robust molecules, omitting the ligand might be feasible, but optimization is critical.
Q4: Which buffer systems are compatible with CuAAC?
A4: Phosphate, carbonate, or HEPES buffers in the pH range of 6.5-8.0 are generally compatible. It is crucial to avoid amine-containing buffers like Tris, as the amine groups can act as inhibitory ligands for copper, reducing the reaction efficiency.
Troubleshooting Guide
Below are common issues encountered during this compound click chemistry, along with potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Ensure fresh solutions of copper sulfate and sodium ascorbate are used. Sodium ascorbate solutions can degrade over time, especially when exposed to air. Prepare the sodium ascorbate solution fresh for each experiment. Always add the sodium ascorbate last to the reaction mixture containing the copper and ligand. |
| Incorrect Reagent Ratios | Optimize the concentrations of copper, ligand, and sodium ascorbate. A common starting point is a 1:5 ratio of CuSO₄ to ligand. The concentration of sodium ascorbate should be significantly higher than that of copper. |
| Inhibitory Buffer Components | Avoid using buffers containing Tris or other primary amines that can chelate copper and inhibit the reaction. Switch to a non-coordinating buffer like PBS, HEPES, or phosphate buffer. |
| Degradation of Alkyne or Azide | Verify the integrity of your this compound and azide-containing molecule. Store reagents as recommended by the manufacturer. |
| Low Reactant Concentrations | If working with very dilute solutions of your biomolecule, you may need to increase the concentration of the biotin-alkyne reagent to drive the reaction forward. A 2-fold or higher excess of the "cargo" molecule (in this case, this compound) with respect to the alkyne or azide groups on the biomolecule is recommended. |
Issue 2: Non-Specific Labeling or High Background
| Potential Cause | Troubleshooting Steps |
| Excess Free Biotin-Azide/Alkyne | Ensure you are not using a large excess of the biotin-azide or biotin-alkyne reagent, as this can lead to non-specific binding. Optimize the stoichiometry of your reactants. |
| Protein Aggregation | The reaction conditions, particularly the presence of copper, can sometimes cause protein aggregation, leading to non-specific signals. Ensure adequate mixing and consider including additives like aminoguanidine to intercept byproducts of ascorbate oxidation that can cause protein crosslinking. |
| Interaction of Copper with Biomolecules | Copper ions can non-specifically interact with proteins, particularly with cysteine and histidine residues. Increasing the ligand concentration can help to chelate the copper more effectively and reduce these interactions. Using a ligand like THPTA is known to protect histidine residues from oxidation. |
| Insufficient Quenching | After the reaction, ensure to quench any remaining reactive species. This can be done by adding a chelating agent like EDTA to sequester the copper catalyst. |
Issue 3: Cell Toxicity or Damage to Biomolecules
| Potential Cause | Troubleshooting Steps |
| High Copper Concentration | Copper is known to be cytotoxic. Use the lowest effective concentration of copper. For live cell labeling, concentrations as low as 50 µM have been shown to be effective. |
| Reactive Oxygen Species (ROS) Generation | The combination of copper and a reducing agent like sodium ascorbate can generate ROS, which can damage cells and biomolecules. A higher ligand-to-copper ratio can help mitigate this by acting as a sacrificial reductant and protecting biomolecules. |
| Insufficient Ligand Concentration | The ligand plays a crucial role in protecting biomolecules. Ensure a sufficient excess of the ligand is used (at least 5-fold higher than the copper concentration). |
Experimental Protocols & Data
Recommended Reagent Ratios for Bioconjugation
The following table summarizes recommended starting concentrations and ratios for a typical in vitro bioconjugation reaction.
| Reagent | Recommended Concentration/Ratio | Notes |
| Biomolecule (Alkyne/Azide) | 2 - 60 µM | The protocol has been successful at concentrations as low as 2 µM. |
| This compound (or Azide) | ~2-fold excess to biomolecule's functional groups | For very low biomolecule concentrations, a higher excess may be needed. |
| CuSO₄ | 50 - 100 µM | This is a common starting range for many bioconjugation applications. |
| Ligand (e.g., THPTA) | 5 equivalents to CuSO₄ | An excess of ligand is crucial for catalyst stability and protection of biomolecules. |
| Sodium Ascorbate | >10 equivalents to CuSO₄ | Should be prepared fresh and added last to initiate the reaction. A significant excess is beneficial. |
General Protocol for Labeling an Alkyne-Modified Biomolecule
-
Prepare Stock Solutions:
-
Alkyne-modified biomolecule in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Biotin-PEG8-Azide in DMSO or water.
-
20 mM CuSO₄ in water.
-
100 mM Ligand (e.g., THPTA) in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the Biotin-PEG8-Azide.
-
Prepare a premix of the CuSO₄ and ligand solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM ligand for a final reaction. Let this mixture stand for a few minutes.
-
Add the copper/ligand premix to the biomolecule/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Reaction times may need to be optimized.
-
-
Purification:
-
Remove excess reagents and the catalyst by a suitable method such as dialysis, size exclusion chromatography, or precipitation.
-
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.
Caption: A typical experimental workflow for this compound click chemistry.
Caption: A troubleshooting decision tree for low product yield in click chemistry reactions.
Caption: Simplified relationship of key components in the CuAAC reaction.
References
Technical Support Center: Overcoming Challenges in Labeling Membrane Proteins with Biotin-PEG8-Alkyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG8-Alkyne to label membrane proteins. Our aim is to help you navigate common challenges and optimize your experimental workflow for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for labeling membrane proteins?
A1: this compound is a labeling reagent that contains a biotin molecule for affinity purification or detection, a terminal alkyne group for click chemistry, and a polyethylene glycol (PEG8) spacer.[1][2][3] The PEG spacer enhances the water solubility of the molecule.[2] It is typically used in a two-step process to label membrane proteins. First, cells are metabolically labeled with a non-canonical amino acid containing an azide or alkyne group, which is incorporated into newly synthesized proteins. If an azide-containing amino acid is used, it will then react with the alkyne group of this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[4] This results in the covalent attachment of biotin to the protein of interest.
Q2: My click chemistry reaction is inefficient, resulting in low labeling. What are the common causes?
A2: Inefficient click chemistry can be due to several factors:
-
Copper(I) catalyst oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen.
-
Reagent degradation: The reducing agent, typically sodium ascorbate, can degrade if not freshly prepared.
-
Interfering buffer components: Buffers containing Tris or other primary amines can chelate the copper catalyst, inhibiting the reaction.
-
Suboptimal reagent concentrations: The concentrations of the copper catalyst, ligand, and reducing agent are critical for an efficient reaction.
Q3: I am observing high background or non-specific labeling. What could be the reason?
A3: High background can be caused by:
-
Non-specific binding of the biotin-alkyne reagent: This can be minimized by optimizing the concentration of the labeling reagent and including blocking steps.
-
Endogenous biotinylated proteins: Many cells contain naturally biotinylated proteins, such as carboxylases, which can be detected by streptavidin-based methods, leading to false positives.
-
Contamination during cell lysis: If cells are lysed before quenching the biotinylation reaction, intracellular proteins can be inadvertently labeled.
Q4: Can the labeling process with this compound affect the function of my membrane protein or downstream signaling?
A4: Yes, the labeling process can potentially impact protein function and signaling pathways. The addition of the this compound moiety can sterically hinder protein-protein interactions or alter the local environment of the protein. For example, studies have shown that biotinylation can influence signaling pathways such as the FAK-PI3K-mTOR pathway, which is involved in cell adhesion and metastasis. It is crucial to include functional assays to validate that the labeling does not interfere with the biological activity of interest.
Q5: What is the purpose of the PEG8 spacer in this compound?
A5: The polyethylene glycol (PEG) spacer arm serves two main purposes. Firstly, it increases the water solubility of the otherwise hydrophobic biotin and alkyne components, which is beneficial for working in aqueous biological buffers. Secondly, the long spacer arm helps to overcome steric hindrance by extending the biotin moiety away from the protein surface, making it more accessible for binding to avidin or streptavidin.
Troubleshooting Guides
Problem 1: Low or No Biotin Labeling Signal
| Potential Cause | Troubleshooting Steps | Citations |
| Inefficient Metabolic Labeling | Ensure optimal concentration and incubation time for the alkyne- or azide-containing amino acid. Verify incorporation using a positive control. | |
| Degraded this compound | Store the reagent desiccated and protected from light at -20°C. Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| Suboptimal Click Reaction Conditions | Optimize the concentrations of CuSO4, ligand (e.g., THPTA), and sodium ascorbate. Ensure the sodium ascorbate solution is freshly prepared. | |
| Presence of Interfering Substances | Avoid using Tris-based buffers for the click reaction. Use buffers like PBS or HEPES. Remove any reducing agents (e.g., DTT) from the protein sample before the reaction. | |
| Insufficient Reagent Concentration | Increase the molar excess of this compound to the target protein. A 10:1 to 40:1 molar ratio is a good starting point. |
Problem 2: High Background/Non-Specific Signal
| Potential Cause | Troubleshooting Steps | Citations |
| Non-Specific Binding of Reagents | Include blocking steps with an unrelated protein like BSA. Wash cells thoroughly after the labeling reaction to remove unbound reagents. | |
| Endogenous Biotinylated Proteins | Perform a control experiment where the click reaction is omitted to identify naturally biotinylated proteins. | |
| Cell Lysis Before Quenching | Ensure that the click reaction is quenched (e.g., with a copper chelator like EDTA) before cell lysis to prevent labeling of intracellular components. | |
| Contamination from Media | Wash cells extensively with ice-cold PBS before labeling to remove any amine-containing components from the culture media that could react with labeling reagents. |
Quantitative Data Summary
Table 1: Recommended Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
| Reagent | Concentration Range | Notes | Citations |
| CuSO4 | 5 - 50 µM | Higher concentrations can be toxic to cells. | |
| Ligand (e.g., THPTA) | 25 - 250 µM | A 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state. | |
| Sodium Ascorbate | 500 µM - 2.5 mM | Should be prepared fresh for each experiment. | |
| This compound | 20 - 50 µM | Optimal concentration should be determined empirically. |
Table 2: Recommended Molar Ratios for Biotinylation Reactions
| Application | Molar Ratio (Biotin Reagent:Protein) | Notes | Citations |
| General Protein Labeling | 10:1 to 40:1 | The optimal ratio depends on the number of available reactive groups on the protein. | |
| Monoclonal Antibody | 10:1 | A good starting point for antibodies to avoid precipitation. | |
| Polyclonal Antibody | 50:1 | Polyclonal antibodies may tolerate a higher degree of labeling. |
Experimental Protocols
Protocol: Labeling of Cell Surface Membrane Proteins using Metabolic Labeling and this compound Click Chemistry
-
Metabolic Labeling:
-
Culture cells in a methionine-free medium supplemented with an alkyne-containing methionine analog, such as L-homopropargylglycine (HPG), at a concentration of 25-50 µM for 4-16 hours.
-
The optimal concentration and incubation time should be determined empirically for the specific cell line and protein of interest.
-
-
Cell Harvesting and Washing:
-
Gently wash the cells three times with ice-cold PBS to remove any residual media components.
-
-
Click Chemistry Reaction:
-
Prepare a fresh click reaction cocktail. For a final volume of 200 µL, premix 5 µL of 2 mM CuSO4 with 5 µL of 10 mM THPTA.
-
After 5 minutes, add 5 µL of a freshly prepared 100 mM sodium ascorbate solution.
-
Add the desired final concentration of this compound (e.g., 20-50 µM).
-
Bring the final volume to 200 µL with PBS.
-
Add the click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
-
Quenching and Washing:
-
Stop the reaction by washing the cells three times with ice-cold PBS containing 1 mM EDTA to chelate the copper.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads. For membrane proteins, elution at 37°C for 60 minutes in a sample buffer containing SDS and a reducing agent is recommended to avoid aggregation that can occur at higher temperatures.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for labeling membrane proteins.
Caption: Troubleshooting logic for common labeling issues.
Caption: Potential interference of biotin labeling with signaling.
References
How to reduce background signal in fluorescence imaging with biotin-alkyne tags.
Welcome to the technical support center for fluorescence imaging with biotin-alkyne tags. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in biotin-alkyne fluorescence imaging?
High background fluorescence can originate from several sources, which can be broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself, such as from collagen, elastin, NADH, and flavins.[1] Aldehyde fixation can also induce autofluorescence.[2]
-
Non-specific Binding: The streptavidin-fluorophore conjugate binding to unintended targets in the sample.[1] This can be exacerbated by endogenous biotin present in cells and tissues.[3]
-
Reagent and Material Issues: Inherent fluorescence of reagents like media, mounting solutions, or plasticware.[4] Unbound biotin-alkyne or fluorescent probes can also contribute to diffuse background.
-
Click Chemistry Artifacts: The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can sometimes mediate non-specific interactions.
Q2: How can I determine the source of the high background in my experiment?
A systematic approach with proper controls is crucial.
-
Unstained Control: Image a sample that has gone through all the experimental steps (fixation, permeabilization) but without the addition of the biotin-alkyne and the fluorescent detection reagents. This will reveal the level of natural autofluorescence.
-
No Biotin-Alkyne Control: Prepare a sample with all the steps, including the fluorescent streptavidin, but without the initial biotin-alkyne labeling. This will help identify non-specific binding of the streptavidin conjugate.
-
No Click Reaction Control: If you are performing a click reaction to attach a fluorescent azide to the biotin-alkyne, a control without the copper catalyst can help determine if the catalyst is causing non-specific signal.
If the unstained sample shows high background, autofluorescence is the likely culprit. If the unstained sample is dark but the other controls show high background, the issue is more likely non-specific binding or problems with the click reaction.
Q3: Should I use avidin or streptavidin for detecting my biotinylated sample?
For most applications, streptavidin is preferred over avidin. While both bind to biotin with high affinity, avidin is a glycoprotein with a high isoelectric point, which leads to higher non-specific binding. Streptavidin is not glycosylated and has a more neutral pI, significantly reducing non-specific interactions. Deglycosylated avidin (NeutrAvidin) is another alternative that offers similar benefits to streptavidin.
Q4: Can the click chemistry reaction itself contribute to background?
Yes, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can sometimes contribute to background. The copper (I) catalyst can potentially mediate non-specific binding of terminal alkynes to proteins that do not contain an azide group. To minimize this, it is important to use an appropriate copper concentration, a stabilizing ligand like THPTA, and a reducing agent such as sodium ascorbate.
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence is the natural fluorescence of biological materials and can significantly obscure your specific signal.
Troubleshooting Steps:
-
Identify Autofluorescence: Image an unstained sample using the same imaging parameters as your experimental samples to establish the baseline of autofluorescence.
-
Choose Appropriate Fluorophores: Autofluorescence is often more pronounced in the shorter wavelengths (blue and green). Whenever possible, use fluorophores that emit in the far-red or near-infrared spectrum to improve the signal-to-noise ratio.
-
Chemical Quenching: Treat your samples with a quenching agent. Several options are available, each with its own advantages and disadvantages.
Quantitative Data: Autofluorescence Quenching Agents
| Quenching Agent | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Effective for reducing glutaraldehyde-induced fluorescence. | Can increase red blood cell autofluorescence in formaldehyde-fixed tissue. |
| Sudan Black B | Lipofuscin | Very effective at quenching lipofuscin fluorescence. | Introduces background fluorescence in the red and far-red channels. |
| TrueBlack® | Lipofuscin, collagen, elastin, red blood cells | Masks lipofuscin with minimal background fluorescence. Can be used before or after immunostaining. | Less effective on non-lipofuscin sources compared to lipofuscin. |
| Vector® TrueVIEW™ | Formalin-fixed tissue, collagen, elastin, red blood cells | Reduces autofluorescence with a simple two-minute step. | May slightly lower the specific signal, which can be compensated by adjusting antibody concentration or exposure time. |
Guide 2: Minimizing Non-Specific Binding of Streptavidin
Non-specific binding of the streptavidin-fluorophore conjugate is a common cause of high background.
Troubleshooting Steps:
-
Block Endogenous Biotin: All living cells contain endogenous biotin, which can be bound by streptavidin, leading to high background. It is crucial to block this endogenous biotin before adding your biotinylated probe. This is typically a two-step process:
-
Incubate the sample with an excess of streptavidin to bind all endogenous biotin.
-
Incubate with free biotin to block the remaining biotin-binding sites on the streptavidin from the first step.
-
-
Optimize Blocking Buffers:
-
Avoid using fetal bovine serum (FBS) or milk in blocking buffers as they can contain endogenous biotin.
-
A good alternative is Bovine Serum Albumin (BSA) at a concentration of 0.1%–2.0%.
-
-
Thorough Washing: Insufficient washing will leave unbound streptavidin conjugate in the sample. Increase the number and duration of wash steps. Including a mild detergent like Tween-20 in the wash buffer can also help.
-
Titrate Streptavidin-Fluorophore Conjugate: Using too high a concentration of the streptavidin conjugate can lead to increased background. Perform a titration to determine the optimal concentration that gives a good signal-to-noise ratio.
Guide 3: Optimizing the Click Chemistry Reaction
An inefficient or non-specific click reaction can result in a poor signal-to-noise ratio.
Troubleshooting Steps:
-
Optimize Reagent Concentrations: The molar ratio of the reactants is important. It is generally recommended to use an excess of the fluorescent azide-probe relative to the biotin-alkyne.
-
Ensure High-Quality Reagents: Use fresh, high-quality reagents. The copper(I) catalyst is prone to oxidation to the inactive copper(II) state, so prepare the sodium ascorbate solution fresh for each experiment.
-
Degas Solutions: The click reaction is sensitive to oxygen. Degas your reaction mixture with an inert gas like argon or nitrogen before adding the copper catalyst.
-
Consider Cleavable Linkers: Using an acid-cleavable biotin-alkyne linker can improve sensitivity and allow for milder elution conditions, which may reduce background.
Experimental Protocols
Protocol 1: General Workflow for Biotin-Alkyne Labeling and Detection
This protocol provides a general outline. Concentrations and incubation times may need to be optimized for your specific cell type and target.
-
Cell Culture and Biotin-Alkyne Labeling: Culture cells to the desired confluency. Introduce the biotin-alkyne-tagged molecule of interest (e.g., a modified amino acid or sugar) into the culture medium and incubate for a sufficient period to allow for incorporation.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 15-20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Endogenous Biotin Blocking (Crucial Step):
-
Incubate the sample with a streptavidin solution (e.g., 0.1 mg/ml in wash buffer) for 15 minutes at room temperature.
-
Wash three times for 10 minutes each with wash buffer.
-
Incubate with a free biotin solution (e.g., 0.5 mg/ml in wash buffer) for 30-60 minutes at room temperature.
-
Wash three times for 10 minutes each with wash buffer.
-
-
Click Reaction (for attaching a fluorescent azide):
-
Prepare the click reaction cocktail containing the fluorescent azide, copper(II) sulfate, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the sample with the reaction cocktail for 1-2 hours at room temperature, protected from light.
-
Wash thoroughly with PBS containing a mild detergent.
-
-
Streptavidin-Fluorophore Staining (if not using a fluorescent azide):
-
Incubate with the fluorescently labeled streptavidin conjugate at the optimized concentration in a suitable blocking buffer for 1 hour at room temperature.
-
Wash three to five times with PBS containing a mild detergent for 10-15 minutes each.
-
-
Mounting and Imaging: Mount the coverslip and image using appropriate filter sets.
Protocol 2: Autofluorescence Quenching with TrueBlack®
This protocol is for using TrueBlack® Lipofuscin Autofluorescence Quencher.
-
Perform your complete staining protocol, including fixation, permeabilization, and fluorescent labeling.
-
After the final wash step of your staining protocol, dilute the 20X TrueBlack® stock solution 1:20 in 70% ethanol to make a 1X working solution.
-
Cover the sample completely with the 1X TrueBlack® solution.
-
Incubate for 30 seconds.
-
Wash with PBS.
-
Mount and image.
Visualizations
Caption: General experimental workflow for biotin-alkyne labeling and fluorescence detection.
Caption: Troubleshooting decision tree for high background in biotin-alkyne fluorescence imaging.
References
Impact of buffer pH on Biotin-PEG8-Alkyne reaction efficiency.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG8-Alkyne. The focus is on the impact of buffer pH on the efficiency of the most common application: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving this compound?
A1: The CuAAC reaction is robust and can proceed over a broad pH range, typically between 4 and 12.[1][2][3] However, for bioconjugation applications involving sensitive biomolecules such as proteins or nucleic acids, a more constrained pH range of 7 to 9 is recommended to maintain the stability and integrity of these molecules.[1] A neutral pH of approximately 7.0 to 7.5 is often a good starting point for optimization.[4]
Q2: Which buffers are recommended for the CuAAC reaction?
A2: It is crucial to use non-coordinating buffers. Phosphate-buffered saline (PBS) and HEPES are commonly recommended and have been shown to be effective.
Q3: Are there any buffers I should avoid?
A3: Yes. Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine should be avoided. These buffers can chelate the copper catalyst, which inhibits its activity and reduces reaction efficiency.
Q4: My reaction yield is low. Could the pH be the issue?
A4: Suboptimal pH is a common reason for low reaction yields. If your pH is too low (acidic), the reaction rate can be significantly diminished. Conversely, while the reaction can proceed at a more alkaline pH (e.g., pH 9), this may risk the stability of sensitive biomolecules. It is advisable to perform a pH optimization screen for your specific system.
Q5: How does pH affect the stability of the this compound reagent itself?
A5: While this compound is generally stable, extreme pH values should be avoided during long-term storage. For the reaction itself, the stability of the other components, particularly the biomolecule you are labeling, is typically the primary concern regarding pH.
Data Presentation
The following table provides an illustrative summary of the expected relative efficiency of the CuAAC reaction at different pH values, based on qualitative descriptions from the literature. Note that absolute yields will depend on various factors including the specific reactants, concentrations, catalyst, and ligand used.
| pH | Expected Relative Reaction Efficiency | Key Considerations |
| < 6.0 | Low to Moderate | Reaction rate is generally slower. May be used for specific applications like selective N-terminal labeling of proteins. |
| 6.5 | Moderate | A reasonable starting point if acidic conditions are required for biomolecule stability. |
| 7.0 | Good | A common starting point for bioconjugation, balancing reaction efficiency with the stability of most biomolecules. |
| 7.5 | Very Good | Often cited as an optimal pH for many bioconjugation reactions, providing a good balance of efficiency and stability. |
| 8.0 | Excellent | Generally provides high reaction rates and yields. |
| 8.5 | Excellent | Close to the upper end of the optimal range for sensitive biomolecules. Risk of biomolecule degradation or side reactions may increase. |
| > 9.0 | Good to Excellent | While the reaction can be very efficient, the high pH may compromise the stability of many proteins and other biological samples. |
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of a CuAAC Reaction
This protocol describes a method to screen for the optimal pH for the conjugation of an azide-modified biomolecule with this compound.
Materials:
-
Azide-functionalized biomolecule (e.g., protein) in a suitable storage buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Copper-chelating ligand (e.g., THPTA)
-
A series of reaction buffers (e.g., phosphate buffers) at pH values ranging from 6.5 to 8.5
-
DMSO for dissolving this compound
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
Prepare a series of 0.1 M phosphate buffers with pH values of 6.5, 7.0, 7.5, 8.0, and 8.5.
-
-
Set up Reactions:
-
For each pH to be tested, in a microcentrifuge tube, combine the azide-modified biomolecule with the corresponding pH buffer to the desired final concentration and volume.
-
Add this compound from the stock solution to each tube. A 2 to 10-fold molar excess over the azide-biomolecule is common.
-
Prepare a premix of the CuSO₄ and ligand solution. A common ratio is 1:5 (e.g., for a final concentration of 0.1 mM CuSO₄, use 0.5 mM ligand).
-
Add the CuSO₄/ligand premix to each reaction tube.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to each tube to a final concentration of 2.5 to 5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reactions at room temperature for 1-2 hours. Gentle mixing during incubation is recommended.
-
-
Analysis:
-
Analyze the reaction products using an appropriate method, such as SDS-PAGE with streptavidin blotting, mass spectrometry, or HPLC, to determine the conjugation efficiency at each pH.
-
-
Determine Optimal pH:
-
Identify the pH that provides the highest conjugation yield without causing significant degradation of the biomolecule.
-
Troubleshooting Guides
Issue: Low or No Conjugation Yield
Troubleshooting decision tree for low CuAAC reaction yield.
Mandatory Visualization
Experimental workflow for a CuAAC reaction with this compound.
References
Validation & Comparative
Biotin-PEG8-Alkyne vs. Biotin-PEG4-Alkyne: A Comparative Guide for Protein Labeling
For researchers, scientists, and drug development professionals navigating the intricacies of protein labeling, the choice of biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used reagents, Biotin-PEG8-Alkyne and Biotin-PEG4-Alkyne, to aid in the selection of the optimal tool for your specific research needs.
The covalent attachment of biotin to proteins is a cornerstone technique for their detection, purification, and tracking. The use of Polyethylene Glycol (PEG) linkers in biotinylation reagents has become standard practice to enhance the accessibility of the biotin moiety and improve the solubility of the labeled protein. This guide focuses on two such reagents that utilize "click chemistry," a highly efficient and specific conjugation method, for attachment to azide-modified proteins: this compound and Biotin-PEG4-Alkyne. The primary difference between these two molecules lies in the length of their PEG spacer arm, a distinction that can have significant implications for experimental success.
Performance Comparison: The Impact of PEG Linker Length
The length of the PEG linker plays a crucial role in the performance of biotin-alkyne reagents. A longer PEG chain, as found in this compound, generally offers several advantages over its shorter counterpart, Biotin-PEG4-Alkyne.
Solubility: The hydrophilic nature of the PEG linker imparts water solubility to the biotinylation reagent and, subsequently, to the labeled protein.[1][2][3] A longer PEG chain, with more repeating ethylene glycol units, increases the overall hydrophilicity of the molecule. This enhanced solubility can be particularly beneficial when working with proteins that are prone to aggregation, ensuring they remain in solution during labeling and subsequent assays.[4]
Steric Hindrance: The biotin-binding pocket of avidin and streptavidin is located below the protein surface.[5] A longer and more flexible PEG linker, such as the PEG8 spacer, provides greater separation between the biotin molecule and the labeled protein. This increased distance helps to minimize steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin conjugates, which can lead to improved signal detection in applications like western blotting or ELISA.
Flexibility: The extended PEG8 linker offers greater rotational freedom compared to the shorter PEG4 linker. This increased flexibility can allow the biotin tag to more readily orient itself for optimal binding to avidin or streptavidin, potentially leading to stronger and more stable interactions.
While a longer PEG linker is often advantageous, there may be specific applications where a shorter linker, like in Biotin-PEG4-Alkyne, is preferred. For instance, in studies where precise distance measurements are critical, a shorter, more defined linker may be necessary.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and Biotin-PEG4-Alkyne.
| Property | This compound | Biotin-PEG4-Alkyne | Reference(s) |
| Molecular Weight | ~633.8 g/mol | 457.58 g/mol | , |
| Chemical Formula | C29H51N3O10S | C21H35N3O6S | , |
| PEG Units | 8 | 4 | N/A |
| Solubility | Higher aqueous solubility | Good aqueous solubility | , |
| Steric Hindrance | Lower | Higher | , |
| Flexibility | Higher | Lower |
Experimental Protocols
The following is a general protocol for the labeling of an azide-modified protein with either this compound or Biotin-PEG4-Alkyne using a copper-catalyzed click chemistry reaction. This protocol should be optimized for your specific protein and experimental conditions.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG-Alkyne (PEG4 or PEG8)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., TBTA, THPTA)
-
DMSO (for dissolving reagents)
-
Desalting column or dialysis cassette for purification
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Biotin-PEG-Alkyne (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a stock solution of CuSO4 (e.g., 50 mM) in water.
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM) in water.
-
Prepare a stock solution of the copper ligand (e.g., 50 mM TBTA) in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in buffer.
-
Add the Biotin-PEG-Alkyne stock solution to the protein solution. A molar excess of the biotin reagent (e.g., 10-20 fold) is typically used.
-
Premix the CuSO4 and copper ligand solutions.
-
Add the CuSO4/ligand mixture to the reaction.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light if using a fluorescently-tagged azide.
-
-
Purification:
-
Remove the excess unreacted biotin reagent and other reaction components by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Confirmation of Labeling:
-
The successful biotinylation of the protein can be confirmed by various methods, including:
-
Western Blot: Detect the biotinylated protein using a streptavidin-HRP conjugate.
-
Mass Spectrometry: Analyze the mass shift of the protein after labeling.
-
Gel Shift Assay: Observe the change in mobility of the labeled protein on an SDS-PAGE gel.
-
-
Mandatory Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling azide-modified proteins with Biotin-PEG-Alkyne via click chemistry.
Logical Relationship between PEG Linker Length and Performance
Caption: Relationship between PEG linker length and protein labeling performance.
References
Advantages of using Biotin-PEG8-Alkyne over traditional biotinylation methods.
In the landscape of molecular biology and drug development, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique for detection, purification, and immobilization assays. While traditional biotinylation methods, primarily targeting primary amines, have been widely used, newer technologies like Biotin-PEG8-Alkyne, which leverages "click chemistry," offer significant advantages in terms of specificity, efficiency, and versatility. This guide provides a detailed comparison of this compound and traditional biotinylation methods, supported by experimental data and protocols to inform researchers in their experimental design.
Executive Summary: A Tale of Two Chemistries
Traditional biotinylation methods, most commonly employing N-hydroxysuccinimide (NHS) esters, react with primary amines such as the side chains of lysine residues.[1][2][3] This approach, while effective, can lead to non-specific and heterogeneous labeling, potentially impacting the biological activity of the target molecule.
In contrast, this compound utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] This reaction is highly specific and bioorthogonal, meaning the alkyne and azide reactive partners do not interfere with native functional groups found in biological systems. This specificity ensures that biotin is attached only at the intended site, which has been pre-engineered to contain a complementary azide group. The inclusion of an 8-unit polyethylene glycol (PEG8) spacer further enhances the properties of this reagent by increasing its water solubility and minimizing steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.
Key Performance Advantages of this compound
The unique properties of this compound translate into several tangible benefits for researchers.
-
Enhanced Specificity and Controlled Labeling: Click chemistry allows for precise, site-specific biotinylation. This is a significant improvement over the often random and heterogeneous labeling produced by traditional amine-reactive methods.
-
Improved Solubility: The hydrophilic PEG8 linker significantly increases the aqueous solubility of the biotinylation reagent and the resulting biotinylated biomolecule, preventing aggregation and improving handling in biological buffers.
-
Reduced Steric Hindrance: The PEG spacer arm physically separates the biotin from the target molecule, which can reduce steric hindrance and improve the efficiency of biotin-streptavidin binding.
-
Higher Reaction Yields: Studies have shown that click chemistry-based biotinylation can result in significantly higher yields compared to classical coupling methods.
-
Milder Reaction Conditions: The CuAAC reaction proceeds efficiently under mild, aqueous conditions at room temperature, which helps to preserve the native structure and function of sensitive biomolecules.
-
Compatibility with Complex Biological Samples: The bioorthogonal nature of the click reaction allows for the specific labeling of target molecules even in complex environments such as cell lysates.
Quantitative Performance Comparison
The following table summarizes the key performance differences between traditional NHS-ester based biotinylation and this compound utilizing click chemistry, based on experimental findings.
| Feature | Traditional (NHS-Ester) Biotinylation | This compound (Click Chemistry) |
| Target Moiety | Primary amines (e.g., Lysine) | Terminal alkyne |
| Specificity | Moderate to low (multiple lysines can react) | High (specific to the alkyne tag) |
| Control of Labeling | Difficult to control, often heterogeneous | Precise, site-specific |
| Solubility | Can be low, potentially leading to aggregation | High due to the PEG8 linker |
| Steric Hindrance | Can be significant, potentially blocking binding sites | Minimized by the PEG8 spacer |
| Reaction Yield | Variable, can be low | High and efficient |
| Signal Intensity | Baseline | Can be significantly higher (e.g., 2-fold stronger signal in Western Blot) |
| Reaction Conditions | pH-dependent (typically pH 7.2-8.0), requires quenching | Mild, aqueous, room temperature |
| Bioorthogonality | No | Yes |
Visualizing the Biotinylation Workflows
The experimental workflows for traditional and this compound biotinylation differ significantly in their approach to labeling.
Experimental Protocols
To provide a practical comparison, detailed protocols for biotinylating a generic antibody using both methods are provided below.
Protocol 1: Traditional Antibody Biotinylation using NHS-Ester
This protocol is adapted from standard procedures for antibody biotinylation.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-Biotin reagent
-
Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
PBS (Phosphate Buffered Saline)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in PBS. Ensure the buffer is free of primary amines (e.g., Tris).
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM NHS-Biotin solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and quenching buffer by dialysis against PBS or by using a desalting column.
-
Quantification: Determine the protein concentration and the degree of biotinylation using a standard assay (e.g., HABA assay).
Protocol 2: Site-Specific Antibody Biotinylation using this compound
This protocol assumes the antibody has been pre-functionalized with an azide group.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
DMSO or water for stock solutions
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microfuge tube, combine the azide-modified antibody (e.g., at 1-5 mg/mL) with a 4-50 fold molar excess of this compound.
-
Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA ligand solutions. Add this premix to the antibody-alkyne mixture.
-
Initiation of Click Reaction: To initiate the reaction, add the sodium ascorbate solution to the mixture.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: The biotinylated antibody can be purified from the catalyst and excess reagents using a desalting column.
-
Analysis: The labeled protein is now ready for downstream applications such as Western blotting or ELISA.
Conclusion
This compound, in conjunction with click chemistry, represents a significant advancement over traditional biotinylation methods. Its superior specificity, efficiency, and mild reaction conditions make it an ideal choice for researchers who require precise and reliable bioconjugation without compromising the integrity of their target molecules. For applications in drug development, diagnostics, and fundamental research, the adoption of this compound can lead to more robust and reproducible results, ultimately accelerating scientific discovery.
References
- 1. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. This compound, 2143968-80-1 | BroadPharm [broadpharm.com]
- 5. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biotin-PEG8-Alkyne Labeling: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals utilizing Biotin-PEG8-Alkyne for bioconjugation, robust validation of labeling efficiency is a critical step to ensure the reliability of downstream applications. This guide provides a comprehensive comparison of mass spectrometry-based techniques with alternative methods for validating the successful incorporation of this compound onto a target molecule. We present detailed experimental protocols, quantitative data where available, and visual workflows to aid in the selection of the most appropriate validation strategy.
Comparison of Validation Methodologies
The choice of a validation method depends on several factors, including the required level of detail, available instrumentation, sample throughput, and budget. Mass spectrometry offers the most detailed and quantitative data, while methods like Dot Blot provide a rapid and more qualitative assessment.
| Method | Principle | Type of Data | Throughput | Instrumentation | Relative Cost | Key Advantages | Key Limitations |
| Intact Protein Mass Spectrometry | Measures the mass of the intact protein before and after labeling. The mass shift corresponds to the number of attached this compound molecules. | Quantitative (degree of labeling) | Low to Medium | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) | High | Provides precise information on the number of labels per protein molecule and can reveal labeling heterogeneity. | Can be challenging for very large or complex proteins. Does not identify the specific sites of labeling. |
| LC-MS/MS of Labeled Peptides | The labeled protein is digested, and the resulting peptides are analyzed by LC-MS/MS to identify and quantify the biotinylated peptides. | Quantitative (site-specific occupancy) | Low | High-Resolution Mass Spectrometer with fragmentation capabilities (e.g., Orbitrap, Q-Exactive) | High | Pinpoints the exact amino acid residues that are labeled and provides quantitative information on the occupancy of each site.[1][2] | Requires additional sample preparation (digestion) and more complex data analysis. |
| Dot Blot | The labeled protein is spotted onto a membrane and detected using a streptavidin-conjugate (e.g., streptavidin-HRP). | Semi-quantitative | High | Standard laboratory equipment (pipettes, membranes, imaging system) | Low | Simple, fast, and requires minimal specialized equipment.[3][4][5] Ideal for screening multiple samples. | Does not provide information on the degree of labeling or the site of modification. Signal intensity can be influenced by factors other than labeling efficiency. |
| HABA Assay | A colorimetric assay where biotin displaces the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from avidin, leading to a measurable change in absorbance. | Quantitative (molar ratio of biotin to protein) | Medium | Spectrophotometer (plate reader or cuvette-based) | Low | A simple and established method for quantifying the overall amount of biotin incorporated. | Can be prone to interference from other substances in the sample and may underestimate biotin incorporation due to steric hindrance. Requires removal of free biotin before the assay. |
Experimental Workflows and Protocols
To facilitate the implementation of these validation methods, we provide detailed diagrams and protocols for the key techniques.
Mass Spectrometry Validation
Mass spectrometry provides the most definitive evidence of successful labeling. Two primary approaches are commonly employed: intact protein analysis and peptide-based analysis (LC-MS/MS).
-
Sample Preparation:
-
Prepare the this compound labeled protein at a concentration of 0.1-1 mg/mL.
-
Desalt the protein sample using a suitable method (e.g., C4 ZipTip, dialysis, or buffer exchange column) to remove interfering salts and excess reagents. The final buffer should be compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted protein sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range to detect the multiply charged ions of the protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the labeled protein to the mass of the unlabeled control protein.
-
The mass difference divided by the mass of this compound (refer to manufacturer's specifications for exact mass) will give the average number of biotin labels per protein molecule.
-
-
Sample Preparation:
-
Denature the labeled protein (e.g., with 8 M urea).
-
Reduce the disulfide bonds (e.g., with DTT) and alkylate the cysteine residues (e.g., with iodoacetamide).
-
Digest the protein into peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase LC column coupled to a high-resolution tandem mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the mass of the this compound modification as a variable modification on potential amino acid residues (e.g., lysine, N-terminus if an NHS ester was used for a precursor reaction, or a specific amino acid if using non-canonical amino acid tagging).
-
The search results will identify the specific peptides that are biotinylated and can be used to determine the site-specific labeling occupancy.
-
Alternative Validation Methods
For laboratories without access to high-resolution mass spectrometry, or for high-throughput screening purposes, alternative methods can provide valuable confirmation of biotinylation.
Dot Blot Analysis
A Dot Blot is a simple and rapid method to qualitatively or semi-quantitatively detect the presence of biotin on a protein.
-
Sample Preparation:
-
Prepare a dilution series of your this compound labeled protein and an unlabeled control protein in a suitable buffer (e.g., PBS).
-
-
Membrane Preparation and Spotting:
-
Cut a piece of nitrocellulose or PVDF membrane to the desired size.
-
Carefully spot 1-2 µL of each protein dilution and the control onto the membrane. Allow the spots to dry completely.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the resulting chemiluminescent signal using a suitable imaging system. The intensity of the spots will correlate with the amount of biotinylated protein.
-
Logical Framework for Method Selection
The selection of an appropriate validation method is a critical decision in the experimental design. The following diagram illustrates a logical approach to choosing the best technique based on the experimental requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dot blot protocol | Abcam [abcam.com]
A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Alkyne-Azide Cycloaddition for Bioconjugation
In the landscape of bioconjugation, two methodologies from the "click chemistry" repertoire have emerged as powerful tools for researchers, scientists, and drug development professionals: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide and an alkyne, yet their fundamental mechanisms, reaction kinetics, and biocompatibility differ significantly. This guide provides an objective comparison to inform the selection of the optimal strategy for your specific bioconjugation needs, supported by quantitative data and detailed experimental protocols.
The primary distinction lies in the activation method. CuAAC relies on a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide. In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne that readily reacts with an azide to release ring strain. This fundamental difference dictates the suitability of each method for various applications, with a principal trade-off between reaction speed and biocompatibility.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often hinges on a quantitative assessment of their performance characteristics. CuAAC generally boasts faster reaction kinetics, while SPAAC offers superior biocompatibility due to its metal-free nature. The following table summarizes key quantitative data for a direct comparison of the two methods.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Catalyst Requirement | Yes (Copper (I)) | No (Metal-free) | SPAAC's primary advantage is its biocompatibility due to the absence of a toxic catalyst. |
| Second-Order Rate Constant (k₂) | 1 to 100 M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ (dependent on cyclooctyne) | CuAAC is typically 100 to 1000 times faster than SPAAC. |
| Biocompatibility | Limited due to copper cytotoxicity. Ligands can mitigate toxicity. | High, suitable for in vivo and live-cell applications. | SPAAC is the preferred method for applications in living systems. |
| Alkyne Reactant | Terminal or internal alkynes (slower with internal). | Strained cyclooctynes (e.g., DBCO, BCN). | Strained cyclooctynes can be more complex and expensive to synthesize. |
| Side Reactions | Potential for reactive oxygen species (ROS) formation, which can damage biomolecules. Potential for oxidative homocoupling of alkynes. | Some cyclooctynes can react with thiols, leading to off-target labeling. | Both methods have potential for off-target reactions that need to be considered. |
| Specificity & Yield | Generally high specificity and quantitative yields under optimized conditions. | High specificity and can achieve quantitative yields. | Both reactions are highly specific and efficient under optimal conditions. |
| Reagent Accessibility & Cost | Simple alkynes, copper salts, and ligands are generally less expensive. | Strained cyclooctynes can be significantly more expensive. | Cost may be a consideration, particularly for large-scale applications. |
Experimental Workflows and Logical Relationships
The selection of either CuAAC or SPAAC is contingent on the experimental goals. For in vitro applications where speed is critical and cytotoxicity is not a primary concern, CuAAC is a powerful tool. Conversely, for in vivo studies or experiments with live cells, the biocompatibility of SPAAC makes it the superior choice.
Potential Interference with Cellular Signaling Pathways
An important consideration in bioconjugation, particularly in living systems, is the potential for the reaction components to interfere with endogenous cellular processes. The copper catalyst in CuAAC can have significant off-target effects. Copper ions are known to act as signaling molecules and can modulate various pathways, including the Receptor Tyrosine Kinase (RTK) signaling cascade. Copper can directly activate RTKs like EGFR and MET, leading to downstream activation of the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival. This can lead to unintended biological consequences in live-cell labeling experiments.
Detailed Experimental Protocols
Reproducibility in bioconjugation experiments is paramount. Below are detailed, representative protocols for performing CuAAC and SPAAC for the modification of a protein. Note that optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-containing dye (e.g., a fluorescent probe)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
DMSO (for dissolving non-aqueous soluble dyes)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
A solution of the alkyne-modified protein to a final concentration of 28.6 µM in a total volume of 437.5 µL with buffer.
-
5 µL of a 5 mM stock solution of the azide-containing dye (final concentration 50 µM).
-
-
Prepare the Catalyst Solution: In a separate tube, premix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.
-
Add Catalyst and Scavenger:
-
Add the premixed catalyst solution to the protein-dye mixture. The final concentrations will be 0.10 mM CuSO₄ and 0.50 mM THPTA.
-
Add 25 µL of 100 mM aminoguanidine to scavenge deleterious ascorbate byproducts.
-
-
Initiate the Reaction: Add 25 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour. The tube should be closed to minimize oxygen diffusion.
-
Purification: Upon completion, the conjugated protein can be purified from excess reagents and copper using methods such as dialysis with EDTA-containing buffers, size exclusion chromatography, or affinity chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for labeling an azide-modified protein with a strained cyclooctyne-containing dye (e.g., DBCO-dye).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Strained cyclooctyne-dye conjugate (e.g., DBCO-PEG4-dye)
-
DMSO (for dissolving the cyclooctyne-dye)
Procedure:
-
Prepare the Protein Solution: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer. Determine the precise protein concentration.
-
Prepare the Cyclooctyne Solution: Prepare a stock solution of the cyclooctyne-dye in anhydrous DMSO (e.g., 10 mM).
-
Set up the Reaction: In a suitable reaction vessel, add the azide-modified protein solution. A typical starting point is a 2-4 fold molar excess of the cyclooctyne-dye over the azide-modified protein. The final concentration of DMSO should be kept below 5% (v/v) to minimize effects on protein stability.
-
Incubation: Gently mix the reaction components and incubate. Reaction times can vary from 4-12 hours at room temperature to 12-24 hours at 4°C. For some highly reactive cyclooctynes, shorter incubation times of around 2 hours at room temperature may be sufficient.
-
Monitoring the Reaction (Optional): The reaction progress can be monitored by methods such as ESI-MS to observe the mass shift of the conjugated product or by SDS-PAGE, which may show a band shift.
-
Purification: After the reaction is complete, remove the excess, unreacted cyclooctyne-dye and any byproducts. Suitable purification methods include size exclusion chromatography, dialysis, or affinity chromatography.
Conclusion
Both CuAAC and SPAAC are indispensable tools in the bioconjugation toolbox, each with a distinct set of advantages and disadvantages. The choice between them is ultimately application-dependent. For in vitro applications demanding high speed and efficiency where copper toxicity is not a concern, CuAAC remains a robust and cost-effective option. However, for the burgeoning fields of in vivo imaging, live-cell labeling, and the development of next-generation therapeutics, the superior biocompatibility of SPAAC makes it the unequivocal choice. Careful consideration of the quantitative data and experimental parameters presented in this guide will enable researchers to make an informed decision and leverage the power of click chemistry to advance their scientific endeavors.
A Researcher's Guide to Quantitative Assessment of Biotin-PEG8-Alkyne Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a wide range of applications, from proteomic analysis to drug targeting. Biotin-PEG8-Alkyne has emerged as a powerful tool for biotinylation, leveraging the specificity of "click chemistry" to attach a biotin moiety to azide-modified targets. This guide provides an objective comparison of this compound conjugation with traditional biotinylation methods, supported by experimental data and detailed protocols.
Comparison of Biotinylation Methods
The choice of biotinylation reagent significantly impacts the specificity, efficiency, and downstream applications of the labeled biomolecule. Here, we compare the performance of this compound, which utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), with the widely used NHS-Ester based biotinylation method.
| Feature | This compound (via CuAAC Click Chemistry) | NHS-Ester Biotin |
| Targeting Chemistry | Bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amine acylation |
| Target Residues | Azide-modified molecules | Primary amines (Lysine, N-terminus) |
| Specificity | High: Reacts specifically with azide groups, which are not naturally present in most biological systems, minimizing off-target labeling.[1] | Moderate: Reacts with any accessible primary amine, which can lead to a heterogeneous population of labeled proteins and potential disruption of protein function if lysines are in active sites.[2][3] |
| Reaction Efficiency | High: Click chemistry is known for its high yields and reliability, often approaching quantitative conversion under optimized conditions.[3][4] | Variable: Efficiency can be influenced by factors such as pH, buffer composition, and the stability of the NHS ester, which is prone to hydrolysis. |
| Control over Labeling | High: Offers precise control over the site of biotinylation by introducing the azide group at a specific location through metabolic labeling or site-directed mutagenesis. | Low: Labeling occurs on multiple lysine residues, leading to a random distribution of biotin tags. |
| Workflow Complexity | More Complex: Requires the introduction of an azide group into the target molecule as a separate first step. | Simpler: A one-step reaction directly with the target protein. |
| Biocompatibility | Good: The reaction can be performed under physiological conditions, though the copper catalyst can have some cytotoxicity, which can be mitigated with the use of ligands. | Good: The reaction is typically performed in buffers compatible with proteins. |
Experimental Workflows and Quantification
Accurate quantification of biotin incorporation is crucial for ensuring experimental reproducibility and for the correct interpretation of downstream results. Below are diagrams and protocols for a typical workflow involving this compound.
Detailed Experimental Protocols
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a general guideline for labeling an azide-modified protein with this compound.
-
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Desalting column
-
-
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution with 1.5 to 5 molar equivalents of the this compound stock solution.
-
Add the THPTA solution to the reaction mixture to a final concentration of 5 times the copper concentration.
-
Add the CuSO4 solution to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess, unreacted biotin and copper catalyst using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
2. Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the quantification of biotin.
-
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well plate
-
-
Procedure (Microplate Format):
-
Add 180 µL of the HABA/Avidin assay mixture to each well of a 96-well plate.
-
Prepare a negative control well with 180 µL of HABA/Avidin and 20 µL of the buffer used for the biotinylated sample.
-
Add 20 µL of the biotinylated protein sample to the wells. It is recommended to test several dilutions of the sample to ensure the biotin concentration falls within the linear range of the assay (typically 2-16 µM).
-
Mix the reagents by shaking the plate for 30-60 seconds.
-
Measure the absorbance at 500 nm (A500).
-
Calculate the change in absorbance (ΔA500) by subtracting the A500 of the sample from the A500 of the negative control.
-
The concentration of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient for the displacement of HABA from avidin is approximately 34,000 M⁻¹cm⁻¹.
-
Application in Signaling Pathway Analysis
This compound conjugation is a valuable tool for studying signaling pathways, particularly through metabolic labeling. For instance, cells can be cultured with azide-modified sugars, which are incorporated into glycoproteins. These azide-labeled glycoproteins can then be specifically tagged with this compound via click chemistry. This allows for the enrichment and identification of glycoproteins involved in specific signaling cascades, such as those initiated by G protein-coupled receptors (GPCRs).
References
- 1. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioorthogonal Handles for Live-Cell Imaging: Moving Beyond Biotin-PEG8-Alkyne
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the ability to specifically label and visualize biomolecules in their native environment is paramount. While Biotin-PEG8-Alkyne, in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been a valuable tool, its reliance on a cytotoxic copper catalyst limits its application in living systems. This guide provides an objective comparison of leading alternative bioorthogonal handles that offer superior biocompatibility and, in many cases, faster reaction kinetics for dynamic imaging studies.
This comparison focuses on three prominent catalyst-free bioorthogonal reactions: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. We present a summary of their performance based on quantitative data from peer-reviewed studies, detailed experimental protocols for their implementation in live-cell imaging, and visual workflows to guide your experimental design.
Quantitative Performance Comparison
The choice of a bioorthogonal handle is often dictated by the specific experimental context, including the abundance of the target biomolecule, the desired temporal resolution, and the sensitivity of the biological system. The following table summarizes key quantitative parameters for the IEDDA reaction, SPAAC, and Staudinger ligation, providing a basis for selecting the optimal tool for your research needs.
| Feature | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reactants | Tetrazine + Strained Alkene (e.g., trans-cyclooctene (TCO)) | Strained Alkyne (e.g., DBCO, BCN) + Azide | Phosphine + Azide |
| Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 1 - 10⁶[1][2] | 10⁻³ - 1[1] | ~2 x 10⁻³[3] |
| Key Advantages | - Exceptionally fast kinetics, ideal for dynamic processes[4]. - High specificity and orthogonality. - Fluorogenic probes available, reducing background. | - Catalyst-free and highly biocompatible. - Azide handle is small and minimally perturbing. - Well-established with a variety of available reagents. | - First bioorthogonal reaction developed, well-understood. - "Traceless" versions leave no residual atoms from the phosphine. |
| Key Limitations | - Stability of some tetrazine and TCO reagents can be a concern. - TCO handle is relatively bulky. | - Slower kinetics compared to IEDDA, may not be suitable for very rapid processes. | - Generally the slowest of the three reactions. - Phosphine reagents can be prone to air oxidation, leading to background signal. |
Experimental Protocols
The following sections provide detailed protocols for the practical application of each bioorthogonal chemistry in a typical live-cell imaging experiment.
Protocol 1: IEDDA Labeling of TCO-Modified Cell Surface Proteins with a Tetrazine-Fluorophore
This protocol describes the labeling of cell surface proteins that have been metabolically or genetically engineered to display a trans-cyclooctene (TCO) handle.
Materials:
-
Cells expressing TCO-functionalized protein of interest
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cy5-PEG8-Tetrazine (or other fluorophore-tetrazine conjugate)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence and expression of the TCO-modified protein.
-
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of the Tetrazine-fluorophore conjugate in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell line and protein expression level.
-
-
Labeling Reaction:
-
Wash the cells twice with warm PBS to remove any residual serum components from the culture medium.
-
Add the Tetrazine-fluorophore staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unreacted probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope. For fluorogenic tetrazine probes, imaging can commence immediately upon addition of the staining solution to visualize the reaction in real-time.
-
Controls:
-
Unlabeled Cells + Tetrazine-fluorophore: To assess non-specific binding of the probe.
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.
Protocol 2: SPAAC Labeling of Azide-Modified Intracellular Proteins with a Strained Alkyne-Fluorophore
This protocol is suitable for labeling intracellular proteins that have been metabolically labeled with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA).
Materials:
-
Cells capable of incorporating AHA into proteins
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Complete cell culture medium
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Anhydrous DMSO
-
PBS
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling with AHA:
-
Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and incubate for 4-12 hours to allow for incorporation into newly synthesized proteins.
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of the strained alkyne-fluorophore in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to a final working concentration of 10-50 µM.
-
-
Labeling Reaction:
-
Remove the AHA-containing medium and wash the cells twice with warm PBS.
-
Add the strained alkyne-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed imaging medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Protocol 3: Staudinger Ligation for Labeling Azide-Modified Cell Surface Glycans
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to incorporate an azide-modified sugar.
Materials:
-
Cells cultured with an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
Phosphine-fluorophore conjugate (e.g., a FRET-based fluorogenic phosphine)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the azide-modified sugar for 24-48 hours to allow for its incorporation into cell surface glycans.
-
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the phosphine-fluorophore in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically in the low micromolar range).
-
-
Labeling Reaction:
-
Wash the cells twice with warm PBS.
-
Add the phosphine-fluorophore solution to the cells and incubate for 1-2 hours at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with imaging medium and proceed with fluorescence microscopy. For fluorogenic phosphine probes, background fluorescence from unreacted probe is minimized.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in each bioorthogonal labeling strategy.
References
The Influence of PEG Linker Length on Streptavidin-Biotin Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of the streptavidin-biotin interaction is paramount for the successful design of assays, purification systems, and targeted drug delivery vehicles. The length of the polyethylene glycol (PEG) linker that tethers biotin to a molecule of interest can significantly impact the binding affinity and kinetics of this remarkably strong non-covalent bond. This guide provides an objective comparison of how different PEG linker lengths affect streptavidin binding, supported by experimental data and detailed protocols.
The streptavidin-biotin interaction is renowned for its high affinity, with a dissociation constant (Kd) in the femtomolar range, making it one of the strongest known non-covalent interactions in nature. However, when biotin is conjugated to a larger molecule, steric hindrance can impede its access to the deep binding pocket of the streptavidin tetramer. The introduction of a flexible PEG spacer between biotin and the molecule of interest is a common strategy to mitigate this issue. The length of this PEG linker is a critical parameter that can be optimized to ensure efficient binding.
Comparative Analysis of Binding Affinity
The length of the PEG linker plays a crucial role in modulating the accessibility of the biotin moiety to the streptavidin binding pocket. Generally, longer PEG linkers can lead to an increased association rate by overcoming steric hindrance, especially at low surface densities of the biotinylated molecule. However, the ideal linker length can be context-dependent, influenced by factors such as the nature of the biotinylated molecule and the surface density.
| PEG Linker Length | Approximate Spacer Arm Length (Å) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (Kd) (M) | Key Observations |
| No Linker (Direct Conjugation) | ~9 Å (valeric acid side chain) | Slower | - | - | Prone to significant steric hindrance, potentially leading to reduced binding efficiency, especially with large biomolecules. |
| Short (e.g., PEG2) | ~16.3 Å | Fast | - | - | Effective at reducing steric hindrance for smaller molecules and can lead to high levels of avidin binding on surfaces. |
| Medium (e.g., PEG4) | ~23.7 Å | ~5.5 x 10⁶ | ~3.1 x 10⁻⁵ | ~5.6 x 10⁻¹⁵ (5.6 fM) | Often considered a good balance, providing sufficient flexibility and length to overcome steric hindrance for many common applications.[1] |
| Long (e.g., PEG11) | ~48.5 Å | Faster than shorter linkers at low surface densities | - | - | Can lead to an order of magnitude faster on-rate at low functionalization due to increased biotin availability.[2] At higher concentrations, longer linkers may promote self-assembly on surfaces.[2] |
| Very Long (e.g., PEG 1k, 5k, 40k) | > 100 Å | - | - | - | Can lead to the formation of protein multilayers, which may be beneficial for maximizing the amount of bound protein. However, extremely long linkers (e.g., 40k) can also lead to steric crowding effects that hinder binding. |
Note: The quantitative data in this table is compiled from various sources and may have been determined under different experimental conditions. Direct comparison of absolute values should be done with caution. The Kd for the NHS-PEG4-Biotin linker is a representative value.
Experimental Methodologies
To accurately determine the binding affinity and kinetics of streptavidin to biotinylated molecules with different PEG linker lengths, two primary techniques are employed: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Experimental Protocol for SPR Analysis:
-
Sensor Chip Preparation: A sensor chip with a gold surface is functionalized with a self-assembled monolayer (SAM) of thiol-PEG-biotin of varying PEG lengths. A reference channel without biotin is also prepared to subtract non-specific binding.
-
Streptavidin Immobilization: A solution of streptavidin in a suitable buffer (e.g., HBS-EP) is injected over the sensor surface, allowing it to be captured by the biotinylated PEG linkers.
-
Analyte Injection: The biotinylated molecule of interest (the analyte) is injected at various concentrations over the streptavidin-functionalized surface.
-
Data Acquisition: The association (on-rate) and dissociation (off-rate) of the analyte are monitored in real-time by measuring the change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a biomolecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.
Experimental Protocol for ITC Analysis:
-
Sample Preparation: A solution of streptavidin is placed in the sample cell of the calorimeter, and a solution of the biotinylated PEG molecule is loaded into the injection syringe. Both solutions should be in the same buffer to minimize heats of dilution.
-
Titration: The biotin-PEG solution is titrated into the streptavidin solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The raw data of heat per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the stoichiometry of binding (n), the binding constant (Ka, from which Kd can be calculated as 1/Ka), the enthalpy of binding (ΔH), and the entropy of binding (ΔS).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of PEG linker length on streptavidin binding affinity using SPR.
Conclusion
The choice of PEG linker length is a critical determinant of the efficiency of the streptavidin-biotin interaction. While longer linkers can be advantageous in overcoming steric hindrance and increasing association rates, particularly at low surface densities, there is a point of diminishing returns where excessively long linkers may not provide additional benefits and could even be detrimental due to crowding effects. For many standard applications, a medium-length linker such as PEG4 offers a robust balance of flexibility and length. However, for specific applications, empirical testing of a range of linker lengths using techniques like SPR or ITC is recommended to identify the optimal spacer for achieving the desired binding kinetics and affinity. This systematic approach will ensure the development of reliable and efficient assays and bioconjugates.
References
Evaluating the Specificity and Bioorthogonality of Biotin-PEG8-Alkyne Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable data. Biotin-PEG8-Alkyne, a popular reagent for biotinylation, leverages the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to achieve high specificity and bioorthogonality. This guide provides an objective comparison of this compound reactions with other common biotinylation methods, supported by experimental data and detailed protocols to inform your experimental design.
The core of this compound's functionality lies in the CuAAC reaction, which forms a stable triazole linkage between the alkyne group on the biotin reagent and an azide group introduced into a target biomolecule. Azides and alkynes are considered bio-orthogonal, meaning they are abiotic and chemically inert to the vast majority of functional groups found in biological systems, thus preventing unwanted side reactions.[1] This high degree of specificity is a key advantage over more traditional biotinylation methods. The polyethylene glycol (PEG) spacer enhances the water solubility of the reagent and provides a flexible arm that can improve the binding of the biotin moiety to avidin or streptavidin.[2][3]
Comparative Analysis of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the specificity and outcome of an experiment. Below is a comparison of this compound (utilizing CuAAC) with two other widely used biotinylation strategies: NHS-ester-based labeling and strain-promoted azide-alkyne cycloaddition (SPAAC).
| Feature | This compound (CuAAC) | NHS-Ester Biotinylation | SPAAC-based Biotinylation |
| Reaction Principle | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[4] | Acylation of primary amines[5] | Strain-promoted azide-alkyne cycloaddition |
| Target Functional Group | Terminal Alkyne (on biotin reagent) reacts with Azide (on target) | Primary amines (e.g., lysine residues, N-terminus) | Azide (on biotin reagent) reacts with a strained Alkyne (e.g., cyclooctyne) on target |
| Specificity | High | Moderate to Low | Very High |
| Bioorthogonality | High (azide and alkyne groups are largely non-reactive in biological systems) | Low (primary amines are abundant on biomolecules) | Very High (azide and strained alkyne are abiotic and highly specific) |
| Key Side Reactions | - Copper-mediated generation of reactive oxygen species (ROS) leading to oxidative damage of proteins (e.g., oxidation of Met, Cys, Tyr, His). - Copper-catalyzed reaction with free thiols (cysteine) to form thiotriazoles. | - Acylation of other nucleophilic residues (e.g., serine, tyrosine, arginine). - Hydrolysis of the NHS ester in aqueous solutions. | Minimal known side reactions in biological systems. |
| Reaction Speed | Fast (typically < 1 hour) | Fast (minutes to hours) | Moderate to Fast (slower than CuAAC but still efficient) |
| Catalyst Required? | Yes (Copper(I)) | No | No |
| Suitability for In Vivo Use | Limited by the cytotoxicity of the copper catalyst. | Limited by lack of specificity and potential for hydrolysis. | High, due to the absence of a toxic catalyst. |
Experimental Protocols
Protocol 1: Biotinylation of Azide-Modified Proteins in Cell Lysate using this compound (CuAAC)
This protocol provides a general framework for the biotinylation of azide-modified proteins in a complex mixture, such as a cell lysate. Azide-modified proteins can be generated through metabolic labeling with an azide-containing amino acid analog (e.g., azidohomoalanine).
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
This compound (stock solution of 10 mM in DMSO)
-
5X "Click-&-Go" Reaction Buffer (to be prepared)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) Sulfate (CuSO₄)
-
-
Sodium Ascorbate (freshly prepared 100 mM stock in water)
-
Phosphate Buffered Saline (PBS)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare 5X "Click-&-Go" Reaction Buffer: Prepare a stock solution containing 5 mM TCEP, 500 µM TBTA or THPTA, and 500 µM CuSO₄ in water. Note: The ligand (TBTA/THPTA) is crucial for stabilizing the Cu(I) ion and minimizing protein damage. A ligand-to-copper ratio of 5:1 is recommended to reduce side reactions.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:
-
50 µL of azide-modified protein lysate
-
30 µL of PBS
-
20 µL of 5X "Click-&-Go" Reaction Buffer
-
-
Add this compound: Add 2 µL of 10 mM this compound stock solution to achieve a final concentration of 200 µM. Vortex briefly to mix.
-
Initiate the Reaction: Add 10 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix. Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle rotation.
-
Stop Reaction & Downstream Processing: The reaction can be stopped by adding 10 µL of 50 mM EDTA. The biotinylated proteins are now ready for downstream applications such as enrichment using streptavidin beads, followed by western blotting or mass spectrometry analysis.
Protocol 2: Assessing Biotinylation Specificity using a Two-Proteome Model
This workflow, adapted from a benchmarking model, allows for the quantitative assessment of non-specific binding by spiking a known amount of biotinylated proteins from one species into a background proteome of another.
Materials:
-
Biotinylated yeast protein lysate (prepared separately)
-
Unlabeled human protein lysate (e.g., from HeLa cells)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of detergents like SDS and Triton X-100)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for protein digestion, LC-MS/MS, and data analysis
Procedure:
-
Sample Preparation: Create a mixed sample by spiking a small, known amount of biotinylated yeast protein lysate into a large excess of unlabeled human protein lysate.
-
Enrichment of Biotinylated Proteins: Incubate the mixed lysate with streptavidin-coated magnetic beads to capture the biotinylated yeast proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound human proteins. This is a critical step to minimize background.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify peptides from both yeast and human proteins.
-
The "true enrichment" is represented by the identified yeast proteins.
-
The "non-specific binding" is represented by the identified human proteins.
-
Calculate a specificity ratio (e.g., ratio of yeast protein identifications to human protein identifications) to quantitatively assess the specificity of the enrichment process.
-
Visualizing the Chemistry and Workflow
To further clarify the processes described, the following diagrams illustrate the chemical reaction and the experimental workflow for specificity assessment.
Caption: Chemical reaction of this compound with an azide-modified protein.
Caption: Workflow for assessing biotinylation specificity using a two-proteome model.
References
- 1. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ProteasomeID: quantitative mapping of proteasome interactomes and substrates for in vitro and in vivo studies [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Biotin-PEG8-Alkyne and Other Click Chemistry Reagents for In Vivo Studies
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label biomolecules within a living organism is a cornerstone of modern biomedical research. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided an invaluable toolkit for in vivo studies. Among these, "click chemistry" reactions have emerged as powerful and versatile methods for bioconjugation.
This guide provides an objective comparison of Biotin-PEG8-Alkyne, a terminal alkyne reagent used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with other leading click chemistry reagents employed in in vivo research. We will delve into a quantitative comparison of their performance, supported by experimental data and detailed protocols, to assist in selecting the most suitable reagent for your specific research needs.
The central principle of the click reactions discussed here is the formation of a stable triazole or a related heterocyclic ring from two bioorthogonal partners. However, the underlying mechanisms and, consequently, their suitability for in vivo applications, differ significantly. This compound participates in a CuAAC reaction, which necessitates a copper(I) catalyst to activate the terminal alkyne for reaction with an azide. In contrast, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions are copper-free, driven by the release of ring strain in one of the reactants or favorable frontier molecular orbital interactions, respectively.[1][2]
Quantitative Performance Comparison
The choice between this compound (for CuAAC) and alternative reagents for in vivo labeling is primarily a trade-off between reaction kinetics, biocompatibility, and the steric footprint of the reagents. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | This compound (CuAAC) | SPAAC Reagents (e.g., DBCO, BCN) | iEDDA Reagents (e.g., TCO-Tetrazine) |
| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Second-Order Rate Constant (k) | 10 - 104 M-1s-1[3] | ~0.1 M-1s-1 (can be slower)[1][2] | >103 M-1s-1 |
| Biocompatibility | Lower, due to copper catalyst cytotoxicity | High, copper-free | High, copper-free |
| Primary Applications | In vitro bioconjugation, fixed cell labeling | Live cell imaging, in vivo studies | Live cell imaging, in vivo pretargeting |
| Key Reagent Features | Small alkyne group; PEG8 enhances solubility | Bulky cyclooctyne; various derivatives available | Bulky reagents; exceptionally fast kinetics |
| Potential Side Reactions | Copper-mediated oxidative damage | Reactions with thiols (e.g., on cysteine) | Isomerization of TCO to less reactive cis-isomer |
Table 1: Quantitative Comparison of In Vivo Click Chemistry Reagents. This table provides a summary of the key performance characteristics of this compound (used in CuAAC) versus common SPAAC and iEDDA reagents.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible application of click chemistry in vivo. Below are representative protocols for metabolic labeling followed by bioconjugation using CuAAC, SPAAC, and iEDDA.
Protocol 1: In Vivo Metabolic Labeling and CuAAC with this compound
This protocol describes the metabolic incorporation of an azide-modified sugar into glycans in a mouse model, followed by ex vivo CuAAC ligation. For in vivo CuAAC, the use of copper-chelating ligands is essential to minimize toxicity.
1. Metabolic Labeling:
-
Administer peracetylated N-azidoacetylmannosamine (Ac4ManNAz) to mice via intraperitoneal injection or in their drinking water for several days to allow for metabolic incorporation into sialic acids on cell surface glycans.
2. Tissue Harvest and Homogenization:
-
Euthanize the mouse and harvest the tissue of interest.
-
Homogenize the tissue in a suitable lysis buffer.
3. Preparation of CuAAC Reagents:
-
This compound Solution: Prepare a stock solution of this compound in a biocompatible solvent like DMSO.
-
Copper(I) Catalyst Solution: Prepare a fresh solution of a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) in an aqueous buffer.
4. CuAAC Reaction:
-
To the tissue homogenate, add the this compound solution to a final concentration of 25-100 µM.
-
Add the copper(I) catalyst solution. The final concentration of copper should be minimized (e.g., 25-75 µM) to reduce toxicity.
-
Incubate the reaction for 1-2 hours at room temperature.
5. Analysis:
-
The biotin-labeled proteins can be detected by western blot using streptavidin-HRP or enriched using streptavidin beads for subsequent proteomic analysis.
Protocol 2: In Vivo SPAAC Labeling with DBCO-Biotin
This protocol outlines the metabolic incorporation of an azide-containing amino acid into newly synthesized proteins, followed by fluorescent labeling in live cells via SPAAC.
1. Metabolic Labeling:
-
Culture cells in methionine-free medium for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with 50 µM L-azidohomoalanine (AHA) and incubate for 4 hours to label newly synthesized proteins.
2. SPAAC Reaction:
-
Prepare a stock solution of a DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
3. Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Image the cells using fluorescence microscopy.
Protocol 3: In Vivo Pretargeting with TCO and Tetrazine-Biotin (iEDDA)
This protocol describes a pretargeting strategy where a TCO-modified antibody is administered, followed by a smaller, rapidly clearing tetrazine-biotin conjugate for in vivo ligation.
1. Antibody-TCO Conjugate Administration:
-
Administer a TCO-modified antibody targeting a specific cell surface antigen to the animal model. Allow sufficient time for the antibody to accumulate at the target site and for unbound antibody to clear from circulation (typically 24-72 hours).
2. Tetrazine-Biotin Administration:
-
Inject a molar excess of the tetrazine-biotin conjugate. The small size of this molecule allows for rapid distribution and clearance of the unbound portion.
3. In Vivo iEDDA Reaction:
-
The tetrazine-biotin rapidly reacts with the TCO-modified antibody at the target site via the iEDDA reaction.
4. Detection/Analysis:
-
After a short period to allow for clearance of unbound tetrazine-biotin, the biotinylated target can be detected. For imaging applications, the tetrazine can be conjugated to a radionuclide. For other applications, tissue can be harvested and analyzed as in Protocol 1.
Visualization of Click Chemistry Workflows
To better illustrate the experimental processes and the underlying chemical reactions, the following diagrams have been generated using the DOT language.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 2. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Biotin-PEG8-Alkyne: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a wide array of chemical reagents daily. Among these, Biotin-PEG8-Alkyne is a valuable tool in bioconjugation and click chemistry.[1][2][3] Adherence to proper disposal protocols for such specialized reagents is crucial for laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
While some related biotin and polyethylene glycol (PEG) compounds are not classified as hazardous, the specific toxicological and environmental properties of this compound have not been extensively studied.[4][5] Therefore, it is imperative to treat this reagent as potentially hazardous and follow all institutional and local guidelines for chemical waste disposal.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all appropriate personal protective equipment (PPE) is worn and that the work is conducted in a designated, well-ventilated area, such as a chemical fume hood.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To shield eyes from potential splashes or contact with the powdered form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat | To provide a barrier against accidental spills and contamination. |
In the event of accidental contact, immediately flush the affected area with copious amounts of water. If irritation persists, seek medical attention.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this reagent or materials contaminated with it be disposed of in standard trash or down the sanitary sewer.
Step 1: Waste Segregation
Proper segregation of chemical waste at the source is fundamental to a safe and compliant disposal process.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealable container designated for solid chemical waste.
-
Disposable items contaminated with the reagent, such as weigh boats, pipette tips, and centrifuge tubes, should be collected in a dedicated, sealed plastic bag or container. This container must also be labeled as hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
Depending on the solvent used, this waste stream should be segregated into halogenated or non-halogenated organic waste, in accordance with your institution's guidelines.
-
Step 2: Waste Labeling
Accurate and comprehensive labeling of all waste containers is mandatory for safety and regulatory compliance. Each waste container must have a hazardous waste label that includes the following information:
-
Full Chemical Name: "this compound"
-
Concentration or Estimated Amount: The approximate quantity of the chemical in the container.
-
Associated Hazards: Based on available information, note any potential hazards (e.g., "Irritant," "Handle with Care").
-
Principal Investigator or Research Group: The name of the responsible party.
Step 3: Waste Storage
Proper storage of chemical waste is critical to prevent accidents and ensure the safety of laboratory personnel until it can be collected for disposal.
-
Store all waste containers in a designated and clearly marked secondary containment bin to prevent spills.
-
The waste storage area should be in a well-ventilated location, away from incompatible chemicals.
-
Ensure all waste containers are securely sealed to prevent leakage or evaporation.
Step 4: Final Disposal
The final step in the disposal process is to arrange for the collection of the hazardous waste by a licensed contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a detailed inventory of the waste, including the chemical names and quantities.
-
Follow all instructions provided by your EHS department regarding the consolidation and transportation of the waste to the designated pickup location.
Disposal Workflow for this compound
A workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Biotin-PEG8-Alkyne
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Biotin-PEG8-Alkyne. Adherence to these procedures is crucial for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Risk Assessment
-
Biotin: Generally considered non-hazardous.
-
Polyethylene Glycol (PEG): PEG linkers are known to increase the water solubility of molecules and are generally considered non-toxic and environmentally harmless.[1][2][3]
-
Alkyne Group: Terminal alkynes are reactive functional groups, notably used in copper-catalyzed click chemistry.[2] While not acutely toxic, they are chemically reactive.
Given the lack of comprehensive toxicological data, it is prudent to handle this compound with the care afforded to all laboratory chemicals of unknown toxicity. The primary routes of potential exposure are dermal contact, eye contact, and inhalation of the powder.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification & Rationale |
| Eye & Face | Safety Goggles | Must be worn to protect against chemical splashes, especially when handling solutions. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Hand | Nitrile Gloves | Provide a good barrier against incidental contact. Check the manufacturer's guidelines for chemical resistance. Gloves should be disposed of immediately if contamination is suspected. |
| Body | Laboratory Coat | Protects skin and personal clothing from spills and contamination. |
| Foot | Closed-Toe Shoes | Required in all laboratory settings to protect feet from spills and dropped objects. |
| Respiratory | Dust Mask/Respirator | Recommended when weighing or handling the powder outside of a chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure minimizes risks and ensures experimental reproducibility.
Preparation & Weighing:
-
Designate an Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhaling dust.
-
Prepare Work Surface: Cover the work surface with disposable, plastic-backed absorbent paper to contain any potential spills.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: If possible, weigh the compound directly into the vessel in which it will be used. If weighing on a balance, use an anti-static weighing dish. Handle the powder carefully to minimize the generation of dust.
Solubilization & Use:
-
Solvent Addition: Add the desired solvent (e.g., water, DMSO, MeOH) slowly to the solid. This compound is designed with a hydrophilic PEG spacer to improve solubility in aqueous media.
-
Mixing: Mix gently until fully dissolved. Avoid vigorous shaking that could create aerosols.
-
Reaction Setup: When using in a reaction (e.g., click chemistry), ensure all glassware is clean and properly assembled.
-
Post-Procedure: After completing the work, wipe down the work area with an appropriate solvent.
Logistical Information: Storage and Transport
Storage:
-
Store this compound in its original, tightly sealed container.
-
Recommended storage temperature is -20°C for long-term stability.
-
Protect the compound from light and moisture.
Transport:
-
When moving the compound within the laboratory, ensure the container is securely sealed.
-
Use a secondary containment device, such as a beaker or a small tray, to transport the vial.
Disposal Plan
Chemical waste must be disposed of responsibly to protect personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, pipette tips, weighing paper, excess solution) should be considered chemical waste. Do not dispose of this waste in the regular trash or down the drain.
-
Waste Collection:
-
Solid Waste: Collect contaminated solid items in a designated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect unused or waste solutions in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. While PEG itself is biodegradable, the overall compound must be treated as chemical waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's EHS office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
